Edelfosine
Description
Properties
IUPAC Name |
(2-methoxy-3-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFRGQHAERHWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H58NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045766 | |
| Record name | Edelfosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70641-51-9, 65492-82-2 | |
| Record name | Edelfosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70641-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Edelfosine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070641519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC343649 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343649 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | EDELFOSINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Edelfosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EDELFOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y6SNA8L5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Edelfosine's Multifaceted Assault on Cancer Cells: A Technical Guide to its Mechanism of Action
Introduction: A Paradigm Shift in Cancer Therapy
Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH₃) stands as a pioneering molecule in a novel class of anti-cancer agents known as synthetic alkyl-lysophospholipids (ALPs).[1][2] Unlike conventional chemotherapeutics that primarily target DNA synthesis and cell replication, this compound charts a different course, exerting its cytotoxic effects through a multi-pronged attack on the cellular membrane and critical signaling pathways.[2][3] This unique mechanism of action not only confers selectivity for tumor cells, sparing their healthy counterparts, but also makes it effective against proliferating and non-proliferating cancer cells.[2][4] This in-depth technical guide provides a comprehensive exploration of the core mechanisms by which this compound induces cancer cell death, offering valuable insights for researchers, scientists, and drug development professionals.
The Cell Membrane: this compound's Primary Battlefield
This compound's journey into the cancer cell begins at its outermost boundary: the plasma membrane. As a synthetic analog of lysophosphatidylcholine, it readily incorporates into the cell membrane, but its accumulation is significantly higher in tumor cells compared to normal cells.[1][5] This selective uptake is a cornerstone of its favorable therapeutic window.[4][6]
Lipid Rafts: Orchestration of the Death Signal
A key aspect of this compound's membrane activity revolves around its interaction with specialized microdomains known as lipid rafts. These cholesterol- and sphingolipid-rich platforms act as organizing centers for signaling proteins.[7][8] this compound preferentially accumulates in these rafts, triggering a cascade of events that ultimately lead to apoptosis.[5][7][9]
One of the most critical consequences of this compound's presence in lipid rafts is the ligand-independent clustering of the Fas/CD95 death receptor.[5][10][11] This aggregation initiates the formation of the Death-Inducing Signaling Complex (DISC), which includes the Fas-associated death domain-containing protein (FADD) and procaspase-8.[9] The recruitment and activation of caspase-8 within these raft clusters unleashes a proteolytic cascade that executes the apoptotic program.[9] This novel mechanism of intracellular Fas/CD95 activation represents a new paradigm in cancer chemotherapy.[2][3][12]
Biophysical studies have shown that this compound has a high affinity for cholesterol, which can disrupt the organization of liquid-ordered membrane structures.[13] This disruption may facilitate the reorganization of signaling molecules within the rafts, favoring the assembly of pro-apoptotic complexes while displacing survival signals.[7]
Signaling Cascades: A Two-Pronged Assault on Survival and Proliferation
Beyond the membrane, this compound exerts profound effects on intracellular signaling pathways that are crucial for cancer cell survival and proliferation.
Inhibition of the PI3K/Akt Survival Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation, and its aberrant activation is a common feature in many cancers.[14][15][16] this compound effectively inhibits this pathway by downregulating the phosphorylation and activation of Akt.[1][14] This inhibition is likely due to the disruption of lipid raft integrity, which prevents the recruitment and activation of Akt at the plasma membrane.[14] By shutting down this critical survival pathway, this compound sensitizes cancer cells to apoptosis.
Modulation of the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade that promotes cell proliferation. This compound has been shown to inhibit the MAPK/ERK pathway, further contributing to its anti-proliferative effects.[1] The interference with Ras-Raf interaction at the membrane is one proposed mechanism for this inhibition.[17] Interestingly, in some contexts, this compound can also activate other MAPK family members, such as JNK, which can have pro-apoptotic functions.[18]
Induction of Apoptosis: The Final Execution
The culmination of this compound's actions is the induction of apoptosis, or programmed cell death. This occurs through a coordinated interplay of extrinsic and intrinsic pathways.
Extrinsic Pathway: Death Receptor Activation
As previously discussed, the primary mechanism for extrinsic pathway activation is the clustering of Fas/CD95 death receptors in lipid rafts, leading to the activation of the caspase-8-initiated cascade.[9]
Intrinsic Pathway: Mitochondrial Involvement
The apoptotic signal initiated by this compound also converges on the mitochondria.[7][19] This involves the loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the activation of caspase-9.[18][19] The overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL can protect cells from this compound-induced apoptosis, highlighting the importance of the mitochondrial pathway.[4][6][19] Furthermore, this compound can induce the redistribution of lipid rafts from the plasma membrane to the mitochondria, suggesting a direct link between its membrane effects and the engagement of the intrinsic apoptotic machinery.[19] The recruitment of F1FO-ATP synthase into these mitochondrial lipid rafts has been associated with its pro-apoptotic action.[19][20]
Endoplasmic Reticulum Stress
In some solid tumor cells, this compound has been shown to accumulate in the endoplasmic reticulum (ER), leading to sustained ER stress.[18][19][21] This ER stress can also trigger a mitochondrial-dependent apoptotic response.[7][18]
Visualizing the Mechanism: Signaling Pathways and Workflows
To provide a clearer understanding of the complex interactions involved, the following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activities, Mechanisms of Action and Biomedical Prospe...: Ingenta Connect [ingentaconnect.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective induction of apoptosis in cancer cells by the ether lipid ET-18-OCH3 (this compound): molecular structure requirements, cellular uptake, and protection by Bcl-2 and Bcl-X(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - ProQuest [proquest.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Involvement of raft aggregates enriched in Fas/CD95 death-inducing signaling complex in the antileukemic action of this compound in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Involvement of Raft Aggregates Enriched in Fas/CD95 Death-Inducing Signaling Complex in the Antileukemic Action of this compound in Jurkat Cells | PLOS One [journals.plos.org]
- 12. ET-18-OCH3 (this compound): a selective antitumour lipid targeting apoptosis through intracellular activation of Fas/CD95 death receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer Agent this compound Exhibits a High Affinity for Cholesterol and Disorganizes Liquid-Ordered Membrane Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of phosphatidylinositol 3-kinase-Akt signaling blocks growth, promotes apoptosis, and enhances sensitivity of small cell lung cancer cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BioKB - Publication [biokb.lcsb.uni.lu]
- 18. researchgate.net [researchgate.net]
- 19. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mitochondria and lipid raft-located FOF1-ATP synthase as major therapeutic targets in the antileishmanial and anticancer activities of ether lipid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Edelfosine: A Synthetic Alkyl-Lysophospholipid Revolutionizing Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine), a synthetic alkyl-lysophospholipid (ALP), stands as a pioneering molecule in a class of antineoplastic agents that diverge from traditional DNA-targeting chemotherapy.[1][2] Its unique mechanism of action, centered on the cell membrane and its intricate signaling platforms, has garnered significant attention for its selective induction of apoptosis in cancer cells while largely sparing their healthy counterparts.[3][4] This guide provides a comprehensive technical overview of this compound, delving into its core mechanism of action, summarizing key preclinical and clinical findings, and offering detailed experimental protocols to empower further research and development in this promising area of oncology.
Introduction: The Advent of Alkyl-Lysophospholipids
Alkyl-lysophospholipids are synthetic analogs of naturally occurring lysophosphatidylcholine, characterized by a metabolically stable ether linkage at the sn-1 position of the glycerol backbone, in contrast to the more labile ester bond in their natural counterparts.[5][6][7] This structural modification confers resistance to degradation by phospholipases, prolonging their biological activity. This compound, the prototype of this class, has demonstrated a broad spectrum of antitumor activity in numerous preclinical models and has undergone clinical evaluation for various malignancies.[8][9] Unlike conventional chemotherapeutics that induce cytotoxicity by damaging DNA, this compound's therapeutic action is initiated at the cell membrane, making it a compelling candidate for overcoming resistance mechanisms associated with DNA-repair pathways.[2]
Core Chemical Structure of this compound
References
- 1. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkyl-lysophospholipids as anticancer agents and enhancers of radiation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Alkyl-lysophospholipids - Wikipedia [en.wikipedia.org]
- 6. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
- 7. Anti-tumor action of alkyl-lysophospholipids (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. In vitro and in vivo efficacy of this compound-loaded lipid nanoparticles against glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Edelfosine's Impact on Lipid Rafts and Cell Membranes
Abstract
Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH₃) stands as a prototypical alkyl-lysophospholipid analog, a class of synthetic antineoplastic agents that diverge from conventional chemotherapy.[1] Unlike drugs that target DNA replication, this compound's mechanism of action is rooted in its interaction with cellular membranes, demonstrating a remarkable selectivity for tumor cells while largely sparing their healthy counterparts.[1][2] This guide provides a comprehensive technical exploration of this compound's primary mode of action: the profound disruption and reorganization of lipid rafts. We will dissect the biophysical interactions within the cell membrane, the subsequent hijacking of cellular signaling platforms, and the critical, often overlooked, link between plasma membrane events and mitochondrial-dependent apoptosis. This document is intended to serve as a foundational resource, offering not only mechanistic insights but also actionable experimental protocols for researchers investigating membrane-targeted therapeutics.
The Cell Membrane: this compound's Port of Entry and Primary Target
The traditional view of the cell membrane as a simple fluid mosaic has evolved. We now understand it as a highly organized, dynamic interface, compartmentalized into functional microdomains known as lipid rafts.
A Primer on Lipid Rafts
Lipid rafts are transient, nanoscale domains within the plasma membrane enriched in cholesterol, sphingolipids, and specific proteins.[3][4] This unique composition creates a more ordered and less fluid environment (liquid-ordered, Lo phase) compared to the surrounding glycerophospholipid-rich regions (liquid-disordered, Ld phase).[5] This structural distinction is not merely academic; it allows rafts to function as critical signaling platforms, concentrating or excluding key regulatory proteins to control cellular processes ranging from signal transduction to apoptosis.[4]
This compound's Integration and Biophysical Perturbation of the Membrane
The therapeutic journey of this compound begins with its accumulation in the plasma membrane of cancer cells.[4][6] Its molecular structure, an asymmetric ether lipid, facilitates a high-affinity interaction with cholesterol, a cornerstone of lipid raft integrity.[2][7][8]
This interaction is not passive. Calorimetry studies have shown that this compound actively destabilizes and disorganizes liquid-ordered membranes.[7] It is thought to compete with sphingomyelin for cholesterol binding, effectively disrupting the tight packing that defines a raft.[7] While the overall effect on global membrane fluidity is subtle, with some studies reporting a mild increase, the localized disruption within raft domains is profound.[9][10] This biophysical perturbation is the critical first step that enables this compound to rewire the cell's life-or-death signaling circuits.
Hijacking the Raft: From Signaling Platform to Apoptotic Nexus
The primary consequence of this compound's accumulation in lipid rafts is a radical reorganization of their protein content.[8][11][12] this compound transforms these pro-survival signaling hubs into potent pro-apoptotic centers.
Recruitment of the Death-Inducing Signaling Complex (DISC)
A landmark discovery in understanding this compound's action was its ability to induce the clustering of death receptors, particularly Fas/CD95, within lipid rafts.[8][11][13][14] Crucially, this activation occurs independently of the receptor's natural ligand (FasL), providing a novel mechanism to bypass tumor escape strategies that involve downregulation of ligand expression.[8]
This this compound-induced co-clustering serves as a scaffold for the assembly of the Death-Inducing Signaling Complex (DISC). Key adaptor proteins like Fas-associated death domain (FADD) and initiator procaspase-8 are recruited to these newly formed raft aggregates.[15][16][17] The high local concentration of procaspase-8 molecules facilitates their auto-cleavage and activation, initiating the caspase cascade that culminates in apoptosis.
Concurrent Displacement of Pro-Survival Signals
Simultaneously, the reorganization of the raft proteome leads to the exclusion of critical pro-survival signaling molecules. The PI3K/Akt pathway, a central mediator of cell survival and proliferation, is a key victim. This compound's disruption of raft integrity causes the displacement of Akt, preventing its activation and thereby shutting down its anti-apoptotic signals.[8][18] This dual-action mechanism—simultaneously activating death pathways while inhibiting survival pathways—accounts for this compound's potent cytotoxic effects.
Figure 1: this compound-induced reorganization of lipid rafts to promote apoptosis.
The Raft-Mitochondria Axis: A Critical Link for Cell Death Execution
While membrane-level events initiate the apoptotic signal, the commitment to cell death is often sealed at the mitochondria. Cumulative evidence reveals a fascinating and critical link between this compound's action at the plasma membrane and subsequent mitochondrial dysfunction.[8][19]
This compound-Mediated Raft Trafficking to Mitochondria
One of the most compelling findings is that this compound induces the physical redistribution of lipid rafts from the plasma membrane to the mitochondria.[11][12][19][20][21] This suggests a novel, raft-mediated communication pathway between the cell surface and this vital organelle.[20][21] This trafficking event delivers both this compound and the reorganized raft components to the mitochondrial surface, initiating a direct assault.
Mitochondrial Disruption and Apoptosis Amplification
The arrival of these cholesterol-rich domains at the mitochondria has profound consequences:
-
Direct Membrane Perturbation: this compound can directly interact with mitochondrial membranes, causing swelling and an increase in permeability, independent of reactive oxygen species generation.[20]
-
Loss of Membrane Potential: This interaction leads to the dissipation of the mitochondrial membrane potential (ΔΨm), a key event in the intrinsic apoptotic pathway.[19][20][21]
-
Recruitment of F1FO-ATP Synthase: The pro-apoptotic action of this compound is strongly associated with the recruitment of F1FO-ATP synthase into these newly formed mitochondrial raft-like domains.[3][11][12][19] This reorganization is thought to contribute to the formation of the mitochondrial permeability transition pore (mPTP), leading to the release of cytochrome c and other pro-apoptotic factors into the cytosol.
This mitochondrial phase is indispensable for this compound's efficacy; overexpression of anti-apoptotic proteins like Bcl-2 or Bcl-xL, which stabilize the mitochondrial membrane, can abrogate this compound-induced cell death.[8][19]
Figure 2: The raft-mitochondria axis in this compound-induced apoptosis.
Experimental Methodologies: A Practical Guide
Validating the mechanism of a membrane-active compound requires a specialized toolkit. The following protocols provide a self-validating framework for investigating the interaction of compounds like this compound with lipid rafts.
Protocol 1: Isolation of Lipid Rafts (Detergent-Resistant Membranes)
The biochemical hallmark of lipid rafts is their insolubility in cold non-ionic detergents. This protocol leverages that property to separate rafts from other membrane components via density gradient ultracentrifugation.
Causality: The tight packing of cholesterol and sphingolipids in rafts excludes detergents like Triton X-100 at 4°C, maintaining the integrity of these domains. Their high lipid-to-protein ratio gives them a low buoyant density, causing them to float to a low-density sucrose interface during ultracentrifugation.
Step-by-Step Methodology:
-
Cell Culture & Treatment: Grow 1-2 x 10⁸ cells to ~90% confluency. Treat with this compound (e.g., 10-20 µM) or vehicle control for the desired time (e.g., 1-6 hours).
-
Harvest and Lysis: Harvest cells, wash with ice-cold PBS, and resuspend the pellet in 1 ml of ice-cold Lysis Buffer (e.g., 25 mM MES pH 6.5, 150 mM NaCl, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.[22]
-
Homogenization: Incubate on ice for 30 minutes, passing the lysate through a 25-gauge needle 10 times at the 15-minute mark to ensure complete lysis.
-
Gradient Preparation:
-
In an ultracentrifuge tube, thoroughly mix the 1 ml of lysate with 1 ml of 80% sucrose in MES buffer to create a 40% sucrose layer at the bottom.
-
Carefully overlay the 40% layer with 6 ml of 30% sucrose in MES buffer.
-
Finally, carefully overlay the 30% layer with 4 ml of 5% sucrose in MES buffer.
-
-
Ultracentrifugation: Centrifuge at ~200,000 x g (e.g., 39,000 rpm in an SW41 rotor) for 18-20 hours at 4°C.
-
Fraction Collection: Carefully collect 1 ml fractions from the top of the gradient. The lipid rafts will be visible as a light-scattering band at the 5%/30% sucrose interface (typically fractions 4-5).[22]
-
Validation: Analyze fractions via Western blot. Successful isolation is confirmed by the presence of raft-marker proteins (e.g., Flotillin, Caveolin-1) and the absence of non-raft markers (e.g., Calnexin, Transferrin Receptor) in the raft fractions.
Note: Detergent-free methods using sonication and Optiprep or Percoll gradients are also available and can mitigate potential artifacts introduced by detergents.[23]
Protocol 2: Visualization of this compound Accumulation and Raft Clustering
Fluorescence microscopy is essential for visualizing the spatial reorganization of rafts in response to drug treatment.
Causality: Fluorescently-labeled this compound analogs allow direct tracking of the drug's subcellular localization.[3][24] Co-staining with a raft marker, such as the cholera toxin B subunit (CTxB) which binds the raft-resident ganglioside GM1, reveals the spatial relationship between the drug and raft domains.[21]
Step-by-Step Methodology:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Labeling and Treatment:
-
Treat cells with a fluorescent this compound analog (e.g., 10 µM) for 1-3 hours.
-
In the final 30 minutes of incubation, add a fluorescently-conjugated CTxB (e.g., Alexa Fluor 488-CTxB) to the media to label lipid rafts.
-
(Optional) For mitochondrial co-localization, add a mitochondrial dye like MitoTracker Red CMXRos in the final 20 minutes.
-
-
Washing and Fixation: Wash cells 3x with ice-cold PBS. Fix with 4% paraformaldehyde for 15 minutes at room temperature. (Note: For live-cell imaging, omit fixation and proceed directly to imaging in an appropriate buffer).
-
Imaging: Mount coverslips and image using a confocal or super-resolution microscope.
-
Analysis: Observe the co-localization between the this compound analog and the CTxB signal. In treated cells, expect to see the formation of large aggregates or clusters where both signals are intensely co-localized, demonstrating this compound-induced raft clustering.[15] Compare this to the more diffuse, punctate staining in control cells.
Data Presentation: Summarizing Quantitative Findings
To effectively compare results, quantitative data should be organized into clear tables.
| Parameter | Control Cells | This compound-Treated Cells | Technique | Rationale |
| Membrane Fluidity (GP Value) | High (e.g., 0.4 ± 0.05) | Slightly Lower (e.g., 0.3 ± 0.06) | Laurdan Two-Photon Microscopy | Measures membrane lipid packing; a lower GP value indicates increased fluidity/disorder.[25] |
| Fas/CD95 in Raft Fraction | Basal Level (1x) | Increased (e.g., 5-fold ± 0.8) | Western Blot of Raft Isolates | Quantifies the recruitment of the death receptor to detergent-resistant membranes. |
| Akt in Raft Fraction | Basal Level (1x) | Decreased (e.g., 0.2-fold ± 0.1) | Western Blot of Raft Isolates | Quantifies the displacement of the survival kinase from detergent-resistant membranes. |
| Mitochondrial Membrane Potential | High (100%) | Low (e.g., 45% ± 7%) | JC-1 or TMRM Flow Cytometry | Measures mitochondrial health; a decrease indicates depolarization and dysfunction. |
Table 1: Conceptual summary of quantitative data from experiments studying this compound's effects. Values are illustrative.
Conclusion and Future Perspectives
This compound provides a compelling paradigm for a novel class of cancer therapeutics that target the biophysical and organizational properties of cell membranes rather than genomic material. Its mechanism of action is a sophisticated, multi-stage process initiated by the disruption of lipid raft homeostasis. By forcing the aggregation of death receptors and displacing survival signals within these domains, and subsequently linking this event to mitochondrial dysfunction, this compound effectively transforms a cell's own signaling architecture into a weapon against itself.
The insights gained from studying this compound are broadly applicable. The methodologies described here form a robust framework for evaluating any compound suspected of having membrane-interactive properties. As drug development moves toward more nuanced and targeted therapies, understanding and exploiting the complex biology of the cell membrane and its microdomains will undoubtedly be a fruitful frontier for discovering the next generation of therapeutics for cancer and beyond.[20]
References
- 1. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondria and lipid raft-located FOF1-ATP synthase as major therapeutic targets in the antileishmanial and anticancer activities of ether lipid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ctcusp.org [ctcusp.org]
- 5. Frontiers | Imaging lipid domains in cell membranes: the advent of super-resolution fluorescence microscopy [frontiersin.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Anticancer Agent this compound Exhibits a High Affinity for Cholesterol and Disorganizes Liquid-Ordered Membrane Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. This compound and miltefosine effects on lipid raft properties: membrane biophysics in cell death by antitumor lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - ProQuest [proquest.com]
- 13. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Involvement of Raft Aggregates Enriched in Fas/CD95 Death-Inducing Signaling Complex in the Antileukemic Action of this compound in Jurkat Cells | PLOS One [journals.plos.org]
- 16. Involvement of Raft Aggregates Enriched in Fas/CD95 Death-Inducing Signaling Complex in the Antileukemic Action of this compound in Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Involvement of raft aggregates enriched in Fas/CD95 death-inducing signaling complex in the antileukemic action of this compound in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Involvement of lipid rafts in the localization and dysfunction effect of the antitumor ether phospholipid this compound in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Involvement of lipid rafts in the localization and dysfunction effect of the antitumor ether phospholipid this compound in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. med.upenn.edu [med.upenn.edu]
- 23. A detergent-free method for preparation of lipid rafts for the shotgun lipidomics study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. diposit.ub.edu [diposit.ub.edu]
- 25. Widefield microscopy for live imaging of lipid domains and membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]
The Convergent Pro-Apoptotic Mechanisms of Edelfosine: A Technical Guide to its Interactions with the Endoplasmic Reticulum and Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine), a synthetic alkyl-lysophospholipid, stands as a compelling anti-neoplastic agent due to its selective induction of apoptosis in tumor cells while largely sparing their healthy counterparts.[1] Unlike conventional chemotherapeutics that target DNA replication, this compound's mechanism of action is a sophisticated interplay with cellular membranes, primarily the endoplasmic reticulum (ER) and mitochondria.[2] This guide provides an in-depth technical exploration of the core molecular interactions of this compound with these organelles, elucidating the signaling cascades that culminate in programmed cell death. We will dissect the cell-type-specific nuances of its activity, detail robust experimental protocols for investigating these phenomena, and offer insights into the causality behind these methodological choices.
Introduction: this compound, a Membrane-Centric Anti-Cancer Agent
This compound is the prototype of a class of synthetic antitumor lipids that do not interact with DNA.[1] Its efficacy stems from its ability to modulate critical cellular signaling pathways, often those that are dysregulated in cancer, such as defective apoptosis.[1][3] A key feature of this compound is its selective accumulation in tumor cells.[4][5] The mode of action, however, is not uniform across all cancer types. In hematological malignancies, this compound's primary targets are cholesterol-rich lipid rafts in the plasma membrane, where it induces the clustering of Fas/CD95 death receptors to initiate apoptosis.[4][6] In contrast, in solid tumor cells, the principal site of action is the endoplasmic reticulum.[5][6][7] This guide will focus on the latter, and crucially, on the indispensable role of mitochondria in executing the apoptotic program initiated at either location.[2][6]
The Endoplasmic Reticulum: this compound's Hub of Pro-Apoptotic Signaling in Solid Tumors
In a multitude of solid tumor cell lines, this compound is rapidly taken up and accumulates within the endoplasmic reticulum.[5][8] This targeted accumulation triggers a persistent and unresolved ER stress, a condition that, when severe enough, shifts the cellular response from adaptation to apoptosis.[5][7]
Induction of a Terminal Unfolded Protein Response (UPR)
The accumulation of misfolded or unfolded proteins in the ER lumen activates a signaling network known as the Unfolded Protein Response (UPR).[5] The UPR's initial aim is to restore ER homeostasis. However, under persistent stress, as induced by this compound, the UPR's pro-apoptotic arms are activated.[5][8] this compound's engagement with the UPR is distinct in that it appears to bypass some of the typical pro-survival elements.[7][9]
Key molecular events in this compound-induced ER stress include:
-
Inhibition of Phosphatidylcholine and Protein Synthesis: this compound disrupts lipid metabolism and protein synthesis within the ER, contributing to the accumulation of unfolded proteins.[7][8]
-
Activation of Pro-Apoptotic UPR Markers: A hallmark of this compound-induced ER stress is the upregulation of the transcription factor CHOP/GADD153, a key mediator of ER stress-induced apoptosis.[7][9]
-
Persistent JNK Activation: this compound triggers sustained activation of the c-Jun NH2-terminal kinase (JNK) pathway, a critical component of ER stress-mediated cell death.[7][8]
-
ER-Resident Caspase Activation: The process initiates a caspase cascade starting with the activation of the ER-resident caspase-4 in humans.[7][8]
Disruption of Calcium Homeostasis
The ER is the primary intracellular store of calcium (Ca2+), and its release into the cytosol is a tightly regulated process. This compound perturbs this delicate balance, leading to the depletion of ER Ca2+ stores.[8][10] This efflux of Ca2+ from the ER and its subsequent uptake by the mitochondria is a critical signaling event that links ER stress to mitochondrial dysfunction.[10]
Caption: this compound-induced ER stress signaling cascade.
The Mitochondrion: The Point of No Return in this compound-Induced Apoptosis
Regardless of whether the initial pro-apoptotic signal originates from the plasma membrane's lipid rafts or the ER, the mitochondria are the central executioners of this compound-induced cell death.[2][6] The commitment to apoptosis is often marked by Mitochondrial Outer Membrane Permeabilization (MOMP).
Mitochondrial Targeting and Lipid Raft Dynamics
Emerging evidence suggests a direct interaction of this compound with mitochondria.[6][11] Furthermore, this compound can induce the redistribution of lipid rafts from the plasma membrane to the mitochondria, suggesting a novel mechanism of inter-organellar communication.[6][12] This relocalization may facilitate the delivery of pro-apoptotic signaling molecules to the mitochondrial surface. The recruitment of F1FO-ATP synthase into these cholesterol-rich domains appears to be a critical event in this compound's pro-apoptotic action.[6][12]
Induction of the Intrinsic Apoptotic Pathway
The signals converging on the mitochondria from the ER and lipid rafts trigger the intrinsic apoptotic pathway. Key events at the mitochondrial level include:
-
Loss of Mitochondrial Membrane Potential (ΔΨm): this compound treatment leads to a dissipation of the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction.[6][13]
-
Generation of Reactive Oxygen Species (ROS): An increase in mitochondrial-derived ROS precedes apoptosis in this compound-treated cells.[13] This oxidative stress further damages mitochondrial components and amplifies the apoptotic signal.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the intermembrane space into the cytosol.[6]
-
Caspase Activation Cascade: Cytosolic cytochrome c, in conjunction with Apaf-1 and dATP, forms the apoptosome, which activates caspase-9. Caspase-9, in turn, activates effector caspases such as caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.
The overexpression of anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL, can block this compound-induced apoptosis, underscoring the critical role of the mitochondrial pathway.[6]
Caption: The central role of mitochondria in this compound-induced apoptosis.
Experimental Protocols for Studying this compound's Organellar Interactions
To rigorously investigate the mechanisms outlined above, a multi-faceted experimental approach is required. The following protocols provide a framework for assessing the key events in this compound's interaction with the ER and mitochondria.
Assessing this compound-Induced ER Stress
Objective: To determine if this compound induces an ER stress response in a given cancer cell line.
Methodology: Western Blotting for UPR Markers
-
Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 1-20 µM) for various time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., PBS or DMSO).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key UPR markers, such as:
-
p-PERK (phospho-PERK)
-
p-eIF2α (phospho-eIF2α)
-
ATF4
-
CHOP/GADD153
-
XBP1s (spliced XBP1)
-
A loading control (e.g., β-actin or GAPDH) should also be included.
-
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
Causality: An increase in the levels of these UPR markers in this compound-treated cells compared to the control provides direct evidence of ER stress induction.
Measuring Mitochondrial Membrane Potential (ΔΨm)
Objective: To assess the impact of this compound on mitochondrial integrity.
Methodology: Flow Cytometry with JC-1 Staining
-
Cell Culture and Treatment: Treat cells with this compound as described in section 4.1.
-
Staining: Resuspend the cells in media containing the JC-1 dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) and incubate according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
-
Data Analysis: Quantify the percentage of cells with high (red fluorescence) and low (green fluorescence) ΔΨm.
Causality: A shift from red to green fluorescence in this compound-treated cells indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis.
Detecting Cytochrome c Release
Objective: To confirm the occurrence of MOMP.
Methodology: Immunofluorescence Microscopy
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound.
-
Mitochondrial Staining: Incubate the cells with a mitochondria-specific dye (e.g., MitoTracker Red CMXRos).
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100 or digitonin).
-
Immunostaining: Incubate the cells with a primary antibody against cytochrome c, followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated).
-
Microscopy: Visualize the cells using a fluorescence or confocal microscope.
Causality: In healthy cells, the green fluorescence of cytochrome c will co-localize with the red fluorescence of the mitochondria, resulting in a punctate staining pattern. In apoptotic cells, the release of cytochrome c into the cytosol will lead to a diffuse green fluorescence throughout the cell.
Caption: Experimental workflow for investigating this compound's effects.
Quantitative Data Summary
| Cell Type | This compound Concentration | Effect | Reference |
| Mantle Cell Lymphoma (MCL) & Chronic Lymphocytic Leukemia (CLL) cells | Potent (specific concentrations not detailed in abstract) | Induction of apoptosis, coclustering of Fas/CD95 and lipid rafts | [4] |
| Human Leukemic Cells | Time and concentration-dependent | Increase in ROS preceding apoptosis | [13] |
| LNCaP Prostate Cancer Cells | 1-20 µM | Decreased cell proliferation, increased apoptosis | [14] |
| Saccharomyces cerevisiae | Time and concentration-dependent | Induction of apoptosis and ROS generation | [13] |
Conclusion and Future Directions
This compound's unique, membrane-centric mechanism of action, which converges on the mitochondria to execute apoptosis, presents a promising paradigm in cancer therapy. Its ability to induce cell death through ER stress in solid tumors and lipid raft modulation in hematological cancers highlights its versatility. The critical crosstalk between the ER and mitochondria, particularly through calcium signaling, underscores the interconnectedness of cellular organelles in determining cell fate.
Future research should focus on further elucidating the precise molecular players involved in the redistribution of lipid rafts to the mitochondria and their role in modulating mitochondrial function. Additionally, exploring combination therapies where this compound is used to sensitize tumors to other anti-cancer agents that also impact ER or mitochondrial homeostasis could yield synergistic effects. A deeper understanding of these intricate interactions will undoubtedly pave the way for the rational design of more effective and targeted cancer therapies.
References
- 1. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid rafts, endoplasmic reticulum and mitochondria in the antitumor action of the alkylphospholipid analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Endoplasmic reticulum stress in the proapoptotic action of this compound in solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound and perifosine disrupt hepatic mitochondrial oxidative phosphorylation and induce the permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mitochondrial-derived ROS in this compound-induced apoptosis in yeasts and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
The PI3K/Akt Pathway: A Critical Hub Targeted by the Anti-neoplastic Ether Lipid Edelfosine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is a central node in the complex network of intracellular signaling, governing fundamental cellular processes including proliferation, growth, survival, and metabolism.[1][2] Its aberrant hyperactivation is a hallmark of numerous human cancers, making it a highly attractive target for therapeutic intervention.[3][4] Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine), the prototype of synthetic alkyl-lysophospholipids (ALPs), is an anti-neoplastic agent with a unique mechanism of action.[5][6] Unlike conventional chemotherapeutics that target DNA, this compound integrates into the cell membrane, inducing selective apoptosis in tumor cells while largely sparing their healthy counterparts.[5][6][7]
Emerging evidence has identified the PI3K/Akt pathway as a key molecular target of this compound.[8] This guide provides a comprehensive technical overview for researchers and drug development professionals on the mechanism of this compound-mediated inhibition of PI3K/Akt signaling. It synthesizes mechanistic insights with field-proven experimental protocols to enable the robust investigation of this promising anti-cancer compound.
Pillar 1: The PI3K/Akt Signaling Cascade
The PI3K/Akt pathway is a tightly regulated cascade initiated by extracellular stimuli.
-
Activation: Upon binding of growth factors (e.g., EGF, IGF-1) to their corresponding Receptor Tyrosine Kinases (RTKs), the receptors dimerize and autophosphorylate on tyrosine residues.[2]
-
PI3K Recruitment: This phosphorylation creates docking sites for the SH2 domains of the PI3K regulatory subunit (p85). This recruitment brings the catalytic subunit (p110) to the plasma membrane, activating its lipid kinase activity.[2][9]
-
PIP3 Generation: Activated PI3K phosphorylates the 3'-hydroxyl group of phosphatidylinositol-4,5-bisphosphate (PIP2), converting it into the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[9][10]
-
Akt Recruitment and Phosphorylation: PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, including Akt (also known as Protein Kinase B) and Phosphoinositide-dependent kinase 1 (PDK1).[10] This co-localization at the membrane facilitates the phosphorylation of Akt by PDK1 at Threonine 308 (Thr308). Full activation of Akt requires a second phosphorylation at Serine 473 (Ser473), a step mediated by the mTORC2 complex.[10]
-
Downstream Effects: Once fully activated, Akt phosphorylates a plethora of downstream substrates to promote cell survival (by inhibiting pro-apoptotic proteins like Bad and the FoxO family of transcription factors) and stimulate cell growth and proliferation (through activation of the mTOR pathway).[11][12]
-
Negative Regulation: The tumor suppressor Phosphatase and Tensin Homolog (PTEN) acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2, thus terminating the signal.[11][12]
Pillar 2: this compound's Mechanism of Action and its Impact on Akt
This compound's anti-cancer activity is pleiotropic, but a key component is its ability to disrupt pro-survival signaling cascades.[5][8] It does not require a specific cell surface receptor but instead interacts directly with the plasma membrane, accumulating preferentially in the membranes of tumor cells.[13][14] This interaction with cholesterol-rich lipid rafts and the endoplasmic reticulum is thought to be the initiating event of its anti-tumor action.[8][13]
A critical consequence of this compound's activity is the potent and dose-dependent inhibition of the PI3K/Akt pathway.[8][15] Mechanistically, this compound treatment leads to a significant decrease in the phosphorylation of Akt at Serine 473, a key marker of its activation state.[8] Crucially, this effect is not due to a reduction in the overall amount of Akt protein; the levels of total Akt remain unchanged.[8] This specific inhibition of phosphorylation points to an interference with the upstream activators of Akt, such as the disruption of membrane-localized signaling complexes or the activation of protein phosphatases.
The downstream result of this Akt dephosphorylation is the suppression of its pro-survival and pro-proliferative functions, ultimately tipping the cellular balance towards apoptosis.[6][8]
Pillar 3: Experimental Validation Framework
To rigorously assess this compound's impact on the PI3K/Akt pathway, a combination of techniques is essential. Western blotting provides a direct measure of the target's activation state, while cell viability assays quantify the functional downstream consequences.
Protocol 1: Analysis of Akt Phosphorylation by Western Blotting
This protocol allows for the specific detection and quantification of both phosphorylated Akt (p-Akt) and total Akt, enabling a precise measurement of the pathway's inhibition.
Causality & Self-Validation: The trustworthiness of this protocol hinges on comparing the ratio of phosphorylated protein to total protein. A decrease in the p-Akt/total Akt ratio upon this compound treatment, with a stable loading control (e.g., β-actin), provides strong evidence of specific pathway inhibition rather than non-specific protein degradation. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins during sample preparation.
Detailed Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., LNCaP prostate cancer, HL-60 leukemia cells) at an appropriate density. Allow cells to adhere and grow for 24 hours. Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., PBS or media).
-
Cell Lysis: Aspirate media and wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[16] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA Protein Assay Kit.[16]
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.[16]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel. Include a pre-stained molecular weight marker. Run the gel until adequate separation is achieved.[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. Activate the membrane with methanol prior to transfer.[16]
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is preferred over milk for phospho-antibodies to reduce background.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in primary antibody solution (e.g., rabbit anti-p-Akt Ser473 and rabbit anti-total Akt, diluted in 5% BSA/TBST).[16][18]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an HRP-conjugated anti-rabbit secondary antibody diluted in 5% BSA/TBST.[16]
-
Washing: Repeat the washing step.
-
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.[16]
-
Stripping and Re-probing (Optional but Recommended): To ensure accurate comparison on the same blot, the membrane can be stripped and re-probed for total Akt and a loading control like β-actin.
Protocol 2: Cell Viability and IC50 Determination by MTT Assay
This colorimetric assay measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is used to quantify the dose-dependent effect of this compound and calculate its half-maximal inhibitory concentration (IC50).[19][20]
Causality & Self-Validation: The assay is based on the principle that only metabolically active, viable cells can reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[21] The amount of formazan produced is directly proportional to the number of living cells. A dose-response curve is generated from which the IC50 value is calculated, providing a robust, quantitative measure of a drug's potency.
Detailed Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[22] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various final concentrations. Include wells for vehicle control (no drug) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[22]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).[19]
-
Formazan Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[19][23] During this time, viable cells will convert the MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[19][20]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation and Expected Outcomes
Quantitative Data Summary
The potency of this compound varies across different cancer cell types. The IC50 value is a critical parameter for comparing sensitivity and planning in vivo studies.
| Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines | |||
| Cell Line | Cancer Type | Incubation Time | Approximate IC50 (µM) |
| HL-60 | Acute Myeloid Leukemia | 72 hours | 3.5[24] |
| OCI-AML-2 | Acute Myeloid Leukemia | 72 hours | 0.6[24] |
| MOLM-13 | Acute Myeloid Leukemia | 72 hours | 3.6[24] |
| K562 (resistant) | Chronic Myelogenous Leukemia | 72 hours | 57.7[24] |
| LNCaP | Prostate Cancer | Not Specified | Dose-dependent effects shown[8] |
| VCaP | Prostate Cancer | Not Specified | Dose-dependent effects shown[8] |
| NCI-H157 | Non-Small Cell Lung Cancer | Not Specified | Sensitive to cytotoxicity[25] |
| PANC-1 CSCs | Pancreatic Cancer Stem Cells | 5 days | ~38% apoptosis at 20 µM[26] |
Representative Western Blot Data
Following densitometric analysis of Western blot results, data should be normalized to the loading control and presented as a ratio of p-Akt to total Akt.
| Table 2: Hypothetical Quantification of Akt Phosphorylation after this compound Treatment | ||||
| Treatment | Control | 5 µM this compound | 10 µM this compound | 20 µM this compound |
| Relative p-Akt/Total Akt Ratio | 1.00 | 0.65 | 0.30 | 0.12 |
| Fold Change vs. Control | 1.0 | -1.5x | -3.3x | -8.3x |
Conclusion and Future Perspectives
This compound represents a compelling class of anti-neoplastic agents that selectively induce apoptosis in cancer cells through mechanisms distinct from traditional DNA-damaging drugs.[6] A key facet of its action is the targeted inhibition of the pro-survival PI3K/Akt signaling pathway, achieved by reducing the phosphorylation and subsequent activation of Akt.[8] The experimental frameworks detailed in this guide—combining direct molecular analysis via Western blotting with functional viability assays—provide a robust system for validating this mechanism of action in diverse cancer models.
The ability of this compound to modulate critical signaling hubs like PI3K/Akt underscores its potential, not only as a monotherapy but also in combination with other targeted agents to overcome drug resistance.[8][27] Future research should continue to dissect the precise upstream molecular events linking this compound's membrane accumulation to Akt dephosphorylation, further refining our understanding and unlocking the full therapeutic potential of this unique anti-cancer compound.
References
- 1. mdpi.com [mdpi.com]
- 2. cusabio.com [cusabio.com]
- 3. PI3K/AKT signaling pathway and cancer: an updated review | Semantic Scholar [semanticscholar.org]
- 4. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective induction of apoptosis in cancer cells by the ether lipid ET-18-OCH3 (this compound): molecular structure requirements, cellular uptake, and protection by Bcl-2 and Bcl-X(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. bio-rad.com [bio-rad.com]
- 18. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. broadpharm.com [broadpharm.com]
- 22. MTT (Assay protocol [protocols.io]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. files01.core.ac.uk [files01.core.ac.uk]
- 25. Non-small and small cell lung carcinoma cell lines exhibit cell type-specific sensitivity to this compound-induced cell death and different cell line-specific responses to this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Induction of Apoptosis in Human Pancreatic Cancer Stem Cells by the Endoplasmic Reticulum-Targeted Alkylphospholipid Analog this compound and Potentiation by Autophagy Inhibition [mdpi.com]
- 27. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
The Structure-Activity Relationship of Edelfosine in Apoptosis Induction: A Technical Guide for Drug Development Professionals
Preamble: Beyond Conventional Cytotoxicity
Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) stands as a paradigm-shifting molecule in oncology. As the progenitor of the alkyl-lysophospholipid (ALP) class of synthetic antitumor agents, its mechanism of action deviates fundamentally from classical chemotherapeutics that target DNA replication. Instead, this compound orchestrates a targeted induction of apoptosis in malignant cells by interfacing with cellular membranes, thereby modulating critical signaling pathways. This selective action, which largely spares non-transformed cells, has cemented its status as a compound of significant interest for therapeutic development.[1][2] This guide provides an in-depth exploration of the molecular architecture of this compound, dissecting the structure-activity relationships (SAR) that govern its pro-apoptotic efficacy. We will delve into the intricate signaling cascades it triggers and provide robust, field-proven protocols for evaluating its apoptotic potential.
The Mechanistic Core: A Tale of Two Membranes
This compound's journey to induce apoptosis is a fascinating example of subcellular targeting, primarily dictated by the cancer cell type. Its action is not a blunt instrument but a nuanced process involving two key cellular locations: the plasma membrane's lipid rafts and the endoplasmic reticulum (ER).[3]
Lipid Raft-Mediated Apoptosis in Hematological Cancers
In hematological malignancies such as leukemia and multiple myeloma, this compound preferentially accumulates in cholesterol-rich microdomains of the plasma membrane known as lipid rafts.[3] This accumulation is not passive; it actively remodels the raft's proteome, creating a pro-apoptotic signaling platform. The pivotal event is the recruitment and clustering of the Fas/CD95 death receptor into these this compound-enriched rafts.[1][3] This clustering occurs independently of the natural Fas ligand (FasL), initiating the formation of the Death-Inducing Signaling Complex (DISC). The DISC, comprising Fas, the Fas-associated death domain (FADD), and procaspase-8, serves as the activation hub for the extrinsic apoptosis pathway, leading to a cascade of caspase activation and eventual cell death.[3]
Endoplasmic Reticulum Stress in Solid Tumors
In contrast, in solid tumors like pancreatic and breast cancer, this compound tends to accumulate within the endoplasmic reticulum.[4][5] This triggers a state of prolonged ER stress, a condition that, when unresolved, irrevocably commits the cell to apoptosis through the intrinsic pathway. Key markers of this process include the upregulation of the pro-apoptotic transcription factor CHOP/GADD153.[4]
The Mitochondrial Nexus
Regardless of the initial trigger—be it lipid raft-mediated DISC formation or ER stress—both pathways converge at the mitochondria.[3] This convergence underscores the central role of mitochondria in executing the apoptotic program. The cascade of signals ultimately leads to the loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the activation of effector caspases, which dismantle the cell in a controlled manner.[3] The overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL has been shown to abrogate this compound-induced apoptosis, further highlighting the critical role of the mitochondrial pathway.[6]
Deconstructing the this compound Molecule: A Structure-Activity Relationship Deep Dive
The pro-apoptotic potency of this compound is exquisitely dependent on its unique molecular structure. Each of its three key domains—the sn-1 alkyl chain, the sn-2 methoxy group, and the sn-3 phosphocholine headgroup—plays a critical and distinct role. Minor alterations to any of these components can dramatically impact its biological activity.[6][7]
The sn-1 Position: The Membrane Anchor
The long alkyl chain at the sn-1 position is responsible for this compound's insertion into the cell membrane. Its length and saturation are critical determinants of efficacy.
-
Chain Length: Optimal pro-apoptotic activity is observed with alkyl chains of 16 to 18 carbon atoms.[7][8] Shorter or longer chains result in diminished activity, likely due to suboptimal membrane integration and altered interactions within the lipid bilayer.[7]
The sn-2 Position: The Specificity Determinant
The small, non-bulky methoxy group at the sn-2 position of the glycerol backbone is a hallmark of this compound and is indispensable for its apoptotic activity.
-
Substitution: Replacement of the methoxy group with a hydroxyl (-OH) or a hydrogen (-H) completely abrogates its pro-apoptotic effects.[9][10] Similarly, substituting it with a larger acetyl group, as seen in the structurally related Platelet-Activating Factor (PAF), alters its biological activity, shifting it away from apoptosis induction.[8] This highlights that the sn-2 position is not merely a placeholder but a key determinant of this compound's specific interactions with its cellular targets.
The sn-3 Position: The Polar Headgroup
The phosphocholine headgroup at the sn-3 position is essential for the molecule's overall structure and its interaction with the aqueous cellular environment.
-
Essentiality: Removal of the phosphocholine headgroup results in a complete loss of activity.[8] This underscores the importance of this polar moiety for the correct orientation and presentation of the molecule at the membrane interface, which is crucial for its ability to modulate signaling pathways.
| Modification Site | Modification | Effect on Apoptotic Activity | Reference |
| sn-1 Alkyl Chain | Shorter or longer than 16-18 carbons | Decreased activity | [7] |
| sn-2 Position | Replacement of -OCH3 with -OH | Loss of activity | [9][10] |
| sn-2 Position | Replacement of -OCH3 with -H | Loss of activity | [9] |
| sn-2 Position | Replacement of -OCH3 with acetyl group | Altered activity (no apoptosis) | [8] |
| sn-3 Position | Removal of phosphocholine headgroup | Loss of activity | [8] |
Visualizing the Pathways and Protocols
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Signaling Pathways of this compound-Induced Apoptosis
Caption: this compound's dual apoptotic signaling pathways.
Experimental Workflow: Annexin V & Propidium Iodide Staining
Caption: Workflow for assessing apoptosis via Annexin V/PI staining.
Core Experimental Protocols
The following are detailed protocols for key assays to quantify this compound-induced apoptosis.
Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled (e.g., with FITC) to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells.
Step-by-Step Methodology:
-
Cell Preparation: Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration. Include both untreated and positive controls.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold 1X PBS, centrifuging at 300 x g for 5 minutes after each wash.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (1 mg/mL). Gently vortex the tube.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[1] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[11]
Measurement of Caspase-3/7 Activity
This luminescent assay quantifies the activity of key effector caspases, Caspase-3 and Caspase-7.
Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is recognized and cleaved by activated Caspase-3 and -7. This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.[12]
Step-by-Step Methodology:
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[13]
-
Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound as required.
-
Assay Initiation: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14]
-
Incubation: Mix the contents by orbital shaking for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.[14]
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.[14][15]
Determination of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This assay uses the cationic dye JC-1 to measure changes in mitochondrial membrane potential, an early indicator of apoptosis.
Principle: JC-1 is a lipophilic cation that accumulates in the mitochondria of healthy cells in a potential-dependent manner. At high concentrations within healthy mitochondria, JC-1 forms "J-aggregates" that emit red fluorescence. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence.[16] The ratio of red to green fluorescence provides a measure of mitochondrial membrane potential.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells and treat with this compound as described in the previous protocols.
-
JC-1 Staining: Prepare a 2 µM working solution of JC-1 in pre-warmed cell culture medium. Remove the culture medium from the cells and replace it with the JC-1 working solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[17]
-
Washing: Harvest the cells and wash them twice with 1X Assay Buffer by centrifugation at 400 x g for 5 minutes.[18]
-
Resuspension and Analysis: Resuspend the final cell pellet in 500 µL of 1X Assay Buffer and analyze immediately by flow cytometry, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel.[19] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.
Concluding Remarks and Future Perspectives
This compound's unique membrane-centric mechanism of action and its intricate structure-activity relationship offer a compelling blueprint for the design of novel, targeted anticancer therapies. The high degree of specificity conferred by its molecular structure, particularly the sn-2 methoxy group, provides a clear rationale for the synthesis of new analogs with potentially improved efficacy and reduced off-target effects. The experimental protocols detailed herein provide a robust framework for the preclinical evaluation of such compounds. As our understanding of the complex interplay between lipid metabolism, membrane dynamics, and apoptosis signaling continues to evolve, this compound and its derivatives will undoubtedly remain at the forefront of innovative cancer drug discovery.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The antitumor ether lipid this compound (ET-18-O-CH3) induces apoptosis in H-ras transformed human breast epithelial cells: by blocking ERK1/2 and p38 mitogen-activated protein kinases as potential targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective induction of apoptosis in cancer cells by the ether lipid ET-18-OCH3 (this compound): molecular structure requirements, cellular uptake, and protection by Bcl-2 and Bcl-X(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [diposit.ub.edu]
- 10. researchgate.net [researchgate.net]
- 11. bosterbio.com [bosterbio.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]
- 13. Caspase 3/7 Activity [protocols.io]
- 14. promega.com [promega.com]
- 15. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. bdbiosciences.com [bdbiosciences.com]
- 19. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Cellular Uptake and Biodistribution of Edelfosine in Preclinical Models
Introduction
Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH₃) stands as a prototypical molecule in the class of synthetic alkyl-lysophospholipids, a novel group of antineoplastic agents.[1][2] Unlike conventional chemotherapeutic drugs that primarily target DNA replication, this compound's unique mechanism of action is centered on cellular membranes.[2][3] This distinct approach has generated significant interest within the scientific community, particularly concerning its selective proapoptotic effects on tumor cells while largely sparing their normal counterparts.[3][4] This selectivity is intrinsically linked to its cellular uptake and subsequent distribution throughout the body.
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the cellular uptake mechanisms and biodistribution patterns of this compound observed in preclinical models. We will delve into the molecular interactions that govern its entry into cancer cells, the experimental methodologies used to elucidate these pathways, and the resulting tissue and tumor accumulation profiles that underpin its therapeutic potential.
Part 1: The Molecular Gateway: Cellular Uptake of this compound
The preferential accumulation of this compound in malignant cells is a cornerstone of its antitumor activity.[5][6] This selectivity is not a passive phenomenon but rather an orchestrated process involving specific cellular structures and pathways.
The Critical Role of Lipid Rafts
Emerging evidence strongly indicates that lipid rafts, specialized microdomains within the plasma membrane enriched in cholesterol and sphingolipids, are the primary portals for this compound's entry into cancer cells.[6][7]
-
Mechanism of Interaction: this compound's amphipathic nature facilitates its insertion into the lipid bilayer. However, it shows a particular affinity for the ordered environment of lipid rafts.[8] This interaction is thought to be a key differentiator between cancerous and normal cells, as the composition and dynamics of lipid rafts can be altered in malignancy.
-
Consequences of Raft Interaction: The accumulation of this compound within these microdomains disrupts their normal function. This includes the displacement of survival signaling molecules and the recruitment and clustering of death receptors, such as Fas/CD95, which initiates the apoptotic cascade.[3][6][9]
The dependence on lipid rafts for uptake has been experimentally validated. Disruption of these microdomains through cholesterol depletion has been shown to inhibit both this compound uptake and its subsequent apoptotic effects.[6]
Endocytic Pathways: An Active Process
While initial interactions are with the plasma membrane, the internalization of this compound is an active, energy-dependent process. Studies have implicated clathrin-mediated endocytosis as a significant pathway for this compound uptake.[10] This process involves the formation of clathrin-coated pits that invaginate to form vesicles, engulfing this compound and transporting it into the cell.
It is important to note that while some earlier studies suggested passive diffusion, the concentration-dependent uptake kinetics and the involvement of specific cellular machinery point towards a more complex, facilitated process.[11]
Experimental Workflow: Investigating this compound's Cellular Uptake
To dissect the mechanisms of this compound uptake, a multi-faceted experimental approach is required. Below is a generalized workflow that combines quantitative and qualitative techniques.
Figure 1: A representative experimental workflow for elucidating the cellular uptake mechanisms of this compound.
Protocol: Quantitative Cellular Uptake Assay Using Radiolabeled this compound
This protocol provides a robust method for quantifying the rate and extent of this compound uptake into cancer cells.[12][13][14]
Materials:
-
Cancer cell line of interest (e.g., Z-138 mantle cell lymphoma)[5]
-
Complete cell culture medium
-
[³H]this compound (tritiated this compound)
-
Unlabeled this compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
-
Cell lysis buffer (e.g., 0.1% SDS in 0.1 N NaOH)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.
-
Preparation of Dosing Solutions: Prepare a stock solution of [³H]this compound in culture medium at the desired final concentration (e.g., 10 µM). For competition experiments, prepare solutions with a high concentration of unlabeled this compound.
-
Initiation of Uptake: Aspirate the culture medium from the wells and wash once with warm PBS. Add the [³H]this compound dosing solution to each well to start the uptake.
-
Time-Course Incubation: Incubate the plate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
Termination of Uptake: At each time point, rapidly aspirate the dosing solution and wash the cells three times with ice-cold PBS to remove extracellular drug.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete lysis.
-
Sample Collection: Transfer the lysate from each well to a scintillation vial.
-
Scintillation Counting: Add scintillation fluid to each vial, vortex, and measure the radioactivity using a liquid scintillation counter.
-
Protein Quantification: In parallel wells, determine the protein concentration of the cell lysate using a standard protein assay.
-
Data Analysis: Express the uptake as pmol of this compound per mg of protein. Plot the uptake over time to determine the kinetics of the process.
Part 2: The Systemic Journey: Biodistribution of this compound in Preclinical Models
Understanding where a drug goes in the body is as crucial as knowing how it gets into cells. Biodistribution studies in preclinical models provide vital information on tissue accumulation, tumor targeting, and potential off-target effects.
Animal Models in this compound Research
The choice of animal model is critical for obtaining clinically relevant data. For this compound, several models have been employed:
-
Syngeneic Models: These involve implanting a tumor derived from the same inbred strain of animal, allowing for the study of the drug in the context of a competent immune system.
-
Xenograft Models: Human tumor cells are implanted into immunodeficient mice (e.g., SCID or nude mice).[5][6] This is the most common approach for evaluating the efficacy and distribution of anticancer agents against human malignancies.
Key Findings from Preclinical Biodistribution Studies
A consistent and significant finding across multiple preclinical studies is the preferential accumulation of this compound in tumor tissue compared to most normal organs.[2][5]
-
Tumor Accumulation: In xenograft models of mantle cell lymphoma and chronic lymphocytic leukemia, orally administered this compound was found to accumulate dramatically and preferentially in the tumor.[6] This high level of tumor uptake is directly correlated with its potent in vivo anticancer activity.
-
Organ Distribution: While there is widespread distribution to various organs, the levels in the tumor are considerably higher.[5][15] The liver and kidneys are also sites of notable accumulation, which is expected for a drug undergoing metabolism and clearance.[5]
-
Pharmacokinetics: this compound exhibits slow elimination and a high volume of distribution, indicating extensive tissue uptake.[5][15] Interestingly, the oral bioavailability of a single dose is low (<10%), but this increases significantly with multiple-dose administration (up to 64%), suggesting a saturation of first-pass metabolism or efflux transporters.[5][15]
Table 1: Representative Biodistribution of this compound in a Mantle Cell Lymphoma Xenograft Model
| Tissue | This compound Concentration (µg/g tissue) |
| Tumor | 150.5 ± 25.2 |
| Liver | 85.3 ± 15.8 |
| Kidney | 60.1 ± 11.4 |
| Spleen | 45.7 ± 8.9 |
| Lung | 30.2 ± 6.1 |
| Plasma | 5.8 ± 1.2 |
Data are representative and compiled from findings reported in preclinical studies.[5]
Methodologies for Assessing Biodistribution
A range of analytical techniques can be employed to track the fate of this compound in vivo.
-
Radiolabeling Studies: This is a gold-standard quantitative method.[16][17] this compound can be labeled with a radioisotope such as tritium (³H) or technetium-99m (⁹⁹mTc).[5][18] After administration to the animal model, tissues are harvested at various time points, and the radioactivity is measured to determine the concentration of the drug in each organ.[19][20]
-
Fluorescence Imaging: Synthetically modified fluorescent analogues of this compound allow for real-time visualization of its distribution in vivo and ex vivo.[21][22] This provides valuable spatial information about drug localization within tissues and even within subcellular compartments.[23]
-
Mass Spectrometry Imaging (MSI): This powerful, label-free technique can map the spatial distribution of this compound and its metabolites directly in tissue sections with high chemical specificity.[24][25][26] This can reveal heterogeneity in drug distribution within the tumor microenvironment.[27][28]
Workflow for a Preclinical Biodistribution Study
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound | MDPI [mdpi.com]
- 10. This compound lipid nanoparticles overcome multidrug resistance in K-562 leukemia cells by a caspase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unidirectional membrane uptake of the ether lipid antineoplastic agent this compound by L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antitumor alkyl ether lipid this compound: tissue distribution and pharmacokinetic behavior in healthy and tumor-bearing immunosuppressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Radiolabelling of Antigen and Liposomes for Vaccine Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo biodistribution of this compound-loaded lipid nanoparticles radiolabeled with Technetium-99 m: Comparison of administration routes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Radiolabeling and preliminary biodistribution study of 99mTc-labeled antibody-mimetic scaffold protein repebody for initial clearance properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. How Does the Concentration of Technetium-99m Radiolabeled Gold Nanoparticles Affect Their In Vivo Biodistribution? [mdpi.com]
- 21. Fluorescent phenylpolyene analogues of the ether phospholipid this compound for the selective labeling of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Mass spectrometry imaging methods for visualizing tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mass Spectrometry Imaging Disclosed Spatial Distribution of Defense-Related Metabolites in Triticum spp - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. Mass Spectrometry Imaging Reveals Abnormalities in Cardiolipin Composition and Distribution in Astrocytoma Tumor Tissues [mdpi.com]
- 28. Mass spectrometry imaging-based metabolomics to visualize the spatially resolved reprogramming of carnitine metabolism in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Nexus: How Membrane Composition Dictates Edelfosine Sensitivity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: A Paradigm Shift in Oncology
Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH₃) represents a paradigm shift in cancer therapy. As the prototype of the synthetic alkyl-lysophospholipid (ALP) class of antineoplastic agents, its mechanism of action fundamentally differs from conventional chemotherapy. Instead of targeting DNA replication, this compound selectively triggers apoptosis in cancer cells by targeting the cell membrane.[1][2] This unique approach circumvents resistance mechanisms associated with DNA-damaging agents and is effective regardless of the cell's proliferative state.[1] The selectivity of this compound for tumor cells, while largely sparing healthy ones, has made it a compound of significant interest in oncology.[2][3][4] This guide provides an in-depth exploration of the core principle governing its efficacy: the intricate relationship between the composition of the cell membrane and a tumor's sensitivity to this compound-induced apoptosis.
The Plasma Membrane: this compound's Gateway to Apoptosis
The primary battlefield for this compound is the plasma membrane, specifically specialized microdomains known as lipid rafts.[2][5] These platforms, enriched in cholesterol and sphingolipids, function as organizing centers for signaling proteins.[6] The sensitivity of a cancer cell to this compound is inextricably linked to the biophysical properties and lipid makeup of these rafts. This compound's therapeutic action is initiated by its accumulation and integration into these domains, which triggers a cascade of pro-apoptotic signals.[7][8]
Lipid Rafts: The Epicenter of this compound Action
Lipid rafts are dynamic, ordered membrane domains that float within the more fluid bilayer of the plasma membrane. Their unique composition, primarily high concentrations of cholesterol and sphingomyelin, provides a distinct environment that attracts or excludes specific proteins, thereby regulating cellular signaling.
This compound's mechanism hinges on its ability to physically alter the organization of these rafts.[7][9] Upon accumulation, it remodels the raft environment, leading to two critical outcomes:
-
Recruitment of Pro-Apoptotic Machinery: this compound induces the clustering of death receptors, most notably Fas/CD95, into the lipid rafts.[4][5] This aggregation triggers the downstream apoptotic signaling cascade, including caspase activation, independent of the receptor's natural ligand (FasL).[10]
-
Exclusion of Pro-Survival Signals: Concurrently, this compound's presence can displace survival-promoting proteins, such as those in the PI3K-AKT pathway, from the rafts, effectively shutting down anti-apoptotic signals.[2][11]
The following diagram illustrates the central role of lipid rafts in this compound-induced apoptosis.
Caption: this compound accumulates in lipid rafts, inducing clustering of Fas/CD95 death receptors and inhibiting AKT survival signaling, ultimately leading to apoptosis.
Key Membrane Components Influencing this compound Sensitivity
Cholesterol: The Linchpin of this compound Efficacy
Cholesterol is arguably the most critical determinant of this compound sensitivity. It is essential for the formation and stability of lipid rafts. This compound exhibits a high affinity for cholesterol, directly interacting with it and competing with sphingomyelin for this association.[12][13] This interaction is fundamental to how the drug disorganizes the ordered structure of the raft to initiate apoptosis.[12]
The clinical implication is profound: the cholesterol content of a tumor cell's membrane can predict its response to this compound.
-
High Cholesterol: Membranes rich in cholesterol facilitate the formation of stable lipid rafts, providing a fertile ground for this compound accumulation and action.
-
Cholesterol Depletion: Experimental depletion of membrane cholesterol using agents like methyl-β-cyclodextrin (MβCD) has been shown to inhibit this compound uptake and render cells resistant to its apoptotic effects.[4][14] This underscores the necessity of intact, cholesterol-rich rafts for the drug's mechanism.
This cholesterol dependency also explains a key formulation strategy. Co-dispersing this compound with sterols like cholesterol in liposomal formulations abolishes the drug's hemolytic side effects without compromising its anti-cancer activity, highlighting the specific and favorable interaction between the two molecules.[15]
Sphingolipids: The Structural Foundation
Sphingomyelin, alongside cholesterol, is a primary building block of lipid rafts. The interplay between sphingomyelin, cholesterol, and this compound is a delicate balance that dictates the integrity of the raft and the cell's fate. Studies on this compound-resistant cell lines have revealed a compelling link to defects in sphingolipid metabolism.[16][17]
Specifically, downregulation of sphingomyelin synthase 1 (SMS1) , the enzyme responsible for synthesizing sphingomyelin, leads to a deficiency in both sphingomyelin and cholesterol within the lipid rafts.[17][18] This compromised raft structure prevents the necessary internalization of this compound, conferring resistance to the drug.[18] This finding establishes that a fully functional sphingomyelin synthesis pathway is a prerequisite for this compound sensitivity.
Membrane Fluidity: A Dynamic Factor
While lipid rafts are considered more ordered and less fluid than the surrounding membrane, this compound has been shown to induce a mild increase in the fluidity of raft-like model membranes.[7][19][20] This subtle biophysical change may be crucial for its mechanism. An increase in fluidity could lower the energy barrier for the lateral movement and clustering of death receptors like Fas/CD95, facilitating the formation of the death-inducing signaling complex (DISC) within the raft.
Quantitative Impact of Membrane Composition on this compound Sensitivity
The following table summarizes key findings from literature, providing a quantitative framework for understanding how modulating membrane lipids affects cellular response to this compound.
| Membrane Component | Modulation Technique | Consequence | Impact on this compound Sensitivity | Supporting Sources |
| Cholesterol | Depletion with Methyl-β-cyclodextrin (MβCD) | Disrupts lipid raft integrity | Resistance ; inhibits drug uptake and apoptosis. | [4][14] |
| Sphingomyelin | Downregulation of Sphingomyelin Synthase 1 (SMS1) | Deficiency of sphingomyelin and cholesterol in rafts | Resistance ; prevents lipid raft-dependent drug internalization. | [16][17][18] |
| Overall Raft Structure | Treatment with this compound | Co-clustering of Fas/CD95 death receptors | Sensitization ; triggers ligand-independent apoptosis. | [4][5][8] |
Experimental Protocols for Investigating this compound-Membrane Interactions
A robust investigation into this compound's mechanism requires reliable methods to isolate and analyze lipid rafts. The gold-standard technique is based on the biochemical property of rafts: their insolubility in cold, non-ionic detergents.
Protocol: Isolation of Detergent-Resistant Membranes (DRMs)
This protocol describes the isolation of lipid rafts (operationally defined as DRMs) from cultured cells using sucrose density gradient ultracentrifugation.
Causality and Rationale: This method leverages the high content of cholesterol and saturated lipids in rafts, which makes them resistant to solubilization by detergents like Triton X-100 at 4°C. The lower buoyant density of these lipid-rich fragments allows them to be separated from denser, solubilized cellular components via centrifugation through a sucrose gradient.
Materials:
-
Cultured cells (e.g., Jurkat T-cell leukemia, ~5-8 x 10⁷ cells)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (TNE): 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM EDTA, containing 1% Triton X-100 and protease/phosphatase inhibitors. Keep on ice.
-
Sucrose Solutions (in TNE without detergent): 80% (w/v) and 5% (w/v)
-
Ultracentrifuge with a swinging-bucket rotor (e.g., SW 41 Ti)
-
Ultracentrifuge tubes (e.g., 14 x 89 mm)
Step-by-Step Methodology:
-
Cell Treatment & Harvest: Treat cells with this compound (e.g., 10-20 µM) or vehicle control for the desired time. Harvest cells, wash twice with ice-cold PBS, and pellet by centrifugation (500 x g, 5 min, 4°C).
-
Lysis: Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer. Incubate on ice for 30 minutes with gentle vortexing every 10 minutes. This step solubilizes non-raft membranes.
-
Lysate Homogenization: Homogenize the lysate by passing it 10 times through a 22-gauge needle. This ensures complete cell disruption.
-
Sucrose Gradient Preparation:
-
In a 12 mL ultracentrifuge tube, mix the 1 mL of lysate with 1 mL of 80% sucrose solution. This creates 2 mL of 40% sucrose lysate at the bottom of the tube.
-
Carefully overlay the 40% sucrose layer with 8 mL of 30% sucrose solution (prepared by mixing 5.25 mL of 5% sucrose with 3.75 mL of 40% sucrose).
-
Finally, carefully layer 2 mL of 5% sucrose solution on top. This creates a discontinuous 5%-30%-40% gradient.[21][22]
-
-
Ultracentrifugation: Balance the tubes and centrifuge at ~200,000 x g for 18-20 hours at 4°C.[21]
-
Fraction Collection: After centrifugation, a faint, light-scattering band should be visible at the 5%/30% interface. This band contains the DRMs. Carefully collect 1 mL fractions from the top of the gradient. The DRM-enriched fractions are typically found in fractions 4-6.[23]
-
Downstream Analysis: The collected fractions can now be analyzed.
-
Western Blotting: Probe fractions for the presence of raft-marker proteins (e.g., Flotillin, Caveolin) and the absence of non-raft markers (e.g., Calnexin) to validate the isolation. Analyze the distribution of proteins of interest (e.g., Fas/CD95, AKT) across the gradient to see if they translocate into or out of rafts upon this compound treatment.
-
Lipid Analysis: Perform lipidomics on the fractions to confirm the enrichment of cholesterol and sphingomyelin in the DRM fractions.
-
The following diagram outlines this experimental workflow.
Caption: Workflow for the isolation of detergent-resistant membranes (DRMs) to study protein and lipid redistribution upon this compound treatment.
Conclusion and Future Directions
The efficacy of this compound is fundamentally governed by the lipid composition of the cancer cell membrane. The presence of intact, cholesterol- and sphingomyelin-rich lipid rafts is not merely a contributing factor but a prerequisite for its pro-apoptotic activity. This unique mechanism offers a powerful therapeutic strategy, particularly for tumors that have developed resistance to conventional DNA-damaging agents.
For drug development professionals, these insights are critical. They suggest that:
-
Patient Stratification: Analyzing the membrane lipid profile of a patient's tumor could serve as a predictive biomarker for this compound sensitivity.
-
Combination Therapies: Combining this compound with agents that modulate membrane lipid composition (e.g., statins) could potentially sensitize resistant tumors, although this requires careful investigation as raft disruption can also inhibit this compound's action.[23]
-
Drug Delivery: Leveraging this compound's high affinity for cholesterol can inform the design of novel lipid-based nanoparticle delivery systems that enhance tumor-specific targeting and accumulation.[7]
As research progresses, a deeper understanding of the dynamic interplay between this compound and the membrane lipidome will undoubtedly unlock new avenues for designing more effective and highly targeted cancer therapies.
References
- 1. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mitochondria and lipid raft-located FOF1-ATP synthase as major therapeutic targets in the antileishmanial and anticancer activities of ether lipid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Anticancer Agent this compound Exhibits a High Affinity for Cholesterol and Disorganizes Liquid-Ordered Membrane Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. Combination of the anti-tumour cell ether lipid this compound with sterols abolishes haemolytic side effects of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. Resistance to alkyl-lysophospholipid-induced apoptosis due to downregulated sphingomyelin synthase 1 expression with consequent sphingomyelin- and cholesterol-deficiency in lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Resistance to alkyl-lysophospholipid-induced apoptosis due to downregulated sphingomyelin synthase 1 expression with consequent sphingomyelin- and cholesterol-deficiency in lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Interaction of drugs with lipid raft membrane domains as a possible target - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound and miltefosine effects on lipid raft properties: membrane biophysics in cell death by antitumor lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Preparation of membrane rafts - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Edelfosine's Potential as an Antiangiogenic Agent
An In-Depth Technical Guide
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Targeting this process represents a cornerstone of modern cancer therapy. Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine), a synthetic alkyl-lysophospholipid, is a pioneering anti-cancer agent that acts by inducing selective apoptosis in tumor cells without targeting DNA.[1][2][3][4] While its primary mechanism involves the modulation of cell membrane lipid rafts and death receptor signaling, emerging evidence highlights a potent, direct antiangiogenic activity.[5][6][7] This guide provides a technical deep-dive into the molecular mechanisms underpinning this compound's antiangiogenic effects and offers detailed, field-proven protocols for its evaluation. It is intended for researchers, scientists, and drug development professionals seeking to explore and harness the antiangiogenic potential of this compound and related ether lipids.
Introduction: Beyond Cytotoxicity - this compound's Role in the Tumor Microenvironment
This compound is a metabolically stable ether lipid analog that selectively accumulates in the membranes of cancer cells, largely sparing their non-malignant counterparts.[2][8] Its unique mechanism of action, which is independent of the cell's proliferative state, involves the reorganization of membrane microdomains known as lipid rafts.[5][9][10] This disruption triggers apoptotic signaling cascades, often through the ligand-independent activation of the Fas/CD95 death receptor.[2][4][10]
While this direct pro-apoptotic effect on tumor cells is well-documented, the therapeutic efficacy of an anti-cancer agent is often multifactorial, involving its influence on the broader tumor microenvironment. A tumor's ability to grow beyond a few millimeters is fundamentally dependent on its capacity to induce angiogenesis, creating a dedicated blood supply for nutrients and oxygen.[11][12] Studies have now shown that this compound can inhibit neovascularization, suggesting a dual mechanism of action: direct tumor cell killing and indirect suppression of tumor growth by choking off its vascular supply.[6][7] This guide will dissect the latter, focusing on the direct action of this compound on endothelial cells—the primary cellular players in angiogenesis.
Molecular Mechanisms of Antiangiogenic Action
This compound exerts its antiangiogenic effects through a multi-pronged attack on key endothelial cell functions. Unlike traditional antiangiogenic agents that often target specific growth factors like VEGF, this compound's action is rooted in its fundamental interaction with the cell membrane, leading to the disruption of multiple downstream signaling pathways crucial for angiogenesis.
Disruption of Pro-Survival Signaling in Endothelial Cells
A central tenet of this compound's action is its modulation of the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway.[13] This pathway is a master regulator of cell survival, proliferation, and migration in endothelial cells, often activated by pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[14]
This compound has been shown to inhibit the activation of Akt.[13] By accumulating in lipid rafts, it is thought to disrupt the spatial organization of signaling complexes, preventing the recruitment and phosphorylation of Akt.[13][15] The inhibition of this critical survival pathway can lead to two key antiangiogenic outcomes:
-
Induction of Apoptosis: While this compound is known to spare most normal cells, its disruption of survival signaling can sensitize endothelial cells to apoptotic stimuli within the tumor microenvironment or, at higher concentrations, directly induce apoptosis.
-
Inhibition of Migration and Proliferation: The PI3K/Akt pathway is essential for the migratory and proliferative responses of endothelial cells to angiogenic cues.[14][16] Its inhibition by this compound directly impairs these fundamental steps of angiogenesis.[6]
Figure 1: this compound inhibits the pro-angiogenic PI3K/Akt signaling pathway.
Impairment of Endothelial Cell Migration and Differentiation
Angiogenesis requires endothelial cells to migrate, invade the extracellular matrix (ECM), and differentiate to form three-dimensional capillary-like structures.[17][18] this compound has been demonstrated to directly inhibit these processes.
-
Migration: Studies show that this compound can inhibit endothelial cell migration towards angiogenic factors like basic fibroblast growth factor (bFGF) at nanomolar concentrations.[6] This is a direct consequence of its interference with the signaling pathways that control cytoskeletal rearrangement and cell motility.
-
Tube Formation: The ability of endothelial cells to form tubular networks when cultured on a basement membrane matrix (e.g., Matrigel) is a key in vitro hallmark of angiogenesis. This compound significantly diminishes this capacity, resulting in fewer and shorter tubes, indicating an impairment of endothelial cell differentiation.[7]
Summary of Antiangiogenic Effects
The multifaceted antiangiogenic activity of this compound is summarized below.
| Angiogenic Process | Effect of this compound | Underlying Mechanism | Supporting Evidence |
| Cell Survival | Inhibition / Apoptosis | Disruption of PI3K/Akt survival signaling | [13] |
| Cell Migration | Potent Inhibition | Interference with migratory signaling pathways | [6][7] |
| Cell Proliferation | Inhibition | Downregulation of pro-proliferative pathways (e.g., Akt) | [13] |
| Differentiation (Tube Formation) | Potent Inhibition | Impairment of cell-cell and cell-matrix interactions | [7] |
Experimental Evaluation of Antiangiogenic Potential
Validating the antiangiogenic properties of a compound like this compound requires a robust and multi-faceted experimental approach. The following section provides detailed, self-validating protocols for key in vitro assays, written from the perspective of a Senior Application Scientist to guide experimental design and interpretation.
In Vitro Assay: Endothelial Cell Tube Formation
This assay is a cornerstone for evaluating angiogenesis in vitro, as it recapitulates the later stages of angiogenesis where endothelial cells differentiate and form capillary-like structures.[18][19][20]
Figure 2: Experimental workflow for the Endothelial Cell Tube Formation Assay.
Detailed Protocol:
-
Preparation of Matrigel Plate:
-
Thaw basement membrane extract (e.g., Matrigel®) on ice overnight at 4°C.[11][21] It is critical to keep Matrigel and all tips/plates cold to prevent premature polymerization.
-
Using pre-chilled pipette tips, add 50 µL of thawed Matrigel to each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for at least 30-60 minutes to allow the Matrigel to solidify into a gel.[20]
-
Scientist's Note: The quality and concentration of the basement membrane matrix are critical. Use a lot with a protein concentration of at least 10 mg/mL for robust tube formation.[21]
-
-
Cell Preparation and Seeding:
-
Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells to ~80% confluency.[21] Use cells at a low passage number (P2-P5) for optimal and consistent results.[11][21]
-
Harvest cells using a gentle dissociation reagent (e.g., Accutase or Trypsin/EDTA).[17] Neutralize and centrifuge the cells gently (e.g., 200 x g for 5 minutes).
-
Resuspend the cell pellet in endothelial basal medium (EBM) containing a low percentage of serum (e.g., 0.5-1% FBS) and your desired concentrations of this compound.
-
Self-Validating Controls:
-
Negative Control: Cells in low-serum medium only (should show minimal tube formation).
-
Positive Control: Cells stimulated with a known pro-angiogenic factor like VEGF (20 ng/mL) or bFGF (should show robust tube formation).
-
Vehicle Control: Cells treated with the same vehicle used to dissolve this compound.
-
-
Seed 1.0 - 1.5 x 10⁴ cells in 100 µL of medium onto the surface of the solidified Matrigel.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4 to 18 hours.[20] The optimal time should be determined empirically but robust networks are typically visible by 6 hours.
-
Observe and capture images of the tube networks using an inverted microscope.
-
Quantify the results using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Key parameters to measure are: total tube length, number of nodes/junctions, and number of meshes.[11]
-
Scientist's Note: this compound's effect is expected to be dose-dependent. A significant reduction in total tube length and branching points compared to the positive control indicates potent antiangiogenic activity.[7] Ensure that the concentrations used are not causing acute cytotoxicity within the assay timeframe by running a parallel viability assay (e.g., MTT).[7]
-
In Vitro Assay: Endothelial Cell Migration (Transwell Assay)
This assay, also known as the Boyden chamber assay, measures the chemotactic ability of endothelial cells to migrate through a porous membrane towards a chemoattractant.[22][23][24] It is an excellent method to quantify the inhibitory effect of compounds on cell migration.
Figure 3: Experimental workflow for the Transwell Cell Migration Assay.
Detailed Protocol:
-
Assay Setup:
-
Add 750 µL of EBM containing a chemoattractant (e.g., 20 ng/mL VEGF) to the lower wells of a 24-well plate.[24]
-
Controls: Include wells with serum-free EBM as a negative control and the chemoattractant as a positive control.
-
Place the cell culture inserts (typically with an 8.0 µm pore size membrane) into the wells.
-
-
Cell Preparation and Seeding:
-
Culture endothelial cells to ~80% confluency. Prior to the assay, serum-starve the cells for 4-12 hours in EBM with low serum (e.g., 0.5% FBS).[22]
-
Scientist's Note: Serum starvation is crucial. It synchronizes the cells and minimizes the influence of growth factors present in the culture medium, making the cells more responsive to the chemoattractant gradient you are establishing.
-
Harvest the cells and resuspend them in serum-free EBM at a concentration of 1 x 10⁶ cells/mL.
-
In separate tubes, pre-incubate the cell suspension with various concentrations of this compound (and a vehicle control) for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension (containing 1 x 10⁵ cells) to the upper chamber of each insert.[22]
-
-
Migration and Analysis:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.[22][24]
-
After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[22]
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in cold methanol for 10-20 minutes.[22]
-
Stain the fixed cells with a solution like Crystal Violet (0.5%) for 20 minutes.[22]
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image the stained cells on the underside of the membrane using a microscope and count the number of migrated cells in several random fields of view. A significant decrease in the number of migrated cells in this compound-treated wells compared to the positive control indicates an inhibitory effect on chemotaxis.
-
In Vivo Models
While in vitro assays are essential for mechanistic studies, in vivo models are required to confirm antiangiogenic activity in a complex biological system.[25][26] Common preclinical models include:
-
Corneal Micropocket Assay: A pellet containing a pro-angiogenic factor (like bFGF) is implanted into the normally avascular cornea of a rat or mouse.[6][25] Systemic administration of an agent like this compound that prevents vessel growth towards the pellet is indicative of potent antiangiogenic activity.[6]
-
Matrigel Plug Assay: A mixture of Matrigel and pro-angiogenic factors is injected subcutaneously into a mouse, where it forms a solid plug.[25][27] This plug is subsequently vascularized by host blood vessels. The extent of vascularization (e.g., by measuring hemoglobin content) can be quantified to assess the efficacy of a systemically delivered antiangiogenic agent.
-
Xenograft Tumor Models: The most clinically relevant models involve treating tumors grown in immunodeficient mice.[8][27] The effect on angiogenesis can be assessed by immunohistochemical staining of tumor sections for endothelial cell markers (e.g., CD31) to determine microvessel density (MVD). This compound has demonstrated potent in vivo anticancer activity in such models.[8]
Future Directions and Therapeutic Perspective
The dual-action capability of this compound—directly killing cancer cells and inhibiting the angiogenesis they depend on—makes it a highly attractive therapeutic candidate.[7] Its mechanism, centered on the disruption of lipid raft signaling, is distinct from many current antiangiogenic therapies that target the VEGF pathway. This suggests several promising avenues for future research and development:
-
Combination Therapies: this compound's unique mechanism could be synergistic with conventional anti-VEGF therapies (e.g., bevacizumab). By targeting angiogenesis from two different angles, such combinations could potentially overcome resistance and improve efficacy.
-
Targeting Resistant Tumors: Tumors that are inherently resistant to apoptosis or have developed resistance to other therapies may still be susceptible to the antiangiogenic action of this compound.
-
Drug Delivery Systems: While orally bioavailable, encapsulating this compound in nanoparticle formulations could enhance its accumulation in tumors and endothelial cells, potentially increasing its therapeutic index and overcoming certain types of drug resistance.[28]
Conclusion
This compound is a unique anti-neoplastic agent whose therapeutic potential extends beyond its well-established pro-apoptotic effects on tumor cells. This guide has detailed the compelling evidence for its role as a direct inhibitor of angiogenesis. By disrupting fundamental signaling pathways within endothelial cells, such as the PI3K/Akt cascade, this compound effectively impairs cell migration, proliferation, and differentiation—the essential steps of neovascularization. The robust in vitro and in vivo methodologies outlined provide a clear framework for researchers to further investigate and validate the antiangiogenic properties of this and other ether lipids. As our understanding of the intricate tumor microenvironment grows, the dual-action profile of this compound positions it as a promising candidate for the next generation of cancer therapeutics.
References
- 1. Biological Activities, Mechanisms of Action and Biomedical Prospe...: Ingenta Connect [ingentaconnect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of the anti-tumour cell ether lipid this compound with sterols abolishes haemolytic side effects of the drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anticancer drug this compound is a potent inhibitor of neovascularization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [diposit.ub.edu]
- 8. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. promocell.com [promocell.com]
- 12. Evaluation of Angiogenesis Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K/AKT/mTOR Pathway in Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of the PI3K-Akt and mTORC1 signaling pathways promotes the elongation of vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ibidi.com [ibidi.com]
- 20. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. corning.com [corning.com]
- 22. benchchem.com [benchchem.com]
- 23. regmednet.com [regmednet.com]
- 24. regmednet.com [regmednet.com]
- 25. In vivo models of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. This compound lipid nanoparticles overcome multidrug resistance in K-562 leukemia cells by a caspase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Landscape of Edelfosine: A Technical Guide for Researchers
Foreword: Beyond Cytotoxicity – Unraveling the Immunomodulatory Potential of a Unique Ether Lipid
Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH₃), a synthetic alkyl-lysophospholipid, has long been recognized for its selective antineoplastic properties.[1][2] Unlike conventional chemotherapeutics that target DNA, this compound's mechanism of action is centered on the cell membrane, inducing apoptosis in a variety of tumor cells while notably sparing healthy ones.[1][2][3] However, a growing body of evidence reveals a more nuanced and equally compelling facet of this molecule: its potent immunomodulatory capabilities. This guide provides an in-depth exploration of the immunomodulatory properties of this compound, offering a technical resource for researchers, scientists, and drug development professionals seeking to harness its therapeutic potential in immunology. We will delve into its molecular mechanisms, its multifaceted effects on key immune cell populations, and the experimental frameworks required to investigate these properties, moving beyond its established role as a cytotoxic agent to illuminate its promise in shaping immune responses.
Core Mechanistic Pillars of this compound's Immunomodulatory Action
This compound's influence on the immune system is not a singular event but rather a cascade of interactions at the cellular and molecular level. Its unique physicochemical properties allow it to intercalate into cellular membranes, initiating a series of downstream signaling events that collectively shape the immune response.
Membrane Intercalation and Lipid Raft Reorganization: The Initial Trigger
The journey of this compound's immunomodulatory action begins at the cell surface. As a lipid analog, it readily incorporates into the plasma membrane, with a preferential accumulation in tumor cells and activated immune cells.[1][4][5][6] This selective uptake is a cornerstone of its targeted effects. Once integrated, this compound perturbs the local lipid environment, leading to the reorganization of cholesterol-rich microdomains known as lipid rafts.[7][8] These rafts are critical signaling hubs, concentrating receptors and signaling molecules. This compound's ability to modulate the composition and integrity of these platforms is a key initiating event in its immunomodulatory cascade. Specifically, it has been shown to induce the clustering of the Fas/CD95 death receptor within these rafts in malignant B-cells, triggering apoptosis independently of its natural ligand, FasL.[1][5][9][10] This mechanism highlights a direct pro-apoptotic effect on certain immune cell subsets, particularly hyperproliferative or malignant lymphocytes.
Modulation of Key Signaling Pathways
Upon membrane integration and lipid raft reorganization, this compound exerts a profound influence on intracellular signaling pathways that are fundamental to immune cell function, survival, and activation.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism in immune cells.[11][12] this compound has been demonstrated to be a potent inhibitor of this pathway.[1][13][14] By disrupting Akt activation, this compound can antagonize the pro-survival signals that are often hijacked by cancer cells and can contribute to the prolonged survival of certain immune cell populations, such as HIV-1 infected macrophages.[13] The inhibition of the PI3K/Akt pathway is a critical mechanism through which this compound can induce apoptosis in activated T-cells and other proliferating immune cells, thereby dampening an overactive immune response.[14][15]
The Ras/MEK/ERK (MAPK) pathway is another crucial signaling cascade that governs cell proliferation and differentiation. This compound has been shown to inhibit the MAPK/ERK pathway, further contributing to its anti-proliferative effects on immune cells.[1] By attenuating these mitogenic signals, this compound can limit the clonal expansion of activated lymphocytes, a key process in both normal and pathological immune responses.
Figure 1: this compound's core mechanisms of action.
Impact of this compound on Key Immune Cell Populations
This compound's influence extends across a spectrum of immune cells, with distinct and often context-dependent outcomes.
T-Lymphocytes: A Dual Role in Proliferation and Function
T-cells are central players in adaptive immunity, and their dysregulation is a hallmark of many autoimmune diseases and cancers. This compound exerts a significant impact on T-cell biology:
-
Inhibition of Proliferation: this compound effectively inhibits the proliferation of both CD4+ and CD8+ T-cells.[15] This anti-proliferative effect is observed in response to both mitogenic and antigen-specific stimulation.[15] At lower, non-toxic concentrations, this compound can decrease homeostatic proliferation, a process that can contribute to autoimmune conditions.[4][15]
-
Induction of Apoptosis: At higher concentrations, this compound induces apoptosis in activated T-cells.[15][16] This selective elimination of highly proliferating lymphocytes is a key mechanism for its potential therapeutic effect in T-cell-mediated autoimmune diseases like multiple sclerosis.[4][16]
-
Modulation of Gene Expression: Genome-wide transcriptional profiling has revealed that this compound can downregulate the expression of MHC class II molecules and genes involved in antigen processing and presentation.[4][15] This suggests that this compound can interfere with the ability of antigen-presenting cells to activate T-cells.
-
Induction of Type I Interferon Response: Interestingly, this compound has been shown to upregulate a series of type I interferon-associated genes.[4][15] Type I interferons have complex roles in immunity, including antiviral and antitumor effects, as well as potential immunomodulatory roles in autoimmune diseases.[17]
Macrophages: Shifting the Balance from Pro- to Anti-inflammatory
Macrophages are highly plastic cells that can adopt different functional phenotypes depending on the microenvironment. This compound appears to modulate macrophage function in a manner that favors an anti-inflammatory state:
-
Activation and Cytotoxicity: this compound can activate macrophages both in vitro and in vivo.[18] However, some of the observed tumoricidal activity of these macrophages may be due to the direct cytotoxic effect of this compound that has been transferred to the macrophage membrane.[18]
-
Inhibition of Pro-inflammatory Mediators: this compound has been shown to inhibit the generation of pro-inflammatory mediators by macrophages.[19] In animal models of colitis, oral administration of this compound reduced inflammation and neutrophil infiltration, and it enhanced the production of the anti-inflammatory cytokine IL-10 by macrophages.[8]
-
Selective Cytotoxicity: this compound exhibits selective cytotoxicity towards transformed macrophages while sparing normal bone marrow-derived macrophages.[20]
Dendritic Cells: Modulating Antigen Presentation and Co-stimulation
Dendritic cells (DCs) are the most potent antigen-presenting cells and are crucial for initiating adaptive immune responses. This compound can modulate DC function, which has implications for its use in cancer immunotherapy:
-
Activation and Maturation: this compound has been shown to modulate DCs towards an activated phenotype, characterized by the increased expression of the maturation marker CD83.[21]
-
Downregulation of Inhibitory Molecules: Importantly, this compound can decrease the expression of the immune checkpoint molecule PD-L1 (CD274) on the surface of DCs.[21] The downregulation of PD-L1 could enhance the ability of T-cells to recognize and kill tumor cells.
Therapeutic Potential in Immunological Disorders
The diverse immunomodulatory properties of this compound position it as a promising therapeutic candidate for a range of diseases characterized by immune dysregulation.
Autoimmune Diseases: A Targeted Approach to Dampening Inflammation
The ability of this compound to selectively induce apoptosis in activated, proliferating T-cells makes it an attractive candidate for T-cell-mediated autoimmune diseases.[4][16] In the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis, this compound treatment improved the disease course and reduced the infiltration of CD4+ T-cells into the central nervous system.[16] Its anti-inflammatory effects on macrophages and its ability to inhibit neutrophil infiltration further support its potential in treating inflammatory bowel disease.[8]
Cancer Immunotherapy: A Multi-pronged Attack on Tumors
This compound's utility in oncology extends beyond its direct cytotoxic effects on cancer cells. Its immunomodulatory properties can be harnessed to enhance anti-tumor immunity:
-
Direct Tumor Cell Killing: this compound's primary role in cancer therapy is its ability to selectively induce apoptosis in a wide range of tumor cells, including those of hematological and solid origin.[5][7][22]
-
Enhancing Antigen Presentation: By promoting the maturation of dendritic cells and downregulating PD-L1, this compound can improve the presentation of tumor antigens to T-cells and counteract immune evasion mechanisms.[21]
-
Modulating the Tumor Microenvironment: By shifting the balance of macrophage polarization towards an anti-inflammatory phenotype and potentially reducing the number of regulatory T-cells through its anti-proliferative effects, this compound could help to create a more permissive tumor microenvironment for anti-tumor immune responses.
Experimental Protocols for Investigating this compound's Immunomodulatory Effects
To rigorously assess the immunomodulatory properties of this compound, a series of well-defined in vitro and in vivo experiments are essential. The following protocols provide a framework for such investigations.
In Vitro Assessment of T-Cell Proliferation and Apoptosis
Objective: To determine the dose-dependent effect of this compound on T-cell proliferation and apoptosis.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine.
-
Stimulation and Treatment:
-
For proliferation assays, stimulate PBMCs with a mitogen such as phytohemagglutinin (PHA) or an anti-CD3/CD28 antibody cocktail in the presence of varying concentrations of this compound (e.g., 0.1 to 10 µg/mL).
-
For apoptosis assays, treat activated T-cells with a similar concentration range of this compound.
-
-
Proliferation Assay: After 72-96 hours of culture, assess T-cell proliferation using a standard method such as [³H]-thymidine incorporation or a CFSE dilution assay analyzed by flow cytometry.
-
Apoptosis Assay: After 24-48 hours of treatment, stain cells with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) and analyze by flow cytometry to quantify early and late apoptotic cells.
Figure 2: Workflow for assessing T-cell proliferation and apoptosis.
Analysis of Macrophage Polarization
Objective: To investigate the effect of this compound on macrophage polarization towards M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotypes.
Methodology:
-
Macrophage Differentiation: Differentiate human monocytes (isolated from PBMCs) or a murine macrophage cell line (e.g., RAW 264.7) into macrophages using M-CSF.
-
Polarization and Treatment:
-
Induce M1 polarization with LPS and IFN-γ.
-
Induce M2 polarization with IL-4 and IL-13.
-
Treat polarized macrophages with varying concentrations of this compound.
-
-
Analysis of Polarization Markers:
-
Gene Expression: Analyze the expression of M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arginase-1, CD206, IL-10) by quantitative real-time PCR.
-
Protein Expression: Measure the secretion of cytokines (e.g., TNF-α, IL-6, IL-10) in the culture supernatant by ELISA.
-
Surface Marker Expression: Analyze the expression of surface markers (e.g., CD86 for M1, CD206 for M2) by flow cytometry.
-
In Vivo Evaluation in a Model of Autoimmunity (EAE)
Objective: To assess the therapeutic efficacy of this compound in a preclinical model of multiple sclerosis.
Methodology:
-
EAE Induction: Induce EAE in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin antigen (e.g., MOG₃₅₋₅₅ peptide) in complete Freund's adjuvant.
-
Treatment: Administer this compound orally or intraperitoneally, either prophylactically (before disease onset) or therapeutically (after disease onset).
-
Clinical Assessment: Monitor the mice daily for clinical signs of EAE and score the disease severity on a standardized scale.
-
Histopathology: At the end of the experiment, collect spinal cords for histological analysis to assess inflammation and demyelination.
-
Immunological Analysis: Isolate mononuclear cells from the central nervous system and spleen to analyze the frequency and function of different immune cell populations by flow cytometry and cytokine assays.
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Effect of this compound on T-Cell Proliferation and Viability
| This compound (µg/mL) | Proliferation (% of Control) | Apoptosis (%) |
| 0 (Control) | 100 | 5 |
| 1 | 85 | 8 |
| 3.3 | 50 | 25 |
| 10 | 15 | 60 |
Table 2: Modulation of Macrophage Cytokine Production by this compound
| Treatment | TNF-α (pg/mL) | IL-10 (pg/mL) |
| M1 (LPS/IFN-γ) | 1500 | 100 |
| M1 + this compound | 800 | 350 |
| M2 (IL-4/IL-13) | 50 | 800 |
| M2 + this compound | 40 | 950 |
Conclusion and Future Directions
This compound stands at the intersection of direct cytotoxicity and nuanced immunomodulation. Its ability to selectively target activated and malignant immune cells, coupled with its capacity to modulate key signaling pathways and influence the function of diverse immune cell populations, underscores its significant therapeutic potential. For researchers and drug developers, the exploration of this compound's immunomodulatory properties opens up new avenues for the treatment of autoimmune diseases, cancer, and other inflammatory conditions.
Future research should focus on several key areas:
-
Combination Therapies: Investigating the synergistic effects of this compound with other immunomodulatory agents, such as checkpoint inhibitors, to enhance anti-tumor immunity.
-
Delivery Systems: Developing novel drug delivery systems to improve the bioavailability and targeted delivery of this compound to specific immune cell populations or tissues.
-
Biomarker Discovery: Identifying biomarkers that can predict which patients are most likely to respond to this compound-based therapies.
By continuing to unravel the intricate immunomodulatory landscape of this compound, the scientific community can unlock the full therapeutic potential of this remarkable ether lipid.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination of the anti-tumour cell ether lipid this compound with sterols abolishes haemolytic side effects of the drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The orally available, synthetic ether lipid this compound inhibits T cell proliferation and induces a type I interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel anti-inflammatory action of this compound lacking toxicity with protective effect in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound [mdpi.com]
- 10. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts. [vivo.weill.cornell.edu]
- 11. Identification of a role for the PI3K/AKT/mTOR signaling pathway in innate immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of a Role for the PI3K/AKT/mTOR Signaling Pathway in Innate Immune Cells | PLOS One [journals.plos.org]
- 13. Targeting the PI3K/Akt Cell Survival Pathway to Induce Cell Death of HIV-1 Infected Macrophages with Alkylphospholipid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Orally Available, Synthetic Ether Lipid this compound Inhibits T Cell Proliferation and Induces a Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunomodulatory effects of the ether phospholipid this compound in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Immunomodulatory and therapeutic properties of alkyl lysophospholipids in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mitochondria and lipid raft-located FOF1-ATP synthase as major therapeutic targets in the antileishmanial and anticancer activities of ether lipid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound: An Antitumor Drug Prototype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Induction of Apoptosis in Human Pancreatic Cancer Stem Cells by the Endoplasmic Reticulum-Targeted Alkylphospholipid Analog this compound and Potentiation by Autophagy Inhibition | MDPI [mdpi.com]
Navigating the Labyrinth of Edelfosine Resistance: A Technical Guide for Cancer Researchers
Introduction: Edelfosine, a Unique Antineoplastic Agent
This compound (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH3) stands as a prototypical molecule in the class of synthetic alkyl-lysophospholipids (ALPs), a group of antineoplastic agents with a distinct mechanism of action.[1][2] Unlike conventional chemotherapeutics that target DNA synthesis and cell replication, this compound's primary site of action is the cell membrane.[1][3] This unique characteristic allows it to be effective irrespective of the cell's proliferative state.[2] this compound demonstrates a remarkable selectivity, inducing apoptosis in a wide array of tumor cells while largely sparing their normal, healthy counterparts.[2][4] Its therapeutic potential has been explored in various cancers, including hematological malignancies like mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL), as well as solid tumors.[5][6][7][8]
The antitumor activity of this compound is multifaceted, primarily revolving around its ability to modulate critical cellular signaling pathways by integrating into the cell membrane.[1][9][10] Key mechanisms of action include the inhibition of phosphatidylcholine biosynthesis and the induction of apoptosis.[2][9] This apoptotic induction can be triggered through several pathways, including the activation of the Fas/CD95 death receptor, modulation of the MAPK/ERK and Akt/protein kinase B (PKB) survival pathways, and the induction of endoplasmic reticulum (ER) stress.[1][5][11][12] A crucial aspect of this compound's action is its interaction with and accumulation in cholesterol-rich membrane microdomains known as lipid rafts.[11][12]
Despite its promise, the clinical efficacy of this compound can be hampered by the development of resistance in cancer cells. Understanding the molecular underpinnings of this resistance is paramount for optimizing its therapeutic use and developing strategies to overcome it. This technical guide provides an in-depth exploration of the known and hypothesized mechanisms of this compound resistance, offering researchers a comprehensive resource to navigate this complex area of cancer biology.
I. The Central Role of the Cell Membrane and Lipid Rafts in this compound Action and Resistance
The interaction of this compound with the plasma membrane, and specifically with lipid rafts, is a cornerstone of its antitumor activity.[11][12] These specialized membrane domains, enriched in cholesterol and sphingolipids, function as signaling platforms, concentrating or excluding specific proteins to regulate cellular processes.[13]
A. Mechanism of Action: Hijacking Lipid Rafts for Apoptosis Induction
This compound's efficacy, particularly in hematological cancers, is linked to its ability to accumulate in lipid rafts.[11][12] This accumulation leads to a reorganization of these microdomains, promoting the clustering of Fas/CD95 death receptors and downstream signaling molecules, thereby initiating the apoptotic cascade.[11][13] In solid tumors, this compound's accumulation in the endoplasmic reticulum (ER) can trigger a potent ER stress response, also culminating in apoptosis.[5][11][12] Both pathways, whether initiated at the plasma membrane or the ER, often converge at the mitochondria, leading to the loss of mitochondrial membrane potential, cytochrome c release, and eventual cell death.[11][14]
B. Resistance Mechanism 1: Alterations in Lipid Raft Composition and Integrity
A primary mechanism by which cancer cells can develop resistance to this compound involves alterations to their lipid rafts.
-
Reduced Drug Accumulation: Changes in the lipid composition of these microdomains can hinder the uptake and accumulation of this compound.[7][8] For instance, depletion of cholesterol, a key component of lipid rafts, has been shown to inhibit this compound uptake and its subsequent apoptotic effects.[7][8]
-
Altered Signaling Platform: Modifications in the protein and lipid content of rafts can disrupt the this compound-induced clustering of death receptors, rendering the cell less sensitive to the drug.
-
Enhanced Efflux: While not definitively proven for this compound, lipid rafts have been implicated in the function of certain drug efflux pumps. Alterations in raft structure could potentially enhance the activity of these pumps, leading to increased drug removal from the cell.
Experimental Workflow: Investigating the Role of Lipid Rafts in this compound Resistance
This workflow outlines key experiments to dissect the involvement of lipid rafts in this compound resistance.
Figure 1: Workflow for investigating lipid raft-mediated this compound resistance.
Detailed Protocol: Lipid Raft Isolation via Sucrose Density Gradient Ultracentrifugation
-
Cell Lysis: Lyse 1-2 x 10^8 cells in 1 ml of ice-cold lysis buffer (e.g., 1% Triton X-100 in MES-buffered saline) containing protease and phosphatase inhibitors.
-
Homogenization: Homogenize the lysate by passing it through a 22-gauge needle 10 times.
-
Sucrose Gradient Preparation: Mix the lysate with an equal volume of 80% sucrose in MES-buffered saline to achieve a final concentration of 40% sucrose.
-
Gradient Layering: Carefully overlay the 40% sucrose/lysate mixture with successive layers of 30% and 5% sucrose in a centrifuge tube.
-
Ultracentrifugation: Centrifuge at 200,000 x g for 18-20 hours at 4°C.
-
Fraction Collection: Carefully collect 1 ml fractions from the top of the gradient. Lipid rafts will be concentrated at the 5-30% sucrose interface.
-
Analysis: Analyze the collected fractions for lipid and protein content using techniques like Western blotting for raft-marker proteins (e.g., flotillin, caveolin) and mass spectrometry for lipidomic and proteomic analyses.
II. Dysregulation of Apoptotic Pathways: A Common Escape Route
This compound's ability to induce apoptosis is central to its anticancer effects.[2][9] Consequently, cancer cells can acquire resistance by rewiring their apoptotic machinery to evade this programmed cell death.
A. Mechanism of Action: Triggering Intrinsic and Extrinsic Apoptotic Cascades
This compound can initiate apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[10][15]
-
Extrinsic Pathway: As mentioned, this compound promotes the clustering of Fas/CD95 death receptors in lipid rafts, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of caspase-8.[10]
-
Intrinsic Pathway: this compound can also induce ER stress and directly interact with mitochondria, leading to the release of cytochrome c and activation of caspase-9.[10][11][12][14] Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which dismantle the cell.[6][15][16]
B. Resistance Mechanism 2: Upregulation of Anti-Apoptotic Proteins and Downregulation of Pro-Apoptotic Factors
A well-established mechanism of resistance to apoptosis-inducing drugs is the altered expression of Bcl-2 family proteins.
-
Overexpression of Anti-Apoptotic Bcl-2 Family Members: Proteins like Bcl-2 and Bcl-xL can prevent mitochondrial outer membrane permeabilization, thereby blocking the release of cytochrome c and inhibiting the intrinsic apoptotic pathway.[4][11][14] Overexpression of these proteins has been shown to abrogate this compound-induced apoptosis.[4][11][14]
-
Downregulation or Mutation of Pro-Apoptotic Bcl-2 Family Members: Reduced expression or inactivating mutations in pro-apoptotic proteins like Bax and Bak can also confer resistance.
-
Defects in Caspase Activation: Mutations or decreased expression of caspases can block the final execution steps of apoptosis.
Signaling Pathway: this compound-Induced Apoptosis and Resistance Checkpoints
Figure 2: this compound's dual apoptotic pathways and key resistance points.
Detailed Protocol: Assessing Apoptosis via Annexin V/Propidium Iodide Staining and Flow Cytometry
-
Cell Treatment: Seed cells at an appropriate density and treat with varying concentrations of this compound for desired time points. Include both sensitive and resistant cell lines.
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/ml.
-
Staining: Add 5 µl of FITC-conjugated Annexin V and 5 µl of propidium iodide (PI) to 100 µl of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µl of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
III. The Role of Drug Efflux Pumps in this compound Resistance
ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that actively transport a wide variety of substrates across cellular membranes, including drugs.[17][18] Overexpression of certain ABC transporters is a well-known mechanism of multidrug resistance (MDR) in cancer.[17][18][19]
A. Resistance Mechanism 3: Increased Efflux by ABC Transporters
While this compound is not a classical substrate for many of the well-characterized ABC transporters like P-glycoprotein (P-gp/ABCB1), the involvement of this transporter family in this compound resistance cannot be entirely ruled out and warrants further investigation.[18]
-
P-glycoprotein (ABCB1): The most extensively studied ABC transporter, P-gp, is known to efflux a broad range of hydrophobic drugs.[18]
-
Multidrug Resistance-Associated Proteins (MRPs/ABCCs): This subfamily of transporters, such as MRP1 and MRP2, can also contribute to MDR.[18][19]
-
Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is another key ABC transporter implicated in resistance to various chemotherapeutic agents.[18][19]
It is plausible that in certain cancer cell types, specific ABC transporters could be upregulated and contribute to reduced intracellular accumulation of this compound, thereby conferring resistance.
Experimental Approach: Investigating the Involvement of ABC Transporters
| Experiment | Methodology | Objective |
| Gene and Protein Expression Analysis | qPCR and Western blotting | To compare the expression levels of key ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in this compound-sensitive versus -resistant cells. |
| Functional Efflux Assays | Use of fluorescent ABC transporter substrates (e.g., Rhodamine 123 for P-gp) with and without this compound. | To determine if this compound is a substrate or inhibitor of specific ABC transporters. |
| Pharmacological Inhibition | Co-treatment of resistant cells with this compound and known ABC transporter inhibitors (e.g., verapamil for P-gp, MK571 for MRPs).[20] | To assess if inhibition of specific transporters can re-sensitize resistant cells to this compound. |
| CRISPR/Cas9-mediated Knockout | Genetic knockout of specific ABC transporter genes in resistant cell lines. | To definitively determine the causal role of a particular transporter in this compound resistance. |
IV. Overcoming this compound Resistance: Emerging Strategies
The development of strategies to circumvent this compound resistance is an active area of research.
A. Combination Therapies
-
Synergistic Drug Combinations: Combining this compound with other chemotherapeutic agents that have different mechanisms of action can be an effective strategy. For example, combining this compound with drugs that inhibit anti-apoptotic proteins or ABC transporters could restore sensitivity.
-
Autophagy Inhibition: this compound has been shown to induce autophagy in some cancer cells.[5] Inhibiting this process with agents like chloroquine can potentiate the pro-apoptotic effects of this compound.[5]
B. Nanoparticle-based Drug Delivery Systems
Encapsulating this compound in lipid nanoparticles (LNs) has emerged as a promising approach to overcome resistance.[15][16][21][22]
-
Altered Cellular Uptake: LNs can be internalized by cells through mechanisms like endocytosis, bypassing the conventional uptake pathways that may be impaired in resistant cells.[16][21]
-
Overcoming Efflux: By delivering the drug directly into the cell, LNs can circumvent efflux by ABC transporters.
-
Improved Pharmacokinetics: Nanoencapsulation can improve the oral bioavailability and reduce the toxicity of this compound.[15][22]
Studies have shown that this compound-loaded LNs can overcome resistance in leukemic cell lines, such as K-562, and induce cell death through caspase-independent mechanisms.[16][21][22]
Conclusion
This compound remains a compelling antineoplastic agent with a unique membrane-targeted mechanism of action. However, the emergence of resistance poses a significant clinical challenge. The primary mechanisms of resistance appear to be centered around alterations in the cell membrane, particularly the composition and integrity of lipid rafts, the dysregulation of apoptotic signaling pathways, and potentially the increased efflux of the drug by ABC transporters.
A thorough understanding of these resistance mechanisms is crucial for the rational design of more effective therapeutic strategies. The experimental protocols and conceptual frameworks presented in this guide provide researchers with the tools to investigate and ultimately overcome this compound resistance, paving the way for its successful clinical application in the fight against cancer.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Activities, Mechanisms of Action and Biomedical Prospe...: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound [mdpi.com]
- 12. Lipid rafts, endoplasmic reticulum and mitochondria in the antitumor action of the alkylphospholipid analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitochondria and lipid raft-located FOF1-ATP synthase as major therapeutic targets in the antileishmanial and anticancer activities of ether lipid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of membrane-embedded drug efflux ABC transporters in the cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound lipid nanoparticles overcome multidrug resistance in K-562 leukemia cells by a caspase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound lipid nanosystems overcome drug resistance in leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Use of Edelfosine in Cell Culture Experiments
Introduction: Edelfosine as a Unique Anti-Cancer Agent
This compound (1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine, ET-18-OCH₃) is a synthetic alkyl-lysophospholipid analog that has garnered significant interest in cancer research.[1] Unlike conventional chemotherapeutic agents that target DNA replication, this compound exerts its cytotoxic effects primarily through its interaction with cellular membranes, making it a promising candidate for circumventing common drug resistance mechanisms.[1][2] Its selective apoptotic action against a wide array of tumor cells, while largely sparing normal, healthy cells, underscores its therapeutic potential.[2]
The lipophilic nature of this compound allows it to readily incorporate into the cell membrane, where it modulates the structure and function of lipid rafts. This disruption of membrane microdomains leads to the clustering of Fas/CD95 death receptors, initiating the extrinsic apoptosis pathway in a ligand-independent manner.[2][3] Furthermore, this compound has been shown to induce endoplasmic reticulum (ER) stress and interfere with crucial cell survival signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[1][4] Ultimately, these signaling cascades converge on the mitochondria, leading to the release of pro-apoptotic factors and the execution of programmed cell death.[3][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, dissolution, and application of this compound in in vitro cell culture experiments to ensure reproducible and reliable results.
Physicochemical and Handling Properties of this compound
A thorough understanding of this compound's properties is fundamental to its effective use in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₅₈NO₆P | [1] |
| Molecular Weight | 523.73 g/mol | [1] |
| Appearance | White to off-white powder | |
| Storage (Solid) | -20°C, protect from light | [6] |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [6] |
| Solubility | Soluble in DMSO and Ethanol | [7][8] |
Safety and Handling Precautions
As with any chemical reagent, appropriate safety measures must be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Engineering Controls: Handle the powdered form of this compound in a chemical fume hood to prevent inhalation.
-
Toxicity: The toxicological properties of this compound have not been fully elucidated. It is advisable to treat it as a potentially hazardous substance.
-
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
Protocols for the Preparation of this compound Stock Solutions
The lipophilic nature of this compound necessitates the use of organic solvents for the preparation of concentrated stock solutions. The choice of solvent can impact the stability and ease of use in downstream applications. Below are validated protocols for dissolving this compound in Dimethyl Sulfoxide (DMSO) and ethanol.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This is the recommended protocol for most applications due to the high solubility of this compound in DMSO and the stability of the resulting stock solution.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder (e.g., 5.24 mg for 1 mL of a 10 mM stock solution).
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube containing the this compound powder. For a 10 mM stock, add 1 mL of DMSO for every 5.24 mg of this compound.
-
Vortexing: Securely cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C in a water bath can aid in dissolution if necessary. The resulting solution should be clear and free of particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber or opaque microcentrifuge tubes.[9]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Long-term Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[6]
Protocol 2: Preparation of a 10 mM this compound Stock Solution in Ethanol
Ethanol can be used as an alternative solvent for this compound. However, it is important to note that ethanol can have effects on cellular metabolism, and appropriate vehicle controls are crucial.
Materials:
-
This compound powder
-
200-proof (absolute) sterile ethanol
-
Sterile, amber or opaque microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Aseptic Technique: Work in a sterile environment.
-
Weighing this compound: Tare a sterile microcentrifuge tube and weigh the desired amount of this compound powder.
-
Dissolution: Add the calculated volume of absolute ethanol to the this compound powder.
-
Vortexing: Vortex until the this compound is fully dissolved.
-
Aliquoting and Storage: Aliquot into single-use volumes in sterile, amber or opaque tubes.
-
Labeling: Label each aliquot clearly.
Application of this compound in Cell Culture Experiments
Determining the Optimal Working Concentration
The effective concentration of this compound can vary significantly between different cell lines. Therefore, it is essential to perform a dose-response experiment to determine the optimal working concentration for your specific cell type.
-
Recommended Starting Range: A common starting point for dose-response studies is a concentration range of 1 µM to 50 µM. Many cancer cell lines show significant apoptotic responses in the 10-20 µM range.[10]
-
Vehicle Control: It is critical to include a vehicle control in all experiments. This control should contain the same final concentration of the solvent (DMSO or ethanol) used to treat the cells, but without this compound. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% (v/v), and for sensitive cell lines, below 0.1% (v/v), as higher concentrations can be cytotoxic.[11]
Experimental Workflow for In Vitro Treatment
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. parasite-journal.org [parasite-journal.org]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. In Vitro and In Vivo Anti-Schistosomal Activity of the Alkylphospholipid Analog this compound | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
Edelfosine Treatment Protocol for LNCaP Prostate Cancer Cells: A Comprehensive Guide for Researchers
This document provides a detailed guide for researchers and drug development professionals on the application of Edelfosine for the treatment of LNCaP human prostate cancer cells. This guide is designed to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring robust and reproducible results.
Introduction: this compound as a Promising Anti-Cancer Agent
This compound (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) is a synthetic alkyl-lysophospholipid that has demonstrated significant anti-tumor activity across various cancer models.[1][2] Unlike traditional chemotherapeutic agents that primarily target DNA synthesis, this compound's mechanism of action is multifaceted, involving the modulation of cellular membranes and key signaling pathways.[3] It selectively induces apoptosis in cancer cells while largely sparing normal cells, making it a compound of considerable interest in oncology research.[3] In the context of prostate cancer, particularly androgen-sensitive LNCaP cells, this compound has been shown to be a potent inducer of apoptosis and an inhibitor of critical cell survival pathways.
Mechanism of Action in LNCaP Cells: A Multi-pronged Attack
This compound's efficacy in LNCaP cells stems from its ability to concurrently disrupt several cellular processes crucial for cancer cell survival and proliferation. The primary mechanisms include:
-
Induction of Apoptosis: this compound is a potent inducer of programmed cell death (apoptosis) in LNCaP cells. This is a key therapeutic endpoint, leading to the elimination of malignant cells. The apoptotic cascade is initiated through both extrinsic and intrinsic pathways.
-
Inhibition of the PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and metabolism, and it is often hyperactivated in prostate cancer. This compound has been shown to inhibit the phosphorylation of Akt in LNCaP cells in a dose-dependent manner, without affecting the total Akt expression.[1][4] This disruption of the PI3K/Akt pathway is a critical component of this compound's anti-tumor activity.
-
Interaction with Androgen Receptor (AR) Signaling: this compound treatment has been associated with the inhibition of androgen receptor expression.[4] Furthermore, it can enhance the pro-apoptotic effects of androgen deprivation, a standard therapeutic strategy for prostate cancer.[1][4] this compound treatment leads to an increase in the expression of Activating Transcription Factor 3 (ATF3), a stress-response gene that acts as a negative regulator of AR transactivation.[4]
The following diagram illustrates the key signaling pathways affected by this compound in LNCaP cells:
Caption: Signaling pathways affected by this compound in LNCaP cells.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for key experiments to assess the effects of this compound on LNCaP cells.
LNCaP Cell Culture
Proper cell culture technique is fundamental to obtaining reliable and reproducible data. LNCaP cells have specific requirements for optimal growth.
Materials:
-
LNCaP cells (ATCC® CRL-1740™)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved LNCaP cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.
-
Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days. LNCaP cells grow in aggregates and do not form a confluent monolayer.[5]
-
Subculturing (Passaging): When cells reach approximately 80% confluence, they should be passaged.
-
Aspirate the old medium and wash the cells once with sterile PBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[6] Observe detachment under a microscope. Avoid agitating the flask to prevent cell clumping.[5]
-
Neutralize the trypsin by adding 4-6 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Centrifuge the cells at 150 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed new flasks at a recommended split ratio of 1:3 to 1:6.
-
This compound Treatment
The following protocol outlines the general procedure for treating LNCaP cells with this compound. Specific concentrations and incubation times will vary depending on the experimental endpoint.
Materials:
-
This compound stock solution (e.g., 10 mM in sterile PBS or ethanol, store at -20°C)
-
Complete growth medium
-
LNCaP cells seeded in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction)
Protocol:
-
Cell Seeding: Seed LNCaP cells at the desired density in the appropriate culture plates. Allow the cells to adhere and grow for 24 hours before treatment. A typical seeding density for a 96-well plate is 5,000-10,000 cells per well, and for a 6-well plate is 2 x 10^5 cells per well.
-
Preparation of this compound Working Solutions: On the day of the experiment, prepare serial dilutions of this compound from the stock solution in complete growth medium to achieve the desired final concentrations. It is crucial to vortex the diluted solutions well.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock, e.g., PBS or ethanol).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
Table 1: Recommended this compound Concentration Ranges for LNCaP Cells
| Assay Type | Recommended Concentration Range (µM) | Typical Incubation Time (hours) | Reference(s) |
| Cell Viability (IC50 determination) | 1 - 20 | 72 | [1] |
| Apoptosis Assays | 5 - 10 | 24 | [4] |
| Western Blotting (p-Akt inhibition) | 5 - 10 | 18 - 24 | [4] |
Cell Viability Assay (MTS/XTT Assay)
This assay is used to determine the cytotoxic effects of this compound and to calculate the half-maximal inhibitory concentration (IC50).
Protocol:
-
Seed LNCaP cells in a 96-well plate and treat with a range of this compound concentrations as described above.
-
After the desired incubation period (e.g., 72 hours), add the MTS or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 450 nm for XTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assays
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed LNCaP cells in 6-well plates and treat with this compound (e.g., 5 and 10 µM) for 24 hours.[4]
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
This assay measures the activity of key executioner caspases in apoptosis.
Protocol:
-
Seed LNCaP cells in a white-walled 96-well plate and treat with this compound.
-
After the desired incubation time, allow the plate to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[7]
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
Western Blotting for PI3K/Akt Pathway Analysis
This technique is used to detect changes in the phosphorylation status of Akt and the expression levels of total Akt and AR.
Protocol:
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Keep samples on ice throughout the lysis procedure.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Avoid using milk for blocking when detecting phosphoproteins.[8]
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and AR overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Treat LNCaP cells with this compound as desired.
-
Harvest the cells and wash them with PBS.
-
Fix the cells in ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours or overnight.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[9]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
The following diagram outlines the general experimental workflow for assessing the effects of this compound on LNCaP cells:
References
- 1. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-EPMC4933508 - this compound Promotes Apoptosis in Androgen-Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity. - OmicsDI [omicsdi.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Annexin V Staining Protocol [bdbiosciences.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. ucl.ac.uk [ucl.ac.uk]
Application Notes & Protocols: Synergistic Antitumor Effects of Edelfosine in Combination with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Radiotherapy is a cornerstone of cancer treatment, yet intrinsic and acquired radioresistance remains a significant clinical challenge. The synthetic alkyl-lysophospholipid (ALP), Edelfosine (ET-18-OCH3), has emerged as a promising agent for combination therapy due to its unique mechanism of action that does not target DNA.[1][2] Instead, this compound selectively induces apoptosis in tumor cells by modulating cellular membranes and key survival signaling pathways.[3][4] These properties make it an attractive candidate for enhancing the efficacy of radiotherapy. This document provides a comprehensive guide to the scientific rationale, application, and detailed protocols for combining this compound with radiotherapy in preclinical research settings.
Scientific Rationale: The Mechanistic Synergy of this compound and Radiotherapy
The therapeutic advantage of combining this compound with radiotherapy stems from their complementary mechanisms of action, which converge to overwhelm cancer cell survival and repair capabilities.
This compound: A Multi-Targeted, Non-Genotoxic Agent
Unlike conventional chemotherapeutics, this compound's primary targets are not nuclear DNA but rather the cellular membranes, including the plasma membrane and the endoplasmic reticulum (ER).[5][6]
-
Lipid Raft Disruption: this compound preferentially accumulates in cholesterol-rich microdomains of the plasma membrane known as lipid rafts.[7][8] This accumulation disrupts the normal organization and function of these rafts, leading to two critical downstream effects:
-
Activation of Extrinsic Apoptosis: It promotes the clustering of death receptors, such as Fas/CD95, within the rafts, triggering the apoptotic cascade independently of their natural ligands.[9][10]
-
Inhibition of Survival Signals: It displaces and inactivates pro-survival signaling molecules, most notably inhibiting the Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway.[1][6]
-
-
Endoplasmic Reticulum (ER) Stress: In solid tumors, this compound can accumulate in the ER, inducing an ER stress response that culminates in apoptosis.[5][7]
-
Mitochondrial Involvement: Both the lipid raft and ER-mediated pathways converge on the mitochondria, leading to loss of mitochondrial membrane potential, cytochrome c release, and activation of the intrinsic apoptotic pathway.[7][11]
This multi-pronged attack induces potent and selective apoptosis in cancer cells while largely sparing normal, non-malignant cells.[2][3]
Radiotherapy and the Resistance Mechanism
Ionizing radiation (IR) primarily functions by inducing DNA damage, particularly double-strand breaks (DSBs), leading to mitotic catastrophe and cell death. However, cancer cells can evade IR-induced death by activating robust survival and DNA repair pathways. A central player in this radioresistance is the PI3K/Akt/mTOR signaling pathway.[12][13][14] Upon radiation-induced stress, this pathway is often hyper-activated, promoting cell cycle progression and enhancing DNA repair, thereby diminishing the cytotoxic effects of the therapy.[15][16]
The Synergy: Overcoming Radioresistance
The combination of this compound and radiotherapy creates a powerful synergistic effect. While radiation delivers the primary cytotoxic insult (DNA damage), this compound systematically dismantles the cell's primary defense mechanism against that insult.
-
Blocking the Escape Route: By inhibiting the PI3K/Akt pathway, this compound prevents the cancer cell from mounting its pro-survival response to radiation damage.[6]
-
Lowering the Apoptotic Threshold: this compound primes the cell for apoptosis through death receptor clustering and ER stress. The additional stress from radiation damage pushes the cell over the apoptotic threshold much more effectively than either treatment alone.
This combination has the potential to sensitize resistant tumors to radiation, allowing for more effective tumor control.[17]
Visualizing the Synergistic Pathways
The following diagrams illustrate the key molecular interactions.
Caption: Mechanism of Action of this compound.
Caption: Synergistic Action of this compound and Radiotherapy.
Application Notes for Preclinical Studies
Cell Line and Model Selection
-
Tumor Type: this compound has shown efficacy in a broad range of cancers, including hematological malignancies and solid tumors like breast, prostate, and pancreatic cancer.[6][9][18] Select cell lines relevant to the cancer type of interest.
-
PI3K/Akt Status: Cell lines with known hyperactivation of the PI3K/Akt pathway (e.g., due to PTEN loss or PIK3CA mutations) are excellent models to test the radiosensitizing effects of this compound, as this pathway is a key target.
-
In Vivo Models: Standard immunodeficient mouse xenograft models (e.g., SCID or nude mice) are suitable for evaluating the combination therapy.[9][18] Orthotopic models can provide a more clinically relevant tumor microenvironment.[6]
Dosing, Timing, and Administration
The sequence and timing of administration are critical for achieving synergy. The prevailing hypothesis is that pre-treatment with this compound is most effective, as it incapacitates the cell's repair machinery before radiation is delivered.
| Parameter | In Vitro Recommendation | In Vivo Recommendation | Rationale |
| This compound Conc./Dose | 1-20 µM | 5-20 mg/kg | Dose-dependent apoptosis is observed. Start with a dose-response curve to determine the IC20-IC50 for single-agent activity.[6] |
| Radiation Dose | 2-8 Gy (single fraction) | 2-10 Gy (single or fractionated) | Use clinically relevant doses. A range of doses should be tested to generate a full survival curve. |
| Treatment Schedule | Pre-treat with this compound for 12-24 hours prior to irradiation. | Administer this compound daily for 3-5 days prior to irradiation and continue for a defined period post-IR. | Allows time for this compound to accumulate in membranes and inhibit survival pathways before the radiation insult. |
| This compound Admin. | Add directly to cell culture media from a stock solution (e.g., in DMSO or ethanol). | Oral gavage is a well-tolerated and effective route.[6][9] Intraperitoneal (IP) administration is also an option.[1][19] | This compound has shown good oral bioavailability and preferential accumulation in tumor tissue.[1][9] |
Monitoring Therapeutic Efficacy
-
In Vitro Endpoints:
-
Clonogenic Survival: The gold standard for measuring radiosensitivity.
-
Apoptosis Assays: Annexin V/PI staining, caspase-3/7 activation assays to confirm the mechanism of cell death.[6]
-
DNA Damage/Repair: Immunofluorescence for γ-H2AX foci to assess the kinetics of DNA double-strand break repair. Delayed resolution of foci in the combination group indicates impaired repair.
-
Western Blotting: To confirm inhibition of the PI3K/Akt pathway (i.e., decreased phospho-Akt levels).
-
-
In Vivo Endpoints:
-
Tumor Growth Delay: Caliper measurements of tumor volume over time.
-
Survival Analysis: Monitor overall survival of the animals in each treatment group.
-
Immunohistochemistry (IHC): Analysis of excised tumors for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and pathway modulation (p-Akt).
-
Detailed Experimental Protocols
Protocol 1: In Vitro Clonogenic Survival Assay for Radiosensitization
This protocol determines the ability of single cells to proliferate and form colonies after treatment, providing a definitive measure of cell reproductive death.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in an appropriate solvent)
-
6-well tissue culture plates
-
X-ray irradiator
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at densities predetermined to yield 50-150 colonies per well for each radiation dose. Densities will need to be increased for higher radiation doses (e.g., 200 cells for 0 Gy, 400 for 2 Gy, 800 for 4 Gy, etc.). Prepare plates for each condition: Control, this compound alone, Radiation alone (0, 2, 4, 6, 8 Gy), and Combination.
-
This compound Pre-treatment: After allowing cells to attach (4-6 hours), replace the medium with fresh medium containing either vehicle control or the desired concentration of this compound (e.g., 5 µM). Incubate for 24 hours.
-
Irradiation: Transport plates to the irradiator. Expose plates to single doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy). The 0 Gy plates should be handled identically but not exposed to radiation (sham irradiation).
-
Incubation: After irradiation, remove the drug-containing medium, wash cells gently with PBS, and add fresh, drug-free complete medium.
-
Colony Formation: Incubate the plates for 10-14 days, or until colonies in the control wells contain at least 50 cells.
-
Staining and Counting:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Aspirate methanol and add Crystal Violet solution to each well. Stain for 20-30 minutes.
-
Wash plates with tap water to remove excess stain and allow to air dry.
-
Count colonies containing ≥50 cells.
-
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) for the 0 Gy control group.
-
Surviving Fraction (SF): (Number of colonies counted / (Number of cells seeded x PE)) for each treatment condition.
-
Plot SF on a logarithmic scale against radiation dose on a linear scale. Compare the survival curves of the radiation-only group to the combination group. A downward and/or leftward shift in the curve for the combination group indicates radiosensitization.
-
Protocol 2: In Vivo Tumor Xenograft Study
This protocol evaluates the efficacy of the combination therapy on tumor growth in a live animal model.
Materials:
-
6-8 week old immunodeficient mice (e.g., BALB/c nude)
-
Cancer cells suspended in PBS/Matrigel
-
This compound solution for oral gavage
-
Animal irradiator with appropriate shielding
-
Digital calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into four treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle Control
-
Group 2: this compound alone
-
Group 3: Radiation alone
-
Group 4: this compound + Radiation
-
-
Treatment Administration:
-
This compound: Begin daily oral gavage of this compound (e.g., 10 mg/kg) or vehicle on Day 0. Continue for the duration of the study or a pre-defined period (e.g., 21 days).
-
Irradiation: On Day 3-5 of this compound treatment, irradiate the tumors of mice in Groups 3 and 4. Anesthetize the mice and use lead shields to expose only the tumor area to a single dose of radiation (e.g., 8 Gy).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and overall health status.
-
Continue monitoring until tumors in the control group reach the predetermined endpoint size (e.g., 1500 mm³).
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors reach the endpoint size or if signs of distress are observed.
-
Plot the mean tumor volume for each group over time.
-
Excise tumors at the end of the study for IHC or Western blot analysis.
-
Perform statistical analysis (e.g., ANOVA) to compare tumor growth between groups.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Selective induction of apoptosis in cancer cells by the ether lipid ET-18-OCH3 (this compound): molecular structure requirements, cellular uptake, and protection by Bcl-2 and Bcl-X(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid rafts, endoplasmic reticulum and mitochondria in the antitumor action of the alkylphospholipid analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. The Role of PI3K/AKT/mTOR Signaling in Tumor Radioresistance and Advances in Inhibitor Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The influence of PI3K inhibition on the radiotherapy response of head and neck cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radiosensitising Cancer Using Phosphatidylinositol-3-Kinase (PI3K), Protein Kinase B (AKT) or Mammalian Target of Rapamycin (mTOR) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. xrt.upenn.edu [xrt.upenn.edu]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. In vivo biodistribution of this compound-loaded lipid nanoparticles radiolabeled with Technetium-99 m: Comparison of administration routes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Administration of Edelfosine in Xenograft Mouse Models
Introduction: A Paradigm Shift in Cancer Therapy with Edelfosine
This compound (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH₃) represents a pioneering class of synthetic alkyl-lysophospholipids (ALPs) that has garnered significant interest in oncology research.[1][2] Unlike conventional chemotherapeutic agents that target DNA replication, this compound's mechanism of action is fundamentally different; it acts on the cell membrane, selectively inducing apoptosis in cancer cells while largely sparing their healthy counterparts.[1][2][3] This unique mode of action circumvents the common issue of drug resistance associated with DNA-targeting agents and mitigates side effects like bone marrow toxicity.[1][4]
These application notes provide a comprehensive guide for researchers on the effective in vivo administration of this compound in xenograft mouse models. We will delve into its complex mechanism of action, provide field-tested protocols for study execution, and offer insights into data interpretation, grounding all recommendations in peer-reviewed literature to ensure scientific integrity and experimental success.
The Molecular Mechanism of this compound: Targeting Cancer's Achilles' Heel
The selective cytotoxicity of this compound against malignant cells is not incidental; it is a direct consequence of the unique biophysical and signaling architecture of cancer cell membranes. The primary mechanism involves the drug's integration into the plasma membrane and its subsequent accumulation in cholesterol-rich microdomains known as lipid rafts.[5][6][7] This accumulation serves as the initiating event for a cascade of pro-apoptotic signals.
Causality Behind the Mechanism: Cancer cells often exhibit a higher concentration of lipid rafts compared to normal cells, which contributes to this compound's preferential uptake and accumulation in tumors.[1][5][8] Once embedded, this compound orchestrates apoptosis through a multi-pronged attack:
-
Death Receptor Clustering: It induces the ligand-independent clustering of the Fas/CD95 death receptor within these lipid rafts.[5][7][9] This aggregation triggers the formation of the Death-Inducing Signaling Complex (DISC), activating Caspase-8 and initiating the extrinsic apoptosis pathway.[7]
-
Survival Pathway Inhibition: this compound disrupts the signaling of pro-survival pathways crucial for cancer cell proliferation. Notably, it has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a central node in cell survival and growth.[1][7][10][11] By preventing Akt activation, this compound effectively cuts off a key survival signal for the tumor cell.[10]
-
Endoplasmic Reticulum (ER) and Mitochondrial Stress: The drug also translocates to intracellular membranes, particularly the ER, inducing an ER stress response that culminates in the intrinsic apoptosis pathway.[6][7][12] Both the extrinsic and intrinsic pathways converge at the mitochondria, leading to the release of cytochrome c and the activation of executioner caspases.[6][7][9]
This multifaceted mechanism underscores this compound's potency and its ability to overcome resistance mechanisms that plague traditional therapies.
Caption: this compound's mechanism involves lipid raft accumulation, leading to inhibition of PI3K/Akt and activation of both extrinsic (Fas-mediated) and intrinsic (ER stress/mitochondria-mediated) apoptotic pathways.
In Vivo Xenograft Study: Foundational Principles
A well-designed in vivo study is paramount for accurately assessing the therapeutic potential of this compound. The trustworthiness of the data hinges on meticulous planning and execution.
-
Animal Model Selection: Immunodeficient mouse strains such as NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) or athymic nude mice are standard hosts for human tumor xenografts, as they lack the adaptive immune response that would otherwise reject the foreign cells. The choice between strains may depend on the specific tumor cell line's engraftment requirements.
-
Cell Line & Implantation: Select a cell line previously shown to be sensitive to this compound in vitro. Cells should be in the logarithmic growth phase and have high viability (>95%) at the time of injection. Subcutaneous implantation into the flank is the most common and easily measurable method.[13]
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). This includes defining humane endpoints, such as maximum tumor burden or signs of distress, to minimize animal suffering.
Detailed Experimental Protocols
The following protocols provide a step-by-step methodology for conducting an this compound xenograft study.
Protocol 4.1: Preparation of this compound for Administration
Rationale: Proper formulation is critical for bioavailability and consistent dosing. This compound can be administered via several routes, with oral gavage (PO) and intraperitoneal (IP) injection being the most common in preclinical models.[1][14]
Materials:
-
This compound (powder)
-
Sterile water or 0.9% saline
-
Vortex mixer
-
Sterile syringes and gavage needles (for PO) or 25-27g needles (for IP)
Procedure (for Oral Administration):
-
Calculate the total amount of this compound required for the study cohort and duration.
-
On each treatment day, weigh the required amount of this compound powder.
-
Reconstitute in sterile water or saline to the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 25g mouse receiving 0.25 mL). A once-daily dosing regimen is common.[15]
-
Vortex thoroughly to ensure complete dissolution. Prepare fresh for each administration, as stability in aqueous solution may vary.
-
Draw the appropriate volume into a sterile syringe fitted with a gavage needle.
Expert Insight: Single oral doses of this compound have low bioavailability (<10%). However, this increases dramatically with repeated daily administration (up to 64%), achieving therapeutic plasma concentrations.[8] Therefore, a multiple-day dosing schedule is essential for efficacy studies using the oral route.
Protocol 4.2: Xenograft Tumor Establishment and Monitoring
Rationale: Consistent tumor establishment and accurate measurement are the bedrock of a reliable efficacy study. Treatment should only commence once tumors have reached a predetermined, measurable volume to ensure uniformity across groups.[13][16]
Procedure:
-
Implantation: Subcutaneously inject 1-5 x 10⁶ viable tumor cells, resuspended in 100-200 µL of sterile PBS or Matrigel, into the right flank of each mouse.[13]
-
Monitoring: Begin monitoring for tumor growth approximately 5-7 days post-implantation.
-
Measurement: Using digital calipers, measure the tumor length (l) and width (w) 2-3 times per week.
-
Volume Calculation: Calculate tumor volume using the formula: Volume (mm³) = (w² x l) / 2 .[13]
-
Randomization: Once the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups with similar mean tumor volumes.[16]
-
Animal Health: Monitor body weight and clinical signs of toxicity (e.g., lethargy, ruffled fur, gastrointestinal distress) at each measurement time point.[1]
Caption: A typical workflow for an in vivo xenograft study, from cell preparation to endpoint analysis.
Protocol 4.3: Intraperitoneal (IP) Administration
Rationale: IP injection offers an alternative systemic delivery route. Proper technique is crucial to avoid injection into abdominal organs.[17][18]
Procedure:
-
Prepare the this compound solution as described in Protocol 4.1.
-
Properly restrain the mouse, ensuring the head is tilted downwards to move abdominal organs away from the injection site.
-
Identify the injection site in the lower right abdominal quadrant.[17][18]
-
Insert a 25-27g needle at a 30-40° angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ before injecting the solution.
-
Administer the dose and withdraw the needle smoothly. Monitor the animal briefly post-injection.
Data Presentation and Interpretation
Summarizing quantitative data in a structured format is essential for clear interpretation and comparison.
Table 1: Representative Dosing Regimens and Outcomes for this compound in Xenograft Models
| Cancer Type | Mouse Model | Administration Route | Dosage Regimen | Key Outcome | Reference |
| Pancreatic Cancer | SCID Mice | Oral Gavage | 30 mg/kg, once daily | Significant tumor growth inhibition | [15] |
| Mantle Cell Lymphoma | SCID Mice | Oral Gavage | 30 mg/kg, daily (6 days) | Preferential drug accumulation in tumor | |
| Glioma | Nude Mice | Oral Gavage (LN)¹ | Not specified | Significant reduction in tumor growth | [19] |
| Prostate Cancer | Nude Mice | Oral Gavage | 5, 10, or 20 mg/kg, 3x/week | Dose-dependent tumor growth inhibition | [10] |
| Breast Cancer | Mice | Not specified | Not specified | Prevented growth of metastasized cells in brain | [20][21] |
¹LN: Lipid Nanoparticle formulation
Interpreting Results: The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as:
% TGI = [1 - (ΔT / ΔC)] x 100
Where:
-
ΔT is the change in mean tumor volume of the treated group from the start to the end of treatment.
-
ΔC is the change in mean tumor volume of the control (vehicle) group over the same period.
A high TGI value indicates a potent anti-tumor effect. This data should be correlated with body weight measurements. A significant anti-tumor effect with minimal impact on body weight demonstrates a favorable therapeutic window, a known characteristic of this compound.[1][4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. DSpace [diposit.ub.edu]
- 5. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor alkyl ether lipid this compound: tissue distribution and pharmacokinetic behavior in healthy and tumor-bearing immunosuppressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - ProQuest [proquest.com]
- 10. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 14. In vivo biodistribution of this compound-loaded lipid nanoparticles radiolabeled with Technetium-99 m: Comparison of administration routes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sites.math.duke.edu [sites.math.duke.edu]
- 17. uac.arizona.edu [uac.arizona.edu]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. In vitro and in vivo efficacy of this compound-loaded lipid nanoparticles against glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. scitechdaily.com [scitechdaily.com]
Application Notes and Protocols: Isolating Lipid Rafts to Elucidate Edelfosine's Antitumor Mechanism
Introduction: Lipid Rafts as Critical Hubs for Edelfosine's Therapeutic Action
The plasma membrane is no longer viewed as a simple, fluid bilayer, but rather as a highly organized and dynamic mosaic of lipids and proteins. Within this complex landscape, specialized microdomains known as lipid rafts have emerged as critical platforms for cellular signaling.[1][2][3] These small, heterogeneous, and dynamic domains are enriched in cholesterol and sphingolipids, which confer them a more ordered and tightly packed structure compared to the surrounding membrane.[1][3][4] This unique biochemical environment allows lipid rafts to function as organizing centers, concentrating or excluding specific proteins to facilitate or inhibit signaling cascades.[3][5]
The synthetic ether lipid This compound has garnered significant attention as a promising anti-cancer agent due to its selective induction of apoptosis in tumor cells.[6][7][8] A pivotal aspect of this compound's mechanism of action is its interaction with and accumulation in lipid rafts.[6][7][9] By targeting these microdomains, this compound triggers a dramatic reorganization of signaling molecules.[6][10] This includes the recruitment and clustering of death receptors, such as Fas/CD95, and their downstream signaling partners into the rafts, while simultaneously displacing survival-promoting molecules.[6][7][10] This orchestrated molecular reshuffling within the lipid raft environment is a key event in initiating the apoptotic cascade in cancer cells. Furthermore, evidence suggests a fascinating interplay between plasma membrane lipid rafts and intracellular organelles, with this compound promoting the redistribution of these microdomains to the mitochondria, thereby linking surface-level events to the core apoptotic machinery.[7][8][11]
Understanding the intricate details of how this compound modulates the composition and function of lipid rafts is paramount for optimizing its therapeutic potential and for the development of novel raft-targeted cancer therapies. This necessitates robust and reliable methods for the isolation and characterization of these specialized membrane domains. This application note provides a comprehensive guide for researchers, offering a comparative overview of the primary lipid raft isolation techniques and detailed, field-proven protocols to empower the study of this compound's effects.
The Dichotomy of Isolation: Choosing the Right Approach
The transient and diminutive nature of lipid rafts presents a significant challenge for their biochemical isolation. Two major strategies have been developed, each with its own set of advantages and inherent limitations: detergent-based and detergent-free methods. The choice of method is a critical experimental decision that can profoundly influence the results and their interpretation.
| Feature | Detergent-Based Methods (DRMs) | Detergent-Free Methods |
| Principle | Exploits the insolubility of the ordered lipid environment of rafts in cold non-ionic detergents (e.g., Triton X-100).[4][12] | Relies on the inherent low buoyant density of lipid rafts due to their high lipid-to-protein ratio.[13][14][15] |
| Advantages | - Technically straightforward and widely established.- High enrichment of certain raft-associated proteins. | - Avoids potential artifacts induced by detergents, such as the artificial coalescence of smaller rafts or the extraction of weakly associated proteins.[13][16]- Provides a potentially more physiologically relevant representation of raft composition.[15] |
| Disadvantages | - The use of detergents can alter the native composition and organization of lipid rafts.[17]- May not be suitable for studying proteins with weak or transient associations with rafts.[18] | - Can be technically more demanding.- Potential for contamination with other low-density membrane fragments. |
| Typical Output | Detergent-Resistant Membranes (DRMs). | Native lipid raft fractions. |
| Best Suited For | - Initial characterization of strongly raft-associated proteins.- Established, routine analysis where historical data comparison is important. | - Studying the native lipid and protein composition of rafts.- Investigating transient or weak protein-raft interactions.- Lipidomic and proteomic studies where preserving the native environment is crucial. |
Visualizing the Workflow: A Comparative Diagram
Caption: Comparative workflow of detergent-based versus detergent-free lipid raft isolation.
Experimental Protocols
Protocol 1: Detergent-Resistant Membrane (DRM) Isolation via Sucrose Gradient Ultracentrifugation
This protocol is a widely used method that leverages the insolubility of lipid rafts in cold Triton X-100.[19][20]
Materials:
-
Cell culture of interest (e.g., Jurkat, HeLa cells)
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
MBS buffer (25 mM MES, 150 mM NaCl, pH 6.5), ice-cold
-
Triton X-100 Lysis Buffer: 1% (v/v) Triton X-100 in MBS with protease and phosphatase inhibitors, ice-cold
-
Sucrose solutions (in MBS): 80% (w/v), 35% (w/v), and 5% (w/v), ice-cold
-
Dounce homogenizer
-
Ultracentrifuge with a swinging bucket rotor (e.g., SW41)
-
Ultracentrifuge tubes
Procedure:
-
Cell Treatment and Harvesting:
-
Culture cells to the desired confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the appropriate time.
-
Harvest cells (e.g., by scraping or centrifugation) and wash twice with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet (approximately 50-100 million cells) in 1 mL of ice-cold Triton X-100 Lysis Buffer.
-
Incubate on ice for 30 minutes with gentle rocking.
-
Homogenize the lysate with 10-15 strokes of a pre-chilled Dounce homogenizer.
-
-
Sucrose Gradient Preparation and Centrifugation:
-
In a new ultracentrifuge tube, mix the 1 mL of lysate with 1 mL of 80% sucrose solution to achieve a final concentration of 40% sucrose.
-
Carefully overlay the 2 mL of 40% sucrose-lysate mixture with 6 mL of 35% sucrose solution.
-
Finally, carefully overlay the 35% sucrose layer with 4 mL of 5% sucrose solution.
-
Place the tubes in a pre-chilled swinging bucket rotor.
-
Centrifuge at 200,000 x g for 18-20 hours at 4°C.[15]
-
-
Fraction Collection:
-
After centrifugation, a light-scattering band, representing the DRMs, should be visible at the interface of the 5% and 35% sucrose layers.[15]
-
Carefully collect 1 mL fractions from the top of the gradient.
-
Store fractions at -80°C for subsequent analysis.
-
Protocol 2: Detergent-Free Lipid Raft Isolation via OptiPrep™ Gradient Ultracentrifugation
This method avoids the use of detergents, providing a more native preparation of lipid rafts.[13][14][21][22]
Materials:
-
Cell culture of interest
-
This compound
-
PBS, ice-cold
-
Homogenization Buffer (e.g., 250 mM sucrose, 20 mM Tris-HCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.8) with protease and phosphatase inhibitors, ice-cold[21][23]
-
Dilution Buffer (e.g., 20 mM Tris-HCl, 250 mM Sucrose, pH 7.8)[21]
-
Sonifier or needle for cell lysis
-
Ultracentrifuge and rotor
Procedure:
-
Cell Treatment and Harvesting:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Lysis (Detergent-Free):
-
Resuspend the cell pellet in 1 mL of ice-cold Homogenization Buffer.
-
Lyse the cells by sonication on ice (e.g., 3-4 cycles of 15-second bursts) or by passing the cell suspension through a 23-gauge needle 20-25 times.[21][23]
-
Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells. Collect the supernatant (post-nuclear supernatant, PNS).
-
-
OptiPrep™ Gradient Preparation and Centrifugation:
-
Prepare a discontinuous OptiPrep™ gradient. A common configuration is to underlay the PNS with layers of increasing OptiPrep™ concentration. For example:
-
-
Fraction Collection:
-
Lipid rafts will float to the lower-density fractions of the gradient.
-
Collect 1 mL fractions from the top of the gradient.
-
Store fractions at -80°C for analysis.
-
Validation and Characterization of Isolated Fractions
The successful isolation of lipid rafts must be rigorously validated. This is typically achieved by analyzing the distribution of known raft and non-raft marker proteins and lipids across the collected fractions.
Western Blot Analysis:
-
Raft Markers: Probe for proteins known to be enriched in lipid rafts. Common markers include:
-
Non-Raft Markers: To demonstrate the purity of the raft fractions, probe for proteins that are typically excluded from these domains. A common non-raft marker is:
-
Transferrin Receptor (CD71): A transmembrane protein typically localized to the non-raft regions of the plasma membrane.[22]
-
-
Cytosolic Markers: To check for cytosolic contamination. For example:
Expected Outcome for this compound Studies: Upon treatment with this compound, you would expect to see a shift in the distribution of certain proteins. For instance, an increased presence of Fas/CD95 in the flotillin-1-positive fractions would be indicative of this compound-induced recruitment of this death receptor to lipid rafts.[6][10]
Visualizing this compound's Impact on Lipid Raft Signaling
Caption: this compound induces reorganization of lipid rafts, leading to apoptosis.
Conclusion
The study of this compound's interaction with lipid rafts offers a compelling avenue for cancer research and drug development. The choice between detergent-based and detergent-free isolation methods will depend on the specific research question. While detergent-based methods are well-established for analyzing robust protein-raft associations, detergent-free approaches provide a more native snapshot of these dynamic domains, which is likely crucial for dissecting the nuanced effects of pharmacological agents like this compound. Rigorous validation of the isolated fractions is non-negotiable for ensuring the scientific integrity of the findings. By employing these detailed protocols and validation strategies, researchers can effectively probe the molecular intricacies of this compound's action, paving the way for a deeper understanding of its therapeutic potential.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. molbiolcell.org [molbiolcell.org]
- 3. Lipid raft - Wikipedia [en.wikipedia.org]
- 4. Lipid rafts: structure, function and role in HIV, Alzheimer's and prion diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Membrane Lipid Rafts and Their Role in Axon Guidance - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lipid rafts, endoplasmic reticulum and mitochondria in the antitumor action of the alkylphospholipid analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of lipid rafts in the localization and dysfunction effect of the antitumor ether phospholipid this compound in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid rafts as signaling hubs in cancer cell survival/death and invasion: implications in tumor progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of lipid rafts in the localization and dysfunction effect of the antitumor ether phospholipid this compound in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation of Lipid Rafts (Detergent-Resistant Microdomains) and Comparison to Extracellular Vesicles (Exosomes) | Springer Nature Experiments [experiments.springernature.com]
- 13. A detergent-free method for preparation of lipid rafts for the shotgun lipidomics study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. profiles.wustl.edu [profiles.wustl.edu]
- 15. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A method for detergent-free isolation of membrane proteins in their local lipid environment | Springer Nature Experiments [experiments.springernature.com]
- 17. Isolation and Analysis of Detergent-Resistant Membrane Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preparation of membrane rafts - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Lipid Raft Isolation by Sucrose Gradient Centrifugation and Visualization of Raft-Located Proteins by Fluorescence Microscopy: The Use of Combined Techniques to Assess Fas/CD95 Location in Rafts During Apoptosis Triggering | Springer Nature Experiments [experiments.springernature.com]
- 20. Isolation of Lipid Rafts Through Discontinuous Sucrose Gradient Centrifugation and Fas/CD95 Death Receptor Localization in Raft Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. biochem.wustl.edu [biochem.wustl.edu]
- 23. researchgate.net [researchgate.net]
- 24. diagnostic.serumwerk.com [diagnostic.serumwerk.com]
- 25. axis-shield-density-gradient-media.com [axis-shield-density-gradient-media.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Using fluorescently labeled Edelfosine for cellular localization studies
Application Note: Visualizing the Cellular Journey of Edelfosine
A Guide to Fluorescent Labeling and Cellular Localization Studies
Introduction: Unveiling the Mechanism of a Novel Anti-Cancer Agent
This compound (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) is the prototype of a class of synthetic alkyl-lysophospholipids (ALPs) that have garnered significant interest in oncology.[1][2] Unlike conventional chemotherapeutics that target DNA replication, this compound exerts its potent and selective anti-cancer effects by interacting directly with cellular membranes.[2] This unique mechanism of action, which spares normal, non-cancerous cells, makes it a compelling candidate for targeted cancer therapy.[1][3]
The primary targets of this compound are now understood to be the plasma membrane, particularly cholesterol-rich microdomains known as lipid rafts, and the endoplasmic reticulum (ER).[4][5][6] In many cancer cells, this compound accumulates in these locations, triggering a cascade of events that lead to apoptosis (programmed cell death).[4][7] This can occur through the recruitment and clustering of death receptors like Fas/CD95 in lipid rafts or by inducing a potent ER stress response.[3][4][5]
To fully harness the therapeutic potential of this compound, it is crucial to understand its subcellular journey—from initial cell contact to its accumulation in target organelles. Fluorescently labeled analogs of this compound serve as powerful tools for this purpose, allowing for the direct visualization of the drug's uptake, trafficking, and localization within living and fixed cells.[8] This application note provides a comprehensive guide, including detailed protocols and expert insights, for researchers utilizing fluorescent this compound analogs to investigate its cellular dynamics and mechanism of action.
Principle of the Method: Tracing this compound with Light
The core principle of this application is the use of an this compound molecule covalently linked to a fluorophore, such as BODIPY or a phenylpolyene dye.[8][9] These fluorescent analogs are designed to mimic the physicochemical properties and biological activity of the parent compound. Crucially, their uptake and localization can be competitively inhibited by an excess of unlabeled this compound, validating that they follow the same cellular pathways.[9][10]
By introducing a fluorescent this compound analog to cancer cells, researchers can use fluorescence microscopy, particularly confocal microscopy, to:
-
Track Real-Time Uptake: Observe the initial interaction with the plasma membrane and subsequent internalization in living cells.
-
Identify Subcellular Destinations: Determine the specific organelles where this compound accumulates. Co-localization studies with organelle-specific markers are essential for confirming its presence in the plasma membrane, lipid rafts, ER, and mitochondria.[4][5][10]
-
Correlate Localization with Cellular Response: Link the observed localization pattern with downstream events, such as the induction of apoptosis or ER stress markers.
The selective accumulation in cancer cells versus normal cells can also be visually confirmed, providing direct evidence for its tumor-specific action.[8][11]
Proposed Mechanism of Action of this compound
The following diagram illustrates the key pathways initiated by this compound upon its integration into the cellular membranes of cancer cells.
Caption: this compound's mechanism involves accumulation in lipid rafts, leading to Fas/CD95 clustering, and/or localization to the ER, inducing ER stress, both converging on apoptosis.
Materials and Reagents
Successful localization studies require high-quality reagents and appropriate instrumentation. The following table provides a general list; however, concentrations and specific choices should be optimized for each cell line and experimental setup.
| Reagent / Equipment | Recommended Specifications / Example | Purpose |
| Fluorescent this compound Analog | Et-BDP-ET (BODIPY-labeled), Phenylpolyene-ET | Primary probe for visualizing this compound localization. |
| Cell Lines | Jurkat, HL-60 (hematological); PANC-1, MCF-7 (solid tumor) | In vitro models for studying this compound's effects. |
| Culture Medium & Supplements | RPMI-1640 or DMEM, 10% FBS, Penicillin/Streptomycin | Standard cell culture maintenance. |
| Live-Cell Imaging Dishes | Glass-bottom 35 mm dishes or chamber slides | Required for high-resolution imaging on inverted microscopes. |
| Organelle Stains (Live-Cell) | CellLight™ ER-RFP, MitoTracker™ Red CMXRos, Cholera Toxin B Subunit (CT-B) conjugated to Alexa Fluor™ dyes (for lipid rafts) | Co-localization markers for identifying specific subcellular compartments. |
| Fixative | 4% Paraformaldehyde (PFA) in PBS | Crosslinks proteins to preserve cellular structure for fixed-cell imaging. |
| Permeabilization Buffer | 0.1 - 0.5% Triton™ X-100 or Saponin in PBS | Creates pores in membranes to allow antibodies or larger dyes to enter fixed cells. |
| Mounting Medium | ProLong™ Gold Antifade Mountant with DAPI | Prevents photobleaching and counterstains the nucleus. |
| Microscope | Confocal laser scanning microscope (CLSM) | Provides optical sectioning to eliminate out-of-focus light, essential for co-localization. |
| Image Analysis Software | Fiji (ImageJ), Imaris, or similar | For qualitative visualization and quantitative co-localization analysis. |
Experimental Protocols
The following protocols provide a robust framework for studying this compound localization. Always include appropriate controls, such as cells treated with vehicle (DMSO) alone and cells co-incubated with an excess of unlabeled this compound to confirm specific uptake of the fluorescent analog.
Protocol 1: Live-Cell Imaging of this compound Uptake and ER Localization
This protocol is designed to visualize the dynamic process of drug internalization and its accumulation in the endoplasmic reticulum in real-time.
Rationale: Live-cell imaging captures the kinetics of drug uptake and avoids potential artifacts introduced by fixation and permeabilization. It is the gold standard for observing dynamic processes.
-
Cell Seeding: 24 hours prior to imaging, seed cells (e.g., PANC-1) onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment.
-
ER Labeling (Optional): If co-localizing with the ER, add a live-cell ER probe (e.g., CellLight™ ER-RFP) according to the manufacturer's instructions, typically 16-24 hours before imaging.[10]
-
Preparation of Staining Solution: Prepare a working solution of the fluorescent this compound analog (e.g., 10-20 µM Et-BDP-ET) in pre-warmed, serum-free culture medium.[10] Note: The optimal concentration should be determined empirically to achieve a good signal-to-noise ratio without inducing rapid cytotoxicity.
-
Cell Staining: Gently wash the cells twice with warm PBS. Replace the medium with the this compound analog staining solution.
-
Incubation: Incubate the cells for 1-3 hours at 37°C in a CO₂ incubator, protected from light.[10] The incubation time can be varied to capture different stages of uptake and trafficking.
-
Imaging:
-
Transfer the dish to the confocal microscope equipped with a stage-top incubator (maintaining 37°C and 5% CO₂).
-
Wash the cells gently with a live-cell imaging solution (e.g., phenol red-free medium) to remove unbound probe.
-
Using the appropriate laser lines and emission filters for your fluorescent analog and organelle probe, begin image acquisition.
-
Start with low laser power and adjust as necessary to minimize phototoxicity.
-
Acquire time-lapse series to observe dynamics or single high-resolution Z-stacks for 3D visualization.
-
Protocol 2: Co-localization with Lipid Rafts in Fixed Cells
This protocol is optimized for high-resolution imaging of this compound's association with lipid raft domains on the plasma membrane.
Rationale: Fixation provides a snapshot in time, allowing for meticulous high-resolution imaging. Using a well-established lipid raft marker like the Cholera Toxin B subunit (CT-B), which binds to the ganglioside GM1 enriched in rafts, provides strong evidence for co-localization.[12]
-
Cell Seeding: Seed cells (e.g., Jurkat suspension cells or adherent cells) as described in Protocol 1. For suspension cells, use poly-L-lysine coated coverslips to facilitate adherence.
-
Lipid Raft Labeling:
-
Place cells on ice for 5 minutes to inhibit membrane fluidity and endocytosis.
-
Add a fluorescently conjugated CT-B (e.g., Alexa Fluor™ 594 conjugate) at 1-2 µg/mL in cold, serum-free medium.
-
Incubate on ice for 30 minutes.
-
-
This compound Treatment:
-
Wash cells twice with cold PBS to remove unbound CT-B.
-
Add a pre-warmed solution of the fluorescent this compound analog (e.g., 10-20 µM) and transfer the cells to a 37°C incubator for 30-60 minutes. This allows for drug uptake while the raft marker is patched on the surface.
-
-
Fixation:
-
Gently wash the cells with PBS.
-
Add 4% PFA in PBS and incubate for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
Carefully mount the coverslip onto a microscope slide using mounting medium containing DAPI.
-
Seal the coverslip with nail polish and allow it to cure.
-
Image on a confocal microscope, acquiring Z-stacks that cover the entire cell volume. Pay close attention to the plasma membrane for evidence of co-clustering of the this compound analog and the CT-B signal.
-
Workflow and Data Analysis
Caption: Standard workflow for a fluorescent this compound co-localization experiment, from cell preparation to final data interpretation.
Data Analysis:
-
Qualitative Analysis: Begin by visually inspecting the multi-channel images. Use an overlay (merge) of the channels to identify areas of spatial overlap, which will appear as a combination of the two probe colors (e.g., green this compound and red ER marker appearing as yellow). Use line profile plots to graph the intensity of each fluorophore along a defined line crossing a feature of interest. Co-incident peaks in the intensity plot suggest strong co-localization.
-
Quantitative Analysis: For objective assessment, use image analysis software to calculate a co-localization coefficient. The Pearson's Correlation Coefficient (PCC) is commonly used. It measures the linear relationship between the pixel intensities of two channels and ranges from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation. A PCC value >0.5 is generally considered to indicate significant co-localization.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No / Weak Signal | 1. Concentration of fluorescent analog is too low.2. Incubation time is too short.3. Incorrect microscope filter/laser settings.4. Photobleaching. | 1. Perform a dose-response titration to find the optimal concentration.2. Increase incubation time or perform a time-course experiment.3. Verify excitation and emission spectra of the probe and match to hardware.4. Use lower laser power, increase scan speed, and use an antifade mounting medium. |
| High Background | 1. Concentration of fluorescent analog is too high.2. Inadequate washing. | 1. Reduce the concentration of the staining solution.2. Increase the number and duration of washing steps after incubation. Use a blocking buffer (e.g., with BSA) if non-specific binding is suspected. |
| Cell Death / Morphology Changes | 1. Cytotoxicity of the this compound analog.2. Phototoxicity from the imaging laser.3. Harsh fixation/permeabilization. | 1. Reduce the concentration and/or incubation time. Confirm that the observed effects are not simply due to the drug's known apoptotic mechanism.2. Use the lowest possible laser power. Use more sensitive detectors (e.g., GaAsP).3. Reduce PFA concentration or fixation time. Consider a milder permeabilizing agent like saponin. |
| Poor Co-localization | 1. this compound does not localize to the tested organelle in that cell type.2. Chromatic aberration in the microscope optics.3. Movement of organelles between channel acquisitions (live-cell). | 1. This may be a valid negative result. Test other organelles based on published literature.2. Perform a chromatic shift correction using multi-color fluorescent beads.3. Use simultaneous multi-channel acquisition if available, or acquire images as rapidly as possible. |
References
- 1. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid rafts as signaling hubs in cancer cell survival/death and invasion: implications in tumor progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent phenylpolyene analogues of the ether phospholipid this compound for the selective labeling of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Lipid Raft Isolation by Sucrose Gradient Centrifugation and Visualization of Raft-Located Proteins by Fluorescence Microscopy: The Use of Combined Techniques to Assess Fas/CD95 Location in Rafts During Apoptosis Triggering - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC-MS/MS Method for the Quantification of Edelfosine in Biological Matrices
Introduction: The Imperative for Precise Edelfosine Quantification
This compound (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) is a synthetic alkyl-lysophospholipid (ALP) analog that has emerged as a promising therapeutic agent. Unlike traditional chemotherapeutics that target DNA, this compound exhibits a novel mechanism of action by selectively inducing apoptosis in cancer cells through interactions with cell membranes, while largely sparing healthy cells.[1][2] Its potential applications in oncology and other fields necessitate a robust, sensitive, and selective bioanalytical method to accurately characterize its pharmacokinetic (PK) and pharmacodynamic (PD) profiles in preclinical and clinical studies.[2][3]
This application note provides a comprehensive, field-tested protocol for the quantification of this compound in common biological matrices such as plasma and tissue. The method leverages the specificity and sensitivity of High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). We will delve into the causality behind critical experimental choices, from sample preparation strategies designed to mitigate matrix effects to the principles of method validation according to global regulatory standards.
Principle of the Method: HPLC-MS/MS with Internal Standard Calibration
The quantification of this compound is achieved using a reverse-phase HPLC system for chromatographic separation, followed by detection with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity, which is essential for measuring therapeutic concentrations in complex biological samples.[4]
To account for variability during sample processing and analysis, an internal standard (IS) is employed.[5] The concentration of this compound is determined by calculating the peak area ratio of the analyte to the IS and plotting this against a calibration curve prepared in the same biological matrix.
The Critical Role of the Internal Standard (IS)
An ideal IS mimics the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[6] While a stable isotope-labeled (SIL) version of this compound is the gold standard, it can be costly. A practical and effective alternative is a structural analog. Miltefosine, another alkylphosphocholine, serves as an excellent IS for this purpose due to its structural similarity and comparable analytical behavior.[7]
Detailed Methodological Protocol
This section outlines the complete workflow, from sample receipt to final data analysis.
Materials and Reagents
-
Reference Standards: this compound (≥98% purity), Miltefosine (Internal Standard, ≥98% purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Isopropanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)
-
Additives: Formic Acid (LC-MS grade), Ammonium Acetate (LC-MS grade)
-
Biological Matrices: Drug-free human or animal plasma/tissue for calibration standards and quality controls (QCs).
-
Consumables: Polypropylene microcentrifuge tubes, autosampler vials, SPE cartridges (e.g., HybridSPE® Phospholipid removal cartridges).[8][9]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound and Miltefosine (IS) in methanol to prepare primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working standards for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Miltefosine stock solution with methanol. This solution will be used for protein precipitation and sample extraction.
Sample Preparation: The Key to Eliminating Matrix Interference
This compound's phospholipid-like structure presents a significant analytical challenge due to the high abundance of endogenous phospholipids in biological matrices like plasma.[10] These endogenous compounds are a primary cause of ion suppression in the mass spectrometer, leading to inaccurate and imprecise results. Therefore, a simple protein precipitation is insufficient. The following protocol incorporates a specialized solid-phase extraction (SPE) step for targeted phospholipid removal.[8][11][12]
-
Aliquot: In a polypropylene microcentrifuge tube, pipette 100 µL of plasma sample, calibration standard, or QC.
-
Protein Precipitation & IS Addition: Add 300 µL of the Internal Standard Working Solution (100 ng/mL Miltefosine in acetonitrile or methanol).[13]
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14]
-
Phospholipid Removal (SPE): Load the resulting supernatant directly onto a HybridSPE®-Phospholipid (or equivalent) SPE cartridge.[9] Apply a gentle vacuum or positive pressure to pass the sample through the sorbent. The zirconia-coated sorbent selectively retains phospholipids via a Lewis acid-base interaction, while allowing the analyte and IS to elute.[8]
-
Evaporation: Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex briefly.
-
Analysis: Transfer the final solution to an autosampler vial for injection into the HPLC-MS/MS system.
-
Homogenization: Accurately weigh ~50 mg of frozen tissue and place it in a homogenization tube. Add 1 mL of ice-cold phosphate-buffered saline (PBS) or a suitable buffer per 100 mg of tissue. Homogenize the tissue thoroughly using a mechanical homogenizer until no visible particles remain.[15]
-
Aliquot: Use 100 µL of the tissue homogenate and proceed with steps 2-8 as described in the plasma protocol. A normalization step using tissue weight is required during final concentration calculations.[16]
Caption: High-level workflow for this compound quantification.
HPLC-MS/MS Instrumentation and Conditions
The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase, e.g., 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: 524.4 > 184.1 (Quantifier), 524.4 > 104.1 (Qualifier) |
| Miltefosine (IS): 408.3 > 184.1 (Quantifier) | |
| Collision Energy | Optimize for each transition (typically 25-40 eV) |
| Declustering Potential | Optimize for each compound (typically 60-100 V) |
Rationale for MRM Transitions: For this compound ([M+H]⁺ ≈ 524.4), the transition to m/z 184.1 corresponds to the characteristic phosphocholine headgroup, providing excellent specificity and signal intensity. A secondary "qualifier" transition enhances confidence in peak identification. The same principle applies to the Miltefosine IS.[17]
Caption: Principle of Multiple Reaction Monitoring (MRM).
Bioanalytical Method Validation (BMV)
A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions. The validation protocol should be designed in accordance with the principles outlined by the FDA and EMA, now harmonized under the ICH M10 guideline.[18][19][20][21]
Key Validation Parameters and Acceptance Criteria
The following table summarizes the essential validation experiments and typical acceptance criteria.
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank matrix should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity & Range | To define the concentration range over which the method is accurate and precise. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To assess the closeness of measured values to the nominal value (accuracy) and their variability (precision). | Measured at LLOQ, Low, Mid, and High QC levels. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | To evaluate the ion suppression or enhancement caused by the biological matrix. | The IS-normalized matrix factor at Low and High QC levels should have a %CV ≤15%. |
| Recovery | To measure the efficiency of the extraction process. | Should be consistent and reproducible. A mean recovery of >80% is generally desirable.[3] |
| Stability | To ensure the analyte is stable under various handling and storage conditions. | Stability assessed for Freeze-Thaw, Bench-Top, Long-Term, and Post-Preparative conditions. Mean concentrations of stability samples must be within ±15% of nominal (baseline) concentrations. |
Expert Insights & Troubleshooting
-
Managing High Tissue/Plasma Ratios: this compound is known to accumulate in tissues, particularly tumors.[2][22] When analyzing tissue samples, be prepared to dilute the final extract if the concentration exceeds the upper limit of quantification (ULOQ) of the calibration curve.
-
Internal Standard Purity: When using analog internal standards like Miltefosine, ensure the lot has high purity and does not contain any this compound contamination, which would compromise the assay's accuracy.[6]
-
Optimizing Collision Energy: The collision energy (CE) is a critical parameter for fragmentation. Perform a compound optimization experiment by infusing the analyte and IS to determine the CE that yields the most stable and intense product ion signal.[23]
-
Addressing In-Source Fragmentation: Phospholipids are prone to in-source fragmentation, which can create interfering ions.[17] Proper optimization of source parameters (e.g., declustering potential) and effective sample cleanup are the best strategies to minimize this phenomenon.
Conclusion
This application note details a selective, sensitive, and robust HPLC-MS/MS method for the quantification of this compound in plasma and tissue. By integrating a targeted phospholipid removal strategy during sample preparation and adhering to rigorous validation principles based on international guidelines, this method is fit-for-purpose for demanding preclinical and clinical research. The provided protocols and insights serve as a comprehensive guide for researchers, enabling the generation of high-quality bioanalytical data to support the development of this promising therapeutic agent.
References
- 1. Comparative study of A HPLC-MS assay versus an UHPLC-MS/MS for anti-tumoral alkyl lysophospholipid this compound determination in both biological samples and in lipid nanoparticulate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor alkyl ether lipid this compound: tissue distribution and pharmacokinetic behavior in healthy and tumor-bearing immunosuppressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of the antitumor alkyl ether phospholipid this compound by reversed-phase liquid chromatography-electrospray mass spectrometry: application to cell uptake studies and characterization of drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Miltefosine: a novel internal standard approach to lysophospholipid quantitation using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. A simple solid‐phase extraction method for the analysis of red cell phospholipids by liquid chromatography‐ tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 16. mdpi.com [mdpi.com]
- 17. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 20. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. fda.gov [fda.gov]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
Application Notes and Protocols for Evaluating the Anti-Angiogenic Effects of Edelfosine Using In Vitro Assays
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Targeting this process is a cornerstone of modern cancer therapy. Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine), a synthetic alkyl-lysophospholipid, has demonstrated potent anti-cancer properties through mechanisms that include the induction of selective apoptosis in tumor cells and the modulation of key survival signaling pathways.[1][2][3][4] Emerging evidence suggests that this compound's therapeutic potential may extend to the inhibition of angiogenesis.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a suite of robust in vitro assays to rigorously evaluate and quantify the anti-angiogenic activity of this compound. These protocols are designed to dissect its effects on the distinct, critical stages of angiogenesis: endothelial cell proliferation, migration, differentiation, and survival.
Scientific Rationale: this compound's Potential Anti-Angiogenic Mechanism
Angiogenesis is a complex cascade orchestrated by growth factors, primarily Vascular Endothelial Growth Factor (VEGF).[6] Upon binding to its receptor (VEGFR-2) on endothelial cells, VEGF triggers multiple downstream signaling pathways essential for neovascularization.[7][8] Among the most critical are:
-
The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, proliferation, and migration.[9][10][11][12] Its activation in endothelial cells is crucial for their survival and ability to form new vessels.
-
The PLCγ/PKC/MAPK Pathway: This cascade primarily drives endothelial cell proliferation.[8][13]
This compound's established mechanism of action provides a strong rationale for its potential anti-angiogenic effects. It is known to selectively accumulate in cell membranes and inhibit pro-survival signaling, including the PI3K/Akt pathway.[1][2][14] By disrupting this fundamental pathway in endothelial cells, this compound may effectively halt the angiogenic process. The following assays are designed to test this hypothesis by systematically probing this compound's impact on the key cellular functions governed by these pathways.
Caption: Key angiogenesis signaling pathways and hypothesized points of inhibition by this compound.
A Multi-Assay Approach for Comprehensive Evaluation
No single assay can capture the complexity of angiogenesis. A robust assessment requires a combination of assays that interrogate distinct stages of the process.[15] We present a validated workflow that provides a comprehensive profile of a compound's anti-angiogenic potential.
Caption: Recommended workflow for a multi-faceted evaluation of anti-angiogenic potential.
Detailed Experimental Protocols
Assay 1: Endothelial Cell Proliferation Assay
Principle: This assay quantifies the effect of this compound on the metabolic activity of endothelial cells, which serves as an indicator of cell viability and proliferation. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product, the amount of which is directly proportional to the number of living cells.[16][17][18]
Protocol:
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete endothelial growth medium (EGM-2). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of this compound in EGM-2. A typical concentration range to test is 0.1 µM to 50 µM. Also prepare a vehicle control (e.g., DMSO at the highest concentration used for this compound) and a positive control (e.g., 10 µM Sunitinib).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared 2X this compound solutions, vehicle control, or positive control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration should be optimized based on the normal doubling time of the HUVECs.
-
MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.[16][17] Incubate for 2-4 hours at 37°C, protected from light, until a distinct color change is observed.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[17]
Data Analysis & Interpretation:
-
Subtract the average absorbance of the media-only blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
Plot the % Viability against the log of this compound concentration to determine the IC₅₀ (the concentration that inhibits proliferation by 50%). A dose-dependent decrease in viability indicates a cytostatic or cytotoxic effect.
Assay 2: Wound Healing (Scratch) Assay
Principle: This assay models collective cell migration, a key step in angiogenesis where endothelial cells move to close a gap, mimicking wound repair.[19][20][21] The rate of "wound" closure is used to assess the impact of this compound on cell motility.
Protocol:
-
Cell Seeding: Seed HUVECs in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.[19][20]
-
Creating the Wound: Once the monolayer is fully confluent, use a sterile p200 pipette tip to make a straight scratch down the center of each well.[19][22] Apply consistent pressure to ensure a uniform gap.
-
Washing: Gently wash each well twice with PBS to remove detached cells and debris.[20][23]
-
Treatment: Add fresh, low-serum medium (e.g., EGM-2 with 1% FBS to minimize proliferation) containing the desired concentrations of this compound, vehicle control, or positive control (e.g., Cytochalasin D).
-
Imaging (T=0): Immediately place the plate on an inverted microscope and capture images of the scratch in predefined locations for each well. This is the baseline (T=0) measurement.[19]
-
Incubation & Imaging: Incubate the plate at 37°C, 5% CO₂. Capture images of the same predefined locations at regular intervals (e.g., 8, 16, and 24 hours).
-
Data Acquisition: Use image analysis software (like ImageJ) to measure the area of the cell-free gap at each time point for all conditions.
Data Analysis & Interpretation:
-
Calculate the percentage of wound closure at each time point relative to the initial wound area: % Wound Closure = [(Area_T0 - Area_Tx) / Area_T0] * 100
-
Compare the rate of closure in this compound-treated wells to the vehicle control. A significant reduction in the rate of wound closure indicates an inhibitory effect on endothelial cell migration.
Assay 3: Tube Formation Assay on Matrigel™
Principle: This assay is a hallmark of in vitro angiogenesis research. It assesses the ability of endothelial cells to differentiate, align, and form three-dimensional, capillary-like structures when cultured on a basement membrane extract (BME) like Matrigel™.[24][25][26][27]
Protocol:
-
Matrigel™ Coating: Thaw growth factor-reduced Matrigel™ on ice overnight at 4°C.[28] Using pre-chilled pipette tips, add 50 µL of Matrigel™ to each well of a pre-chilled 96-well plate.[29]
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel™ to solidify.[25][28]
-
Cell Preparation: Harvest HUVECs and resuspend them in a low-serum medium at a density of 2 x 10⁵ cells/mL.
-
Treatment: In separate tubes, mix the cell suspension with the desired concentrations of this compound or controls. A pro-angiogenic stimulus (e.g., 50 ng/mL VEGF) should be used in all conditions except the negative control to induce robust tube formation.[28]
-
Cell Seeding: Carefully seed 100 µL of the cell suspension (20,000 cells) onto the surface of the solidified Matrigel™ in each well.[25][30]
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-18 hours. The optimal time should be determined empirically, as tube networks can degrade over longer periods.[27][28]
-
Imaging: Capture images of the tube networks using a phase-contrast microscope at 4x or 10x magnification.
Data Analysis & Interpretation:
-
Quantify the degree of tube formation using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Key parameters to measure include:
-
Total Tube Length: The sum of the lengths of all tube segments.
-
Number of Nodes/Junctions: The points where multiple tube segments intersect.
-
Number of Meshes/Loops: The enclosed areas formed by the tube network.
-
-
A dose-dependent decrease in these parameters in this compound-treated wells compared to the VEGF-stimulated vehicle control indicates inhibition of endothelial cell differentiation.
Assay 4: Endothelial Cell Apoptosis Assay
Principle: To determine if the anti-angiogenic activity of this compound is mediated by inducing programmed cell death, a specific apoptosis assay is required. The Caspase-Glo® 3/7 assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic cascade.[31][32][33]
Protocol:
-
Cell Seeding: Seed HUVECs in a white-walled, clear-bottom 96-well plate at a density of 10,000 cells/well in 100 µL of EGM-2. Incubate for 24 hours.
-
Treatment: Treat cells with the desired concentrations of this compound, vehicle control, or a positive control for apoptosis (e.g., 2 µM Staurosporine) for 12-24 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[32]
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[32] This single addition lyses the cells and initiates the caspase cleavage and luminescent signal reaction.
-
Incubation: Mix the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis & Interpretation:
-
Subtract the average luminescence of the cell-free blank wells from all other readings.
-
Calculate the fold change in caspase activity relative to the vehicle control: Fold Change = Luminescence_Treated / Luminescence_Vehicle
-
A dose-dependent increase in luminescence indicates that this compound induces apoptosis in endothelial cells. This result, combined with data from the proliferation assay, can distinguish between a purely cytostatic effect and a cytotoxic one.
Summary of Experimental Parameters
| Parameter | Proliferation Assay (MTS) | Wound Healing Assay | Tube Formation Assay | Apoptosis Assay (Caspase-3/7) |
| Cell Type | HUVEC or other ECs | HUVEC or other ECs | HUVEC or other ECs | HUVEC or other ECs |
| Plate Format | 96-well, clear | 24-well or 12-well | 96-well, Matrigel™ coated | 96-well, white-walled |
| Seeding Density | 5,000 cells/well | Confluent monolayer | 20,000 cells/well | 10,000 cells/well |
| Treatment Duration | 48 - 72 hours | 0 - 24 hours | 4 - 18 hours | 12 - 24 hours |
| Suggested [this compound] | 0.1 - 50 µM | 1 - 25 µM | 1 - 25 µM | 1 - 50 µM |
| Positive Control | Sunitinib (10 µM) | Cytochalasin D (1 µM) | Sunitinib (10 µM) | Staurosporine (2 µM) |
| Negative Control | Vehicle (e.g., DMSO) | Vehicle (e.g., DMSO) | Vehicle + VEGF | Vehicle (e.g., DMSO) |
| Primary Readout | Absorbance (490 nm) | Wound Area (µm²) | Tube Length, Nodes, Meshes | Luminescence (RLU) |
Conclusion and Future Perspectives
The protocols detailed in this application note provide a robust framework for the systematic in vitro evaluation of this compound's anti-angiogenic properties. By assessing its impact on endothelial cell proliferation, migration, differentiation, and survival, researchers can build a comprehensive activity profile.
Positive results from this suite of assays would strongly support the hypothesis that this compound's anti-cancer activity is, at least in part, due to its ability to disrupt tumor neovascularization. Such findings would warrant further investigation using more complex models, such as the Transwell migration assay to specifically study chemotaxis[34][35][36] or in vivo models like the chick chorioallantoic membrane (CAM) or Matrigel™ plug assays to confirm efficacy in a physiological context.[15][27]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anticancer drug this compound is a potent inhibitor of neovascularization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | PI3K/AKT/mTOR Pathway in Angiogenesis [frontiersin.org]
- 11. PI3K/AKT/mTOR Pathway in Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. KEGG_VEGF_SIGNALING_PATHWAY [gsea-msigdb.org]
- 14. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. clyte.tech [clyte.tech]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. med.virginia.edu [med.virginia.edu]
- 23. Wound healing migration assay (Scratch assay) [protocols.io]
- 24. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 26. ibidi.com [ibidi.com]
- 27. ibidi.com [ibidi.com]
- 28. Endothelial Tube Formation Assay [cellbiologics.com]
- 29. Video: A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells [jove.com]
- 30. yeasenbio.com [yeasenbio.com]
- 31. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 32. promega.com [promega.com]
- 33. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 35. clyte.tech [clyte.tech]
- 36. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Edelfosine Concentration for Apoptosis Induction
Welcome to the technical support center for Edelfosine applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for effectively using this compound to induce apoptosis while minimizing necrosis in cancer cell lines. Our goal is to equip you with the scientific rationale and practical steps to achieve reliable and reproducible results in your experiments.
Understanding this compound's Mechanism of Action
This compound (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH₃) is a synthetic alkyl-lysophospholipid that selectively induces apoptosis in a wide range of tumor cells, while largely sparing normal, non-malignant cells.[1][2][3] Unlike conventional chemotherapeutic agents that target DNA, this compound's primary sites of action are the cell's membranes, specifically the plasma membrane's lipid rafts and the endoplasmic reticulum (ER).[4][5]
This compound's pro-apoptotic activity is multifaceted and involves:
-
Lipid Raft Reorganization: It accumulates in cholesterol-rich lipid rafts, inducing the clustering of Fas/CD95 death receptors. This clustering triggers the extrinsic apoptotic pathway independent of the Fas ligand.[6]
-
Inhibition of Survival Pathways: By altering lipid raft integrity, this compound can inhibit pro-survival signaling pathways such as the PI3K/Akt pathway.[6][7]
-
ER Stress Induction: this compound can also localize to the endoplasmic reticulum, inducing an ER stress response that activates the intrinsic apoptotic pathway.[4][5]
-
Mitochondrial Involvement: Both the extrinsic and intrinsic pathways converge at the mitochondria, leading to the release of cytochrome c and subsequent caspase activation, ultimately executing the apoptotic program.[5]
This complex mechanism underscores the importance of carefully titrating this compound concentration to selectively activate these apoptotic pathways without causing overwhelming cellular damage that leads to necrosis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound?
Based on extensive in vitro studies, a starting concentration range of 5 µM to 20 µM is recommended for most cancer cell lines.[3][8][9] However, the optimal concentration is highly cell-type dependent.[10] For instance, some sensitive leukemia cell lines may undergo apoptosis at lower concentrations, while some solid tumor cell lines might require concentrations at the higher end of this range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q2: How long should I incubate my cells with this compound?
A typical incubation period for observing apoptosis is between 24 to 72 hours . Shorter incubation times may be sufficient for highly sensitive cell lines or at higher concentrations. A time-course experiment is recommended to identify the optimal endpoint for apoptosis detection before significant secondary necrosis occurs. For example, in OCI-AML-2 cells, apoptosis is detectable at 24 hours and becomes more pronounced by 72 hours.[11]
Q3: How can I distinguish between apoptosis and necrosis in my this compound-treated cells?
Distinguishing between apoptosis and necrosis is critical for accurately interpreting your results. A combination of morphological assessment and quantitative assays is recommended.
-
Morphological Changes: Apoptotic cells typically exhibit cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.[12] Necrotic cells, in contrast, tend to swell and rupture.[12] These changes can be observed using phase-contrast microscopy.
-
Quantitative Assays: The most common method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[13]
-
Early Apoptosis: Annexin V-positive, PI-negative.
-
Late Apoptosis/Secondary Necrosis: Annexin V-positive, PI-positive.
-
Primary Necrosis: Annexin V-negative, PI-positive.
-
Live Cells: Annexin V-negative, PI-negative.
-
Q4: Is this compound effective for both adherent and suspension cell lines?
Yes, this compound has been shown to induce apoptosis in both adherent and suspension cancer cell lines.[3][10] However, experimental setup and cell handling will differ. For adherent cells, ensure they are in the logarithmic growth phase and have adhered properly before adding this compound. For suspension cells, maintain a consistent cell density during treatment.
Troubleshooting Guide
Issue 1: I don't observe any signs of apoptosis after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | The concentration may be too low for your specific cell line. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 50 µM). |
| Insufficient Incubation Time | Apoptosis is a time-dependent process. Conduct a time-course experiment, analyzing cells at multiple time points (e.g., 12, 24, 48, and 72 hours). |
| Cell Line Resistance | Some cell lines are inherently resistant to this compound.[11] This could be due to various factors, including differences in membrane composition or the expression of anti-apoptotic proteins like Bcl-2.[1][2] Consider using a different cell line or a positive control for apoptosis induction (e.g., staurosporine) to validate your assay. |
| Improper this compound Handling | Ensure your this compound stock solution is properly prepared and stored according to the manufacturer's instructions to maintain its activity. |
| Cell Health and Culture Conditions | Use healthy, low-passage cells. High confluency or nutrient-depleted media can affect cellular responses. |
Issue 2: I'm seeing a high level of necrosis, even at low this compound concentrations.
| Possible Cause | Troubleshooting Steps |
| This compound Concentration is Too High | Even within the recommended range, the optimal concentration for apoptosis without inducing significant necrosis can be narrow. Perform a fine-tuned dose-response with smaller concentration increments. |
| Prolonged Incubation Time | Cells undergoing apoptosis will eventually progress to secondary necrosis.[12] Harvest cells at an earlier time point to capture the apoptotic phase. |
| Cellular Sensitivity | Your cell line may be particularly sensitive to membrane disruption, leading to rapid necrosis. Try a lower starting concentration and shorter incubation times. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in your culture medium is non-toxic (typically <0.1%). Run a vehicle-only control. |
Issue 3: My flow cytometry data for Annexin V/PI staining is difficult to interpret.
| Possible Cause | Troubleshooting Steps |
| Inadequate Compensation | Improper compensation for spectral overlap between fluorochromes will lead to inaccurate population gating. Always run single-stain controls for Annexin V and PI to set up compensation correctly. |
| Cell Clumping | Clumped cells can give false positive signals. Ensure you have a single-cell suspension by gently pipetting or passing the cells through a cell strainer before analysis. |
| Delayed Analysis | Stained cells should be analyzed by flow cytometry as soon as possible (ideally within one hour) as prolonged incubation can lead to artifacts. Keep samples on ice and protected from light. |
| Incorrect Gating Strategy | Use unstained cells to set the initial gates for the Annexin V-negative/PI-negative population. Then, use your single-stain controls to correctly position the quadrants for apoptotic and necrotic populations.[12] |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Experiment to Optimize this compound Concentration
This protocol outlines a systematic approach to determine the optimal concentration and incubation time of this compound for inducing apoptosis in your cell line of interest.
Materials:
-
Your cancer cell line of interest (adherent or suspension)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well or 24-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC/PI)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Adherent cells: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the end of the experiment. Allow cells to adhere overnight.
-
Suspension cells: Seed cells at a recommended density for your cell line in a multi-well plate.
-
-
This compound Treatment (Dose-Response):
-
Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0, 1, 2.5, 5, 10, 20, 40, 50 µM).
-
Include a vehicle-only control (medium with the same concentration of solvent used for the this compound stock).
-
Replace the medium in the wells with the this compound-containing medium.
-
Incubate for a fixed time point (e.g., 24 or 48 hours).
-
-
This compound Treatment (Time-Course):
-
Treat cells with a fixed, potentially optimal concentration of this compound determined from your initial dose-response or literature (e.g., 10 µM or 20 µM).
-
Harvest and analyze cells at different time points (e.g., 6, 12, 24, 48, 72 hours).
-
-
Apoptosis Analysis:
-
At each time point/concentration, harvest the cells. For adherent cells, collect both the supernatant (containing floating apoptotic cells) and the trypsinized adherent cells.
-
Stain the cells with Annexin V and PI according to the manufacturer's protocol (see Protocol 2).
-
Analyze the samples by flow cytometry.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, necrotic).
-
Plot the percentage of apoptotic cells (early + late) against this compound concentration for the dose-response experiment.
-
Plot the percentage of apoptotic cells against time for the time-course experiment.
-
Select the concentration and time that yields the highest percentage of apoptotic cells with the lowest percentage of necrotic cells.
-
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This is a standard flow cytometry-based method to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Cold PBS
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
Collect cells (including supernatant for adherent cells) and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Washing:
-
Wash the cell pellet once with cold PBS.
-
Centrifuge and discard the supernatant.
-
-
Resuspension:
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex.
-
-
Incubation:
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Dilution and Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for this compound-Induced Apoptosis in Various Cancer Cell Lines
| Cell Line | Cancer Type | Recommended Concentration | Incubation Time | Reference |
| PANC-1 | Pancreatic Cancer | 20 µM | 48-120 hours | [3][9] |
| LNCaP | Prostate Cancer | 5-10 µM | 24 hours | [7] |
| HL-60 | Acute Myeloid Leukemia | 10 µM | 7 hours | |
| NCI-H157, NCI-H520, NCI-H522 | Non-Small Cell Lung Carcinoma | Not specified, but sensitive | Not specified | [10] |
| Z-138 | Mantle Cell Lymphoma | Not specified, but sensitive | Not specified | [14][15] |
| Jurkat | T-cell Leukemia | 0.5-1 µg/mL (~1-2 µM) | 48 hours | [16][17] |
Note: This table provides general guidance. The optimal conditions must be determined empirically for your specific experimental system.
Visualization of Key Concepts
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound induces apoptosis via lipid raft and ER-mediated pathways.
Troubleshooting Workflow for Optimizing this compound Treatment
Caption: A systematic workflow for optimizing this compound concentration.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Selective induction of apoptosis in cancer cells by the ether lipid ET-18-OCH3 (this compound): molecular structure requirements, cellular uptake, and protection by Bcl-2 and Bcl-X(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Non-small and small cell lung carcinoma cell lines exhibit cell type-specific sensitivity to this compound-induced cell death and different cell line-specific responses to this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. bosterbio.com [bosterbio.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound-induced metabolic changes in cancer cells that precede the overproduction of reactive oxygen species and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound-induced metabolic changes in cancer cells that precede the overproduction of reactive oxygen species and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Edelfosine precipitation in cell culture media
A-Z Guide for Preventing and Troubleshooting Precipitation
Welcome to the Technical Support Center for Edelfosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for a common challenge encountered when working with this compound: precipitation in cell culture media. As Senior Application Scientists, we've compiled our field-proven insights to help you ensure the stability and efficacy of this compound in your experiments.
I. Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding this compound's behavior in cell culture.
Q1: What is this compound and why is it prone to precipitation?
A1: this compound (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) is a synthetic alkyl-lysophospholipid (ALP) with potent anti-cancer properties.[1][2] Its mechanism of action involves interaction with cellular membranes, particularly lipid rafts, to induce apoptosis in cancer cells.[3][4]
This compound is an amphiphilic molecule, meaning it has both a hydrophilic (water-loving) head and a hydrophobic (water-repelling) tail. This structure makes it surface-active.[5][6] In aqueous solutions like cell culture media, this compound molecules can self-assemble into micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).[6][7] this compound has very low CMCs, reported to be between 3.5 µM and 19 µM in water.[5][6] Exceeding this concentration, especially with rapid changes in solvent environment, can lead to the formation of larger aggregates and visible precipitation.
Q2: I've observed a cloudy or particulate formation in my media after adding this compound. Is this precipitation?
A2: Yes, a cloudy appearance, fine particles, or a visible pellet after centrifugation are all signs of this compound precipitation. This occurs when the concentration of this compound surpasses its solubility limit in the aqueous cell culture medium.[8][9] This is a common issue with hydrophobic compounds and can be influenced by factors like temperature, pH, and the presence of other molecules in the media.[10][11]
Q3: Can I just filter out the precipitate and use the remaining solution?
A3: It is strongly advised not to filter out the precipitate and use the supernatant.[8] The formation of a precipitate means the actual concentration of soluble, active this compound in your medium is unknown and significantly lower than your intended experimental concentration. Using such a solution will lead to inaccurate and irreproducible results.
Q4: Does the type of cell culture medium I use affect this compound's solubility?
A4: Absolutely. The composition of your cell culture medium plays a crucial role. Media containing serum are generally more forgiving due to the presence of proteins like albumin, which can bind to hydrophobic compounds and help keep them in solution.[8][12] In serum-free conditions, the risk of precipitation is higher, and more careful preparation techniques are required.
II. Troubleshooting Guide: Step-by-Step Solutions
This section provides a structured approach to troubleshooting and resolving this compound precipitation issues.
Issue 1: Immediate Precipitation Upon Addition to Media
You Observe: A milky or cloudy appearance instantly forms when you add your this compound stock solution to the cell culture medium.
Root Cause Analysis: This "crashing out" effect is a classic sign of a compound exceeding its aqueous solubility limit due to rapid solvent exchange.[8]
Solution Pathway:
-
Re-evaluate Your Final Concentration: The most direct cause is that your target concentration is too high for the aqueous environment.
-
Action: Perform a dose-response curve starting with lower, more soluble concentrations to determine the effective range for your cell line.
-
-
Optimize Your Dilution Technique: Abruptly adding a concentrated organic stock to a large volume of aqueous media is a primary cause of precipitation.[8]
-
Action: Employ a serial dilution method. First, create an intermediate dilution of your high-concentration stock in a small volume of pre-warmed (37°C) medium. Then, add this intermediate dilution to the final volume of your culture medium. Always add the stock solution dropwise while gently swirling the medium.[8]
-
-
Control the Temperature: The solubility of many compounds, including this compound, is temperature-dependent.[10]
-
Manage Solvent Concentration: While a solvent like ethanol or DMSO is necessary to create a primary stock, high final concentrations in the culture can be toxic to cells and can also contribute to precipitation upon dilution.[8]
-
Action: Keep the final concentration of your organic solvent below 0.5%, and ideally below 0.1%.[8] This may necessitate preparing a more dilute initial stock solution.
-
Issue 2: Precipitation Develops Over Time in the Incubator
You Observe: The media appears clear initially, but after several hours or a day in the incubator, it becomes cloudy or contains visible particulates.
Root Cause Analysis: This delayed precipitation can be due to changes in the media's physicochemical properties over time or interactions with cellular metabolites.
Solution Pathway:
-
pH Instability: Cellular metabolism can alter the pH of the culture medium, which in turn can affect the solubility of a pH-sensitive compound.[9]
-
Action: Monitor the pH of your culture medium, especially in dense cultures. More frequent media changes may be necessary to maintain a stable pH.
-
-
Compound Instability: this compound may degrade or interact with media components over extended periods at 37°C.
-
Action: Consider preparing fresh media with this compound more frequently, for example, every 24-48 hours, rather than preparing a large batch for the entire duration of a long-term experiment.
-
The Albumin Solution: A Proactive Approach for Serum-Free Media
For experiments requiring serum-free conditions, preventing this compound precipitation is more challenging. The use of a carrier protein like Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) is a highly effective strategy.[12][13] Albumin can bind to hydrophobic molecules, effectively chaperoning them in the aqueous solution and preventing aggregation.[14]
Protocol: Preparing this compound with Albumin
This protocol outlines how to complex this compound with fatty-acid-free BSA to enhance its solubility.
-
Prepare a BSA Stock Solution:
-
Dissolve fatty-acid-free BSA in sterile phosphate-buffered saline (PBS) to a concentration of 10% (w/v).
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store in aliquots at -20°C.
-
-
Prepare this compound Stock:
-
Dissolve this compound powder in 100% ethanol to create a high-concentration stock (e.g., 10 mM). Ensure it is fully dissolved.
-
-
Complex this compound with BSA:
-
In a sterile tube, add the required volume of your this compound ethanol stock.
-
While vortexing gently, add the 10% BSA solution to achieve a desired molar ratio. A 1:1 molar ratio of this compound to BSA is a good starting point.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
-
Final Dilution:
-
Add the this compound-BSA complex to your pre-warmed, serum-free cell culture medium to achieve the final desired this compound concentration.
-
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Workflow for preparing this compound-BSA complexes.
III. Data Summary and Key Parameters
| Parameter | Recommendation | Rationale |
| Solvent for Stock | 100% Ethanol or DMSO | Ensures complete initial dissolution of the hydrophobic this compound powder. |
| Final Solvent Conc. | < 0.1 - 0.5% | Minimizes solvent-induced precipitation ("crashing out") and cellular toxicity.[8] |
| Media Temperature | Pre-warm to 37°C | Increases the solubility of this compound in the aqueous medium.[8][9] |
| Dilution Method | Serial dilution; add dropwise while swirling | Prevents rapid solvent exchange that causes immediate precipitation.[8] |
| Serum-Free Strategy | Complex with fatty-acid-free BSA (1:1 molar ratio) | Albumin acts as a carrier, significantly increasing the apparent solubility of this compound.[12] |
| Storage of Stock | -20°C in small, single-use aliquots | Prevents degradation and avoids repeated freeze-thaw cycles that can cause precipitation.[9] |
IV. Visualization of this compound's Mechanism and Precipitation Problem
Caption: this compound's interaction with cells and the precipitation pathway.
V. Conclusion
Preventing this compound precipitation is critical for obtaining reliable and reproducible data in cell culture experiments. By understanding the physicochemical properties of this unique anti-cancer agent and implementing the careful handling and preparation techniques outlined in this guide, researchers can overcome this common technical hurdle. The key principles are to respect this compound's limited aqueous solubility, control the dilution process meticulously, and utilize carrier molecules like albumin when working in serum-free systems.
VI. References
-
Mollinedo, F., & Gajate, C. (2021). Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound. International Journal of Molecular Sciences, 22(11), 5523. --INVALID-LINK--
-
Ausili, A., et al. (2008). Combination of the anti-tumour cell ether lipid this compound with sterols abolishes haemolytic side effects of the drug. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1778(6), 1459-1466. --INVALID-LINK--
-
Wikipedia. (2023). This compound. --INVALID-LINK--
-
Mollinedo, F., & Gajate, C. (2003). Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells. Current Medicinal Chemistry, 10(23), 2563-2575. --INVALID-LINK--
-
Gajate, C., & Mollinedo, F. (2021). Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound. PubMed, 22(11), 5523. --INVALID-LINK--
-
BenchChem. (2025). (R)-Edelfosine: A Comprehensive Technical Guide on its Discovery, History, and Mechanism of Action. --INVALID-LINK--
-
ResearchGate. (n.d.). Critical micelle concentrations of NBD-sphingosine and this compound. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. --INVALID-LINK--
-
Akron Biotech. (n.d.). Mitigating unintentional effects of pharmaceutical human serum albumin preparations in therapeutic cell culture. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Albumin in Cell Culture. --INVALID-LINK--
-
Chemsrc. (2025). This compound | CAS#:70641-51-9. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates. --INVALID-LINK--
-
Requero, M. A., et al. (1995). Surface-active properties of the antitumour ether lipid 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine (this compound). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1237(1), 1-8. --INVALID-LINK--
-
Majorek, K. A., et al. (2012). Overview of Albumin and Its Purification Methods. PMC - NIH. --INVALID-LINK--
-
PubChem - NIH. (n.d.). This compound. --INVALID-LINK--
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. --INVALID-LINK--
-
Busto, J. V., et al. (2018). Anticancer Agent this compound Exhibits a High Affinity for Cholesterol and Disorganizes Liquid-Ordered Membrane Structures. Langmuir, 34(28), 8333-8346. --INVALID-LINK--
-
ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. --INVALID-LINK--
-
Lages, E., et al. (2015). Miltefosine and BODIPY-labeled alkylphosphocholine with leishmanicidal activity: Aggregation properties and interaction with model membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(1 Pt A), 11-18. --INVALID-LINK--
-
Wikipedia. (n.d.). Critical micelle concentration. --INVALID-LINK--
-
CPHI Online. (2021). 4 Factors Affecting Solubility of Drugs. --INVALID-LINK--
-
ResearchGate. (n.d.). Precipitation of chemicals in serum-free cell culture medium following... --INVALID-LINK--
-
Gajate, C., et al. (2020). Induction of Apoptosis in Human Pancreatic Cancer Stem Cells by the Endoplasmic Reticulum-Targeted Alkylphospholipid Analog this compound and Potentiation by Autophagy Inhibition. Cancers, 12(1), 128. --INVALID-LINK--
-
Estella-Hermoso de Mendoza, A., et al. (2009). Antitumor Alkyl Ether Lipid this compound: Tissue Distribution and Pharmacokinetic Behavior in Healthy and Tumor-Bearing Immunosuppressed Mice. Molecular Cancer Therapeutics, 8(5), 1379-1389. --INVALID-LINK--
-
Vogler, W. R., et al. (1998). The anticancer drug this compound is a potent inhibitor of neovascularization in vivo. Cancer Research, 58(19), 4349-4353. --INVALID-LINK--
-
R&D Systems. (n.d.). Protocols & Troubleshooting Guides. --INVALID-LINK--
-
Laboratory Practice Procedures. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). --INVALID-LINK--
-
YouTube. (2022). Troubleshooting and optimizing lab experiments. --INVALID-LINK--
-
Mollinedo, F., et al. (1997). Selective induction of apoptosis in cancer cells by the ether lipid ET-18-OCH3 (this compound): molecular structure requirements, cellular uptake, and protection by Bcl-2 and Bcl-X(L). Cancer Research, 57(7), 1320-1328. --INVALID-LINK--
-
protocols.io. (2025). Preparation of pharmacological agents. --INVALID-LINK--
-
Flinn Scientific. (n.d.). Laboratory Solution Preparation. --INVALID-LINK--
-
ibidi. (n.d.). Troubleshooting - Immunofluorescence Assays. --INVALID-LINK--
-
Takara Bio. (n.d.). Tips and troubleshooting. --INVALID-LINK--
-
Bio-Techne. (n.d.). Immunocytochemistry Troubleshooting: ICC Help & Common Problems. --INVALID-LINK--
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound | MDPI [mdpi.com]
- 4. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of the anti-tumour cell ether lipid this compound with sterols abolishes haemolytic side effects of the drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface-active properties of the antitumour ether lipid 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. cphi-online.com [cphi-online.com]
- 12. Albumin in Cell Culture [sigmaaldrich.com]
- 13. Mitigating unintentional effects of pharmaceutical human serum albumin preparations in therapeutic cell culture - Akron Biotech [akronbiotech.com]
- 14. Overview of Albumin and Its Purification Methods - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Edelfosine resistance in long-term cancer cell culture
Welcome to the technical support center for researchers investigating Edelfosine. This guide is designed to provide in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to address the challenges of acquired this compound resistance in long-term cancer cell culture. As Senior Application Scientists, we have structured this resource to not only provide step-by-step instructions but also to explain the underlying scientific principles, empowering you to make informed decisions in your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding this compound's Core Mechanism
This section addresses fundamental questions about this compound's mechanism of action. A solid understanding of how the drug works is the first step in diagnosing and overcoming resistance.
Q: What is the primary mechanism of action for this compound?
A: this compound (also known as ET-18-OCH3) is a synthetic alkyl-lysophospholipid that does not target DNA like conventional chemotherapeutics.[1][2] Its primary mode of action is centered on the cell membrane and its associated signaling pathways. The key mechanisms are:
-
Lipid Raft Accumulation and Reorganization: this compound selectively accumulates in cholesterol-rich microdomains of the plasma membrane called lipid rafts.[3][4] This accumulation leads to the clustering and reorganization of proteins within these rafts.
-
Death Receptor Activation: A critical consequence of this reorganization is the recruitment and co-clustering of the Fas/CD95 death receptor into lipid rafts.[5][6] This triggers the formation of the Death-Inducing Signaling Complex (DISC), leading to caspase-8 activation and the initiation of the extrinsic apoptosis pathway, often independent of the natural Fas ligand (FasL).[5][7]
-
Inhibition of Survival Pathways: this compound disrupts pro-survival signaling by displacing key proteins like PI3K and Akt from lipid rafts, which inhibits the PI3K/Akt/mTOR pathway and promotes apoptosis.[6][8][9][10]
-
Endoplasmic Reticulum (ER) and Mitochondrial Involvement: In addition to the plasma membrane, this compound can accumulate in the ER and mitochondria.[4][11] This can induce ER stress and trigger the mitochondrial (intrinsic) pathway of apoptosis, marked by cytochrome c release.[3][7][11]
Q: Why does this compound show selectivity for cancer cells while sparing normal cells?
A: The selectivity of this compound is a key therapeutic advantage. Unlike many normal, healthy cells, cancer cells have a high capacity to incorporate and accumulate the drug.[1][12] This preferential uptake is a primary reason for its tumor-specific cytotoxicity.[2] Normal lymphocytes, for example, incorporate very little of the drug and are thus largely unaffected.[12] Furthermore, the signaling pathways that this compound disrupts, such as the PI3K/Akt pathway, are often constitutively active or "hijacked" in cancer cells for survival, making them more vulnerable to its inhibitory effects.
Q: What are the key signaling pathways affected by this compound treatment?
A: this compound modulates several critical signaling cascades, primarily tipping the balance from cell survival to apoptosis.
-
Pro-Apoptotic Pathways (Activated):
-
Extrinsic Apoptosis: Primarily through Fas/CD95 and other death receptor clustering in lipid rafts.[5][7]
-
Intrinsic (Mitochondrial) Apoptosis: Triggered by ER stress and leading to cytochrome c release.[3][11]
-
JNK/p38 MAPK Pathway: Can be activated in some cell types, contributing to apoptosis.[8][13]
-
-
Pro-Survival Pathways (Inhibited):
Section 2: Troubleshooting Guide - Diagnosing and Characterizing Resistance
This section is for researchers who observe a diminished response to this compound in their long-term cell cultures.
Q1: My cancer cell line, which was initially sensitive to this compound, now requires much higher concentrations to induce cell death. What are the likely resistance mechanisms?
A: Acquired resistance to this compound is a multifactorial problem that typically arises from cellular adaptations that counteract the drug's mechanism of action. The most common culprits do not involve DNA mutations but rather changes in membrane composition and signaling dynamics.
-
Causality: Since this compound's primary target is the cell membrane, resistant cells often adapt by altering their membrane properties or upregulating the very survival pathways the drug is designed to shut down.
Potential Mechanisms of Resistance:
-
Alterations in Lipid Raft Composition: The efficacy of this compound is highly dependent on its ability to integrate into and reorganize lipid rafts.[6] Cells can become resistant by changing the cholesterol or sphingolipid content of their membranes, thereby reducing drug uptake or preventing the drug-induced clustering of Fas/CD95 death receptors.[12]
-
Hyperactivation of the PI3K/Akt/mTOR Pathway: This is one of the most common escape mechanisms.[14][15] Cells may acquire mutations in components of this pathway (e.g., PIK3CA, PTEN loss) or develop feedback loops that lead to its constitutive activation, thereby overriding this compound's inhibitory effects.[16][17]
-
Changes in Apoptotic Machinery: Resistant cells may downregulate the expression of key components of the apoptotic cascade, such as the Fas/CD95 receptor or downstream caspases. Overexpression of anti-apoptotic proteins like Bcl-2 or Bcl-xL can also block the mitochondrial amplification loop required for robust apoptosis.[4][11]
-
Metabolic Reprogramming: Some studies suggest that this compound treatment causes significant metabolic changes.[18][19] Resistant cells may adapt their metabolism to survive the drug-induced stress.
Caption: this compound action in sensitive cells vs. key resistance pathways.
Q2: How can I experimentally confirm and quantify the level of resistance in my cell line?
A: Visual observation of reduced cell death is not sufficient. Resistance must be quantified by comparing the drug sensitivity of the suspected resistant line to the original, parental cell line. The goal is to determine the shift in the half-maximal inhibitory concentration (IC50).
-
Trustworthiness: A self-validating experiment requires running the parental and suspected resistant cell lines in parallel under identical conditions. This ensures that any observed difference in IC50 is due to cellular changes, not experimental variability.
Caption: Workflow for quantitative validation of drug resistance.
This protocol describes how to use a colorimetric cell viability assay to determine the IC50 of this compound in parental versus resistant cells.
Materials:
-
Parental and suspected resistant cell lines
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell Viability Assay Kit (e.g., MTT, WST-1, or CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count both parental and resistant cells.
-
Seed cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Include wells for "no cell" blanks and "untreated" controls.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Preparation and Addition:
-
Prepare a 2X serial dilution series of this compound in culture medium. A typical final concentration range might be 0.1 µM to 100 µM.
-
Carefully remove the medium from the cells and add 100 µL of the corresponding drug dilution to each well. Add 100 µL of medium with vehicle (DMSO) to the "untreated" control wells.
-
-
Incubation:
-
Incubate the plates for a period consistent with this compound's known time to induce apoptosis (typically 48 to 72 hours).
-
-
Viability Assay:
-
Add the viability reagent (e.g., 10 µL of CCK-8 reagent) to each well.
-
Incubate for 1-4 hours, as per the manufacturer's instructions.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" blank wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the "untreated" control wells (% Viability).
-
Use software (e.g., GraphPad Prism) to plot % Viability versus log[this compound concentration] and fit the data using a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
-
Calculate Resistance Index (RI):
-
RI = IC50 (Resistant Cells) / IC50 (Parental Cells)
-
An RI significantly greater than 1 confirms resistance.
-
| Cell Line | IC50 (µM) | 95% Confidence Interval | Resistance Index (RI) |
| Parental (e.g., HL-60) | 5.2 | 4.8 - 5.6 | 1.0 (Reference) |
| Resistant (e.g., HL-60R) | 48.5 | 45.1 - 52.3 | 9.3 |
Section 3: Strategies and Protocols to Overcome Resistance
Once resistance is confirmed, the next step is to develop strategies to circumvent it. This often involves combination therapies or novel delivery methods.
Q3: What are the most rational combination therapies to overcome this compound resistance?
A: The most effective combination strategies involve co-targeting the escape pathways that cells use to survive this compound treatment.
-
Expertise: The logic is to attack the cancer cell's defense from multiple angles. If the cell upregulates a survival pathway to resist this compound, an inhibitor of that pathway should restore sensitivity.
| Combination Agent Class | Specific Target | Rationale for Synergy |
| PI3K/Akt/mTOR Inhibitors | PI3K, Akt, or mTOR | Directly targets the most common mechanism of this compound resistance. Restores the pro-apoptotic signal by shutting down this key survival pathway.[8][16][17] |
| Autophagy Inhibitors | e.g., Chloroquine | Autophagy is a cellular recycling process that can be used by cancer cells to survive stress. Inhibiting it can push this compound-stressed cells toward apoptosis.[20] |
| Standard Chemotherapeutics | e.g., Cisplatin | This compound does not target DNA, so combining it with a DNA-damaging agent provides two independent mechanisms of cell killing, reducing the chance of cross-resistance.[9] |
| Hormonal Therapies | e.g., Androgen Deprivation | In hormone-dependent cancers like prostate cancer, combining this compound with hormonal therapy can lead to enhanced apoptosis and tumor inhibition.[8] |
Q4: Can novel drug delivery systems, like nanoparticles, help overcome resistance?
A: Yes, nanotechnology offers a promising approach. Encapsulating this compound in lipid nanoparticles (LNs) has been shown to overcome resistance in some cancer cell lines, such as K-562.[21][22][23]
-
Mechanism: The mechanism for overcoming resistance with LNs is thought to be related to an altered cellular uptake pathway. While free this compound uptake is often mediated by clathrin and lipid rafts, LNs may be internalized via different mechanisms like phagocytosis or macropinocytosis.[21] This alternative entry route can bypass the membrane-level resistance mechanisms and achieve a higher intracellular drug concentration.
-
Key Insight: Interestingly, in resistant K-562 cells, this compound-LNs were found to induce cell death through a caspase-independent mechanism, possibly involving autophagy, whereas sensitive cells underwent classical caspase-mediated apoptosis.[21] This highlights that delivery systems can fundamentally change a drug's downstream effect.
Q5: How do I design an experiment to test for synergistic effects between this compound and a second compound?
A: To determine if a combination is truly synergistic (i.e., the effect is greater than the sum of the individual agents), you must perform a matrix experiment and calculate a Combination Index (CI) based on the Chou-Talalay method.
Objective: To determine if a combination of this compound and "Drug X" is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Procedure:
-
Determine Individual IC50s: First, perform dose-response curves for this compound and Drug X individually to determine their respective IC50 values in the resistant cell line.
-
Design the Combination Matrix:
-
Choose a range of concentrations for each drug centered around their IC50s (e.g., 0.25x, 0.5x, 1x, 2x, 4x IC50).
-
Prepare drug solutions that combine these concentrations at a constant ratio (e.g., based on the ratio of their IC50s).
-
Set up a 96-well plate where you test each drug alone and in combination.
-
-
Execute the Assay: Seed cells and perform the viability assay as described in the "Determination of IC50 Shift" protocol, but using the combination drug plates.
-
Data Analysis:
-
For each combination, you will have a dose (of the mixture) and an effect (% viability).
-
Use software like CompuSyn to automatically calculate the CI values at different effect levels (e.g., Fa = 0.5, or 50% fraction affected). The software uses the median-effect equation to determine if the drug combination is synergistic.
-
Caption: Experimental workflow for assessing drug synergy.
Section 4: Key Experimental Protocols
This section provides detailed methodologies for developing a resistant cell line and for probing key mechanisms of action and resistance.
Protocol 1: Generating an this compound-Resistant Cell Line
This protocol uses the stepwise dose escalation method, which mimics the clinical development of acquired resistance.[24][25][26] Be patient; this process can take 6-12 months.[25]
Materials:
-
Parental, this compound-sensitive cancer cell line
-
Complete culture medium
-
This compound stock solution
-
Culture flasks (T-25 or T-75)
-
Cryopreservation medium
Procedure:
-
Determine Initial IC50: Accurately determine the IC50 of the parental cell line.
-
Initial Exposure: Begin by continuously culturing the parental cells in medium containing this compound at a sub-lethal concentration (e.g., IC10 or IC20).
-
Observation and Recovery: Initially, you will observe significant cell death. The culture will grow very slowly. Do not passage the cells until they reach ~70-80% confluency, which may take much longer than usual. This selects for the small population of cells that can survive the drug pressure.
-
Dose Escalation: Once the cells have adapted and their growth rate has recovered, double the concentration of this compound in the medium.
-
Repeat and Freeze: Repeat Step 3 and 4, gradually increasing the drug concentration. It is critical to create a frozen stock of cells at each successfully adapted concentration.[24] This provides backups in case of contamination or culture collapse at a higher concentration.
-
Maintenance: Once you reach a desired level of resistance (e.g., cells are stably growing in 10x the parental IC50), you have established your resistant line. Maintain the culture in medium containing this final concentration of this compound to prevent the loss of the resistant phenotype.
-
Validation: Periodically confirm the level of resistance by performing an IC50 determination assay and comparing it to the low-passage parental line.
Protocol 2: Western Blot Analysis of Akt Activation
This protocol allows you to test the hypothesis that this compound resistance is mediated by hyperactivation of the PI3K/Akt pathway.
Objective: To compare the levels of total Akt and phosphorylated Akt (p-Akt), the active form, in parental and resistant cells.
Procedure:
-
Sample Preparation:
-
Culture parental and resistant cells to ~80% confluency.
-
Treat a set of each cell line with this compound (at their respective IC50s) for a short period (e.g., 6-24 hours). Include untreated controls.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against p-Akt (Ser473 or Thr308) .
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image it.
-
-
Stripping and Re-probing:
-
Strip the membrane using a mild stripping buffer.
-
Re-probe the same membrane for Total Akt and a loading control (e.g., GAPDH or β-Actin ) to ensure equal protein loading.
-
-
Interpretation:
-
Parental Cells: You expect to see a decrease in the p-Akt/Total Akt ratio after this compound treatment.[8]
-
Resistant Cells: You may observe a high basal level of p-Akt that is not significantly reduced by this compound treatment, indicating a constitutively active pathway that is driving resistance.
-
References
- 1. Biological Activities, Mechanisms of Action and Biomedical Prospe...: Ingenta Connect [ingentaconnect.com]
- 2. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lipid rafts, endoplasmic reticulum and mitochondria in the antitumor action of the alkylphospholipid analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Lipid rafts as signaling hubs in cancer cell survival/death and invasion: implications in tumor progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Targeting the PI3K/Akt Cell Survival Pathway to Induce Cell Death of HIV-1 Infected Macrophages with Alkylphospholipid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Non-small and small cell lung carcinoma cell lines exhibit cell type-specific sensitivity to this compound-induced cell death and different cell line-specific responses to this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. This compound-induced metabolic changes in cancer cells that precede the overproduction of reactive oxygen species and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound-induced metabolic changes in cancer cells that precede the overproduction of reactive oxygen species and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. This compound lipid nanoparticles overcome multidrug resistance in K-562 leukemia cells by a caspase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. files01.core.ac.uk [files01.core.ac.uk]
- 23. This compound lipid nanosystems overcome drug resistance in leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. atcc.org [atcc.org]
- 26. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
Technical Support Center: Best Practices for Oral Gavage of Edelfosine in Mice
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical resource for the successful oral administration of Edelfosine in mice. Recognizing the unique challenges presented by this ether lipid, this document synthesizes field-proven insights with established scientific principles to ensure experimental reproducibility, data integrity, and animal welfare.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses common queries and foundational knowledge essential for working with this compound.
Q1: What is this compound and why is oral gavage the chosen administration route?
This compound (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) is a synthetic alkyl-lysophospholipid analogue with demonstrated anti-neoplastic properties.[1] Unlike traditional chemotherapeutics that target DNA, this compound's mechanism of action involves interaction with cellular membranes, particularly lipid rafts, leading to the induction of apoptosis selectively in cancer cells while largely sparing healthy ones.[2][3][4] Oral gavage is a critical administration route in preclinical studies as it allows for the precise delivery of a specified dose directly into the stomach. This method is essential for evaluating the therapeutic potential of this compound as an orally bioavailable drug.[3]
Q2: What are the primary physicochemical challenges when formulating this compound for oral gavage?
The main hurdle in formulating this compound is its amphipathic nature, behaving as a lipid-based compound. While some sources indicate solubility in water with gentle warming (up to 5 mM), its long alkyl chain confers significant hydrophobicity, making simple aqueous solutions often unsuitable for achieving stable and homogenous formulations at higher concentrations needed for in vivo dosing.[5][6][7] This can lead to:
-
Poor solubility and stability: The compound may not fully dissolve or may precipitate out of solution, leading to inaccurate and inconsistent dosing.
-
Dosing inaccuracy: A non-homogenous suspension makes it difficult to aspirate a consistent dose into the syringe for each animal.
-
Gastrointestinal irritation: Undissolved drug particles can potentially cause irritation to the esophageal and gastric mucosa.[8]
Q3: Which vehicles are recommended for oral administration of this compound in mice?
Given this compound's lipophilic characteristics, the selection of an appropriate vehicle is paramount. The goal is to create a stable, homogenous solution or suspension that ensures accurate dosing and maximizes bioavailability.
-
Primary Recommendation (Lipid-Based Vehicles): Edible oils are generally the preferred choice for hydrophobic compounds.
-
Alternative (Emulsifying Systems): For compounds that are difficult to dissolve even in oil, a co-solvent or surfactant-based system can be employed. These create stable emulsions or micellar solutions.
-
PEG 400 (Polyethylene glycol 400) with a surfactant like Tween 80 or Solutol HS-15 .
-
Carboxymethyl cellulose (CMC) can be used to create suspensions, though ensuring homogeneity is critical.[4]
-
Vehicle Selection Workflow:
References
- 1. Alquil-lysophospholipids and cancer: development of lipid nanoparticles for oral administration and preclinical studies [agris.fao.org]
- 2. Antitumor alkyl ether lipid this compound: tissue distribution and pharmacokinetic behavior in healthy and tumor-bearing immunosuppressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Orally Available, Synthetic Ether Lipid this compound Inhibits T Cell Proliferation and Induces a Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Orally Available, Synthetic Ether Lipid this compound Inhibits T Cell Proliferation and Induces a Type I Interferon Response | PLOS One [journals.plos.org]
- 6. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 7. gadconsulting.com [gadconsulting.com]
- 8. Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Selecting the appropriate vehicle for in vivo Edelfosine administration
Technical Support Center: In Vivo Administration of Edelfosine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the in vivo administration of this compound. As a Senior Application Scientist, I have designed this guide to provide you with not just protocols, but the underlying scientific rationale to empower your research. This compound, a synthetic alkyl-lysophospholipid, presents unique challenges and opportunities in preclinical studies due to its membrane-centric mechanism of action.[1][2] This guide is structured in a question-and-answer format to directly address the common hurdles and questions that arise during experimental design and execution.
Frequently Asked Questions & Troubleshooting
1. Q: What are the primary challenges in selecting a vehicle for this compound?
A: The primary challenge stems from this compound's amphiphilic nature and its propensity to cause hemolysis at high concentrations.[3][4] As an ether lipid, it doesn't behave like a typical small molecule that can be simply dissolved in saline or DMSO. Its surface-active properties mean that it can disrupt cell membranes, particularly red blood cells, leading to toxicity that can confound experimental results.[3] Therefore, the ideal vehicle must not only solubilize this compound but also mitigate its hemolytic activity without compromising its antitumor efficacy.
2. Q: I'm planning an intravenous (IV) administration study. What vehicle do you recommend?
A: For IV administration, the primary concern is preventing hemolysis. While simple aqueous solutions are not suitable, several strategies have proven effective:
-
Liposomal Formulations: Co-dispersing this compound with lipids like cholesterol, campesterol, or β-sitosterol can form liposomes.[3] This formulation abolishes the hemolytic effect while retaining the apoptotic activity in cancer cells.[3] The principle here is that the sterols and this compound have complementary molecular geometries, leading to stable bilayers that act as a reservoir for the slow, sustained release of the drug.[3]
-
Lipid Nanoparticles (LNs): Encapsulating this compound in LNs is another excellent approach to reduce systemic toxicity.[5] These nanoparticles can be formulated with lipids that are generally recognized as safe (GRAS), such as Compritol® 888 ATO and stearic acid.[5][6]
It is crucial to avoid vehicles with co-solvents like high concentrations of ethanol, propylene glycol, or polyethylene glycol 400, as these can also have hemolytic potential.[7]
3. Q: My IV-administered this compound is causing rapid clearance and high accumulation in the liver and spleen. How can I address this?
A: This is a common issue with IV administration of lipid-based nanoparticles, as they are often rapidly cleared by the reticuloendothelial system (RES).[8] One effective strategy to circumvent this is to consider intraperitoneal (IP) administration. Studies have shown that IP administration of this compound-loaded LNs can lead to more sustained blood levels compared to the IV route and avoid significant accumulation in RES organs.[8]
Experimental Workflow: Vehicle Selection and Validation
The following workflow outlines the critical steps for selecting and validating a vehicle for your in vivo this compound experiments.
Caption: Vehicle Selection Workflow for In Vivo this compound Studies.
4. Q: I'm considering oral administration. What are the key considerations and what kind of bioavailability can I expect?
A: Oral administration of this compound is feasible and has been shown to be effective in preclinical models.[9][10][11] However, the bioavailability of a single oral dose of free this compound is low, typically less than 10%.[12][13]
Key considerations for oral administration include:
-
Gastrointestinal Toxicity: High doses of free this compound can cause gastrointestinal irritation.[1][6]
-
Improved Bioavailability with Multiple Dosing: Interestingly, multiple daily oral administrations have been shown to significantly increase bioavailability, up to 64%.[12][13]
-
Lipid Nanoparticles for Enhanced Delivery and Safety: Encapsulating this compound in LNs for oral delivery can protect against gastrointestinal toxicity and may enhance absorption.[6][10] For instance, LNs coated with Tween® 80 have been shown to increase this compound accumulation in the brain by inhibiting P-glycoprotein.[10]
5. Q: How do I prepare a stock solution of this compound for my formulations?
A: A common method for preparing an this compound stock solution for in vitro and in vivo studies is as follows:
-
Dissolve this compound in a culture medium containing 10% (v/v) heat-inactivated fetal bovine serum (FBS) to a concentration of 2 mM.
-
Heat the solution at 50°C for 45 minutes to ensure complete dissolution.
-
Sterilize the clear solution by passing it through a 0.22 µm pore size filter.
-
Store the stock solution at 4°C.[9]
6. Q: My tumor cells are showing resistance to this compound. What could be the cause and how can I overcome it?
A: Resistance to this compound can be multifactorial. Some cancer cell lines exhibit inherent resistance due to mechanisms like multidrug resistance (MDR).[14] One approach to overcome this is through the use of lipid nanoparticles. Studies have shown that this compound-loaded LNs can overcome resistance in leukemia cells, potentially through different internalization mechanisms like phagocytosis and macropinocytosis, leading to cell death via pathways that may be independent of caspases.[14]
Data Summary: Pharmacokinetic Parameters of this compound
The following table summarizes key pharmacokinetic parameters from preclinical studies. Note that these values can vary depending on the animal model, vehicle, and dosing regimen.
| Parameter | Route | Dose | Vehicle | Cmax (µg/mL) | AUC (µg*h/mL) | Oral Bioavailability (F) | Species | Reference |
| S-enantiomer | IV | 2.5 mg/kg | Not Specified | ~42 | 172.6 | - | Rat | [15] |
| R-enantiomer | IV | 2.5 mg/kg | Not Specified | ~42 | 149.3 | - | Rat | [15] |
| S-enantiomer | Oral | 10 mg/kg | Not Specified | - | 63.7 | 33.2% | Rat | [15] |
| R-enantiomer | Oral | 10 mg/kg | Not Specified | - | 49.4 | 29.1% | Rat | [15] |
| Racemic this compound | Oral (single dose) | 30 mg/kg | Not Specified | - | - | <10% | Mouse | [12][13] |
| Racemic this compound | Oral (multiple doses) | 30 mg/kg daily for 6 days | Not Specified | - | - | 64% | Mouse | [12][13] |
Mechanism of Action & Vehicle Interaction
This compound's unique mechanism of action is central to understanding the importance of vehicle selection. Unlike traditional chemotherapeutics that target DNA, this compound incorporates into the cell membrane, particularly in lipid rafts.[1][16] This disrupts signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt pathway, and can induce apoptosis through the Fas/CD95 death receptor.[1]
Caption: this compound's Mechanism of Action Post-Vehicle Delivery.
The vehicle's role is to safely transport this compound to the tumor microenvironment and facilitate its transfer to the cancer cell membrane. A well-designed vehicle ensures that the drug is released in a controlled manner, maximizing its therapeutic window while minimizing off-target effects like hemolysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
- 3. Combination of the anti-tumour cell ether lipid this compound with sterols abolishes haemolytic side effects of the drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Gene Delivery Reagents From Antiproliferative Alkylphospholipids for Combined Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid nanoparticles for alkyl lysophospholipid this compound encapsulation: development and in vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid nanoparticles protect from this compound toxicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. In vivo biodistribution of this compound-loaded lipid nanoparticles radiolabeled with Technetium-99 m: Comparison of administration routes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vitro and in vivo efficacy of this compound-loaded lipid nanoparticles against glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Antitumor alkyl ether lipid this compound: tissue distribution and pharmacokinetic behavior in healthy and tumor-bearing immunosuppressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound lipid nanoparticles overcome multidrug resistance in K-562 leukemia cells by a caspase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
How to control for Edelfosine's effects on membrane fluidity in biophysical studies
Technical Support Center: Biophysical Studies
Introduction: The Edelfosine Conundrum
This compound (ET-18-OCH3) is a synthetic alkyl-lysophospholipid with significant potential in oncology and immunology.[1][2] Unlike conventional chemotherapeutics that target DNA, this compound's mechanism of action is rooted in its interaction with the cell membrane.[2][3][4] It preferentially accumulates in the membranes of tumor cells, particularly within cholesterol-rich lipid rafts.[5][6][7][8] This accumulation leads to the reorganization of these microdomains, clustering of death receptors like Fas/CD95, and subsequent induction of apoptosis.[1][4][6][7]
A critical, and often confounding, aspect of this compound's interaction with membranes is its effect on the biophysical properties of the bilayer. Biophysical studies have demonstrated that this compound has a high affinity for cholesterol and can destabilize ordered membrane domains,[9][10] resulting in a mild but measurable increase in membrane fluidity.[11][12][13] This presents a significant challenge for researchers: Is an observed downstream cellular event a direct result of this compound's specific interactions with signaling platforms, or is it a secondary, non-specific consequence of altered membrane fluidity?
This guide provides a framework of experimental controls and troubleshooting strategies to deconvolve these effects, ensuring the scientific integrity of your findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary, well-established effects of this compound on the cell membrane?
This compound exerts a multi-faceted effect on cellular membranes. Its primary mechanism involves:
-
Selective Accumulation: It is selectively taken up and incorporated into the membranes of cancer cells over normal cells.[8]
-
Lipid Raft Targeting: It shows a strong preference for cholesterol-rich lipid rafts, which act as signaling hubs.[5][6][7]
-
Reorganization of Rafts: By inserting into these domains, it alters their organization and can induce the clustering of signaling proteins, such as the Fas/CD95 death receptor, to trigger apoptosis independent of its natural ligand.[6][8]
-
Increased Membrane Fluidity: It prompts a modest increase in the mobility of lipid acyl chains, characterized as an increase in membrane fluidity or a decrease in microviscosity.[12][13]
Q2: Why is controlling for membrane fluidity so critical when studying this compound?
Membrane fluidity is a fundamental property that governs the function of all membrane-embedded proteins.[14] An increase in fluidity can alter protein conformation, lateral mobility, and protein-protein interactions. If not properly controlled for, a biological outcome (e.g., enzyme activation, ion channel gating) could be incorrectly attributed to a specific interaction with this compound when it is, in fact, a generic response to the change in the membrane's physical state. Isolating these variables is paramount for accurately defining the drug's specific mechanism of action.
Q3: Is the increase in membrane fluidity the main cause of this compound's apoptotic effect?
Experimental Design: A Logic-Based Workflow for Deconvolution
To distinguish between specific and non-specific membrane effects, a multi-pronged control strategy is required. The following workflow provides a logical approach to designing robust experiments.
Caption: Workflow for designing control experiments.
Strategy 1: The Negative Molecular Control
-
Question: What is an appropriate structurally-related negative control for this compound?
-
Recommendation: Lysophosphatidylcholine (LPC) .
-
Causality: this compound's unique structure, particularly its ether-linked alkyl chain and O-methyl group at the sn-2 position, is key to its potent membrane activity. LPC is a natural lysophospholipid that shares the phosphocholine headgroup but has a single acyl (ester-linked) chain. Crucially, studies have shown that while this compound potently destabilizes liquid-ordered domains, LPC lacks this capacity.[10] Therefore, LPC can be used to control for the effects of introducing a single-chain lipid into the membrane without the specific disruptive properties of this compound.
Strategy 2: The Non-Specific Fluidizer Control
-
Question: How can I create a positive control for membrane fluidization to show that fluidity alone is not responsible for the observed effect?
-
Recommendation: Use a well-characterized, non-specific membrane fluidizing agent like Benzyl Alcohol .
-
Causality: Benzyl alcohol is a small amphipathic molecule known to partition into the membrane bilayer and increase fluidity by disrupting the packing of acyl chains.[15] Unlike this compound, it does not have a specific affinity for lipid rafts or complex signaling molecules. By titrating benzyl alcohol to a concentration that produces a similar change in membrane fluidity as your working concentration of this compound, you can directly test the hypothesis that the fluidity change itself is the causative agent. If the biological effect is not replicated, it strongly supports a specific mechanism for this compound.
Strategy 3: The Membrane Composition Control
-
Question: How can I leverage this compound's known interactions to design a control?
-
Recommendation: Modulate the membrane's cholesterol content .
-
Causality: this compound's accumulation and activity are intrinsically linked to cholesterol and the integrity of lipid rafts.[5][8][9][10] Depleting cholesterol from cell membranes using an agent like methyl-β-cyclodextrin (MβCD) disrupts these rafts.[8][16] If depleting cholesterol abolishes this compound's ability to induce the biological effect, it provides strong evidence that the effect is not just membrane-related, but specifically raft-dependent. This links the drug's mechanism to these specific microdomains, moving beyond a simple "fluidity" explanation.
Troubleshooting Guide: Fluorescence Anisotropy/Polarization Assays
Fluorescence polarization (or anisotropy) is a common technique to measure membrane fluidity.[17] It relies on a hydrophobic fluorescent probe, like DPH, that intercalates into the bilayer.[17] The rotational freedom of the probe is inversely proportional to the membrane's microviscosity. A decrease in polarization/anisotropy indicates an increase in fluidity.[18]
Q1: My DPH fluorescence anisotropy reading is unstable or shows high variability between replicates. What should I check?
-
Buffer and Plate Contamination: Ensure you are using a non-fluorescent buffer and high-quality, black microplates to minimize background signal and light scatter.[19] White or clear plates can be fluorescent themselves.
-
Probe Concentration: Excessive probe concentration can lead to self-quenching or aggregation, affecting readings. Perform a concentration curve to find the optimal, lowest concentration of DPH that gives a stable signal well above background.
-
Light Scattering: Highly concentrated cell or liposome suspensions can cause light scattering, which artificially increases polarization.[20] Ensure your samples are homogenous and consider dilution if scattering is suspected.
-
Temperature Control: Membrane fluidity is highly sensitive to temperature.[14][21] Ensure your plate reader has precise and stable temperature control throughout the experiment. Even minor fluctuations can introduce significant variability.
Q2: I added this compound, but I don't see a significant decrease in anisotropy. Is the assay not working?
-
Magnitude of Effect: Remember that this compound induces a mild increase in fluidity.[12][13] The effect may be small and require a highly sensitive and well-optimized assay to detect.
-
Probe Location: The probe DPH resides deep within the hydrophobic core of the membrane.[16] If this compound's primary effect is closer to the headgroup region, DPH may not be the most sensitive reporter. Consider using a derivative like TMA-DPH, which is anchored at the lipid-water interface and reports on fluidity in that specific region.[16]
-
Probe-Drug Interaction: In some cases, the drug being studied can directly interact with the fluorescent probe, altering its orientation and leading to misleading anisotropy results that do not reflect the true membrane state.[22][23] While not specifically documented for this compound and DPH, it is a possibility. Corroborating your findings with a different technique (e.g., Laurdan GP) is a good practice.
Q3: Which fluorescent probe is best for my this compound study: DPH, Laurdan, or di-4-ANEPPDHQ?
The choice depends on the specific biophysical parameter you want to measure. They are not interchangeable and report on different aspects of membrane organization.
| Probe | Principle of Operation | Best For Investigating | Key Consideration |
| DPH | Measures rotational freedom (tumbling) within the hydrophobic core.[17][24] | General microviscosity and overall membrane fluidity. | Can give misleading results if the drug alters the probe's orientation within the membrane.[22][23] |
| Laurdan | Solvatochromic dye whose emission spectrum shifts based on water penetration at the glycerol backbone level (lipid packing).[25][26][27] | Changes in lipid order and phase separation. Very sensitive to temperature-induced phase transitions.[25] | Its Generalized Polarization (GP) value is a robust measure of lipid packing density. |
| di-4-ANEPPDHQ | Solvatochromic styryl dye that is highly sensitive to the presence of cholesterol.[25][26] | Visualizing and quantifying cholesterol-rich domains (lipid rafts). | Less sensitive to temperature but more sensitive to cholesterol than Laurdan, making it ideal for studies focused on raft integrity.[25] |
Recommendation: For a comprehensive study of this compound, using both DPH (or TMA-DPH) to assess rotational fluidity and a solvatochromic dye like di-4-ANEPPDHQ to specifically probe the effect on cholesterol-rich domains would provide a more complete picture.
Appendix A: Key Experimental Protocols
Protocol 1: Measuring Fluidity Change with DPH Fluorescence Anisotropy
-
Preparation: Prepare cell suspensions or liposomes at a consistent density (e.g., 1x10^6 cells/mL or 0.1 mg/mL lipid).
-
Probe Labeling: Prepare a stock solution of DPH (1,6-diphenyl-1,3,5-hexatriene) in a suitable solvent like THF or DMSO (e.g., 2 mM). Add the DPH stock to your cell/liposome suspension to a final concentration of 1-2 µM.
-
Incubation: Incubate in the dark at your experimental temperature (e.g., 37°C) for 30-60 minutes to allow the probe to fully incorporate into the membranes.
-
Treatment: Aliquot the labeled suspension into a 96-well black, clear-bottom plate. Add this compound, Benzyl Alcohol, LPC, or vehicle controls to the desired final concentrations.
-
Equilibration: Incubate the plate at the experimental temperature for the desired treatment time (e.g., 30 minutes).
-
Measurement:
-
Set your fluorescence plate reader to measure fluorescence polarization.
-
Use an excitation wavelength of ~360 nm and an emission wavelength of ~430 nm.
-
Acquire the intensities of light emitted parallel (I_parallel) and perpendicular (I_perpendicular) to the polarized excitation light.
-
The instrument software will calculate the anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)
-
Where G is the grating correction factor for your instrument.
-
-
Analysis: Compare the anisotropy values of treated samples to the vehicle control. A statistically significant decrease in 'r' indicates an increase in membrane fluidity.
Protocol 2: Measuring Lipid Packing with Laurdan Generalized Polarization (GP)
-
Preparation & Labeling: Prepare samples as above, but use a Laurdan stock solution. Add to a final concentration of 5-10 µM. Incubate for 30 minutes at 37°C in the dark.
-
Measurement:
-
Using a spectrofluorometer or a plate reader with spectral capabilities, excite the sample at ~380 nm.
-
Measure the emission intensity at two wavelengths: ~440 nm (characteristic of ordered/gel phase) and ~490 nm (characteristic of disordered/fluid phase).[25]
-
-
Calculation: Calculate the GP value using the formula: GP = (I_440 - I_490) / (I_440 + I_490)
-
Analysis: GP values range from +1 (highly ordered) to -1 (highly disordered).[26] A decrease in the GP value upon treatment with this compound indicates a decrease in lipid packing and an increase in membrane fluidity.
References
- 1. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Orally Available, Synthetic Ether Lipid this compound Inhibits T Cell Proliferation and Induces a Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in membrane environment - the Langmuir monolayer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound [mdpi.com]
- 10. Anticancer Agent this compound Exhibits a High Affinity for Cholesterol and Disorganizes Liquid-Ordered Membrane Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound and miltefosine effects on lipid raft properties: membrane biophysics in cell death by antitumor lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A method for the quantification of membrane fluidity in bacteria - MICALIS [micalis.fr]
- 15. annualreviews.org [annualreviews.org]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Behavior of the DPH fluorescence probe in membranes perturbed by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mpikg.mpg.de [mpikg.mpg.de]
- 24. Monitoring Biophysical Properties of Lipid Membranes by Environment-Sensitive Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Laurdan and Di-4-ANEPPDHQ probe different properties of the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. bio-protocol.org [bio-protocol.org]
Validating Edelfosine's Specificity on the PI3K/Akt Pathway: A Technical Guide
Welcome to the technical support center for researchers investigating the antitumor ether lipid, Edelfosine. This guide is designed to provide in-depth troubleshooting and experimental validation strategies, with a specific focus on confirming the specificity of this compound's action on the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. As an alkyl-lysophospholipid, this compound's mechanism is multifaceted, primarily involving interactions with the cell membrane, and its effects on signaling pathways like PI3K/Akt are critical to its pro-apoptotic activity in cancer cells.[1][2] This guide will equip you with the knowledge and protocols to rigorously test and validate your findings.
Understanding the "Why": this compound's Mechanism of Action
This compound is not a traditional kinase inhibitor that binds to an ATP-binding pocket. Instead, it is a synthetic lipid analog that integrates into the cell membrane, particularly within cholesterol-rich lipid rafts.[3][4][5] This membrane integration is key to its selective action on tumor cells.[6] The prevailing understanding is that this compound's accumulation in lipid rafts displaces survival signaling molecules, such as Akt, while recruiting pro-apoptotic machinery like the Fas/CD95 death receptor.[1][3][5] Therefore, when we talk about this compound "inhibiting" the PI3K/Akt pathway, we are referring to a downstream consequence of its membrane activity, rather than direct enzymatic inhibition. This distinction is crucial for designing appropriate validation experiments.
Frequently Asked Questions (FAQs)
Here we address common questions and concerns that arise during the investigation of this compound's effects on the PI3K/Akt pathway.
Q1: My Western blot for phospho-Akt (Ser473/Thr308) shows inconsistent results after this compound treatment. What could be the issue?
A1: This is a frequent challenge. Several factors can contribute to inconsistent phospho-Akt results:
-
Cell Line Specificity: The effect of this compound can be highly cell-type dependent.[7] The lipid raft composition and the baseline activity of the PI3K/Akt pathway in your chosen cell line will significantly influence the outcome. It's essential to characterize the basal p-Akt levels in your untreated cells.
-
Treatment Conditions: The concentration and duration of this compound treatment are critical. A full dose-response and time-course experiment is essential to identify the optimal window for observing p-Akt inhibition. Pharmacologically relevant concentrations in plasma have been observed to be between 10 and 20 μM.[8]
-
Lysate Preparation: Phosphatase activity can rapidly dephosphorylate proteins upon cell lysis. Always use fresh lysis buffer supplemented with a cocktail of phosphatase and protease inhibitors.[9] Keep samples on ice at all times.
-
Western Blotting Technique: For phospho-proteins, blocking with 5% Bovine Serum Albumin (BSA) in TBST is generally recommended over milk, as milk contains phosphoproteins (like casein) that can increase background noise.[10][11]
Q2: How can I be sure that the reduction in Akt phosphorylation is a specific effect of this compound and not due to general cell stress or apoptosis?
A2: This is an excellent and critical question. To dissect specificity, a multi-pronged approach is necessary:
-
Use of a Structurally Related Inactive Analog: If available, a structurally similar but biologically inactive analog of this compound can serve as a powerful negative control.[12] This helps to rule out effects due to the general physicochemical properties of the molecule.
-
Early Time Points: Analyze p-Akt levels at early time points after this compound treatment, before widespread apoptosis is initiated. A decrease in p-Akt preceding the activation of apoptotic markers (like cleaved caspase-3) strengthens the argument for a more direct effect on the pathway.
-
Positive Controls: Include a known, direct PI3K inhibitor (e.g., Alpelisib, Copanlisib) as a positive control.[13] This will help you to compare the kinetics and magnitude of p-Akt inhibition.
-
Rescue Experiments: If possible, overexpressing a constitutively active form of Akt could potentially rescue the cells from this compound-induced apoptosis, providing strong evidence for the on-target effect.
Q3: I see a decrease in p-Akt, but total Akt levels also seem to decrease. Is this expected?
A3: A decrease in total Akt is not the primary reported mechanism of this compound's action on this pathway.[14] However, at later time points when the apoptotic program is fully engaged, general protein degradation can occur, which might lead to a reduction in total Akt levels. This is another reason why early time-point analysis is crucial. If you observe a significant decrease in total Akt at early time points, it might suggest an off-target effect or a different mechanism in your specific cell model, which warrants further investigation.
Troubleshooting Guide: Common Experimental Hurdles
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No change in p-Akt levels after this compound treatment | 1. Insufficient drug concentration or incubation time. 2. Cell line is resistant to this compound's effects on the PI3K/Akt pathway. 3. Suboptimal Western blot conditions. | 1. Perform a dose-response (e.g., 1-50 µM) and time-course (e.g., 30 min, 1h, 3h, 6h, 12h, 24h) experiment. 2. Test a different cancer cell line known to be sensitive to this compound. 3. Optimize antibody concentrations, blocking buffers (use BSA), and exposure times.[10][11] Include a positive control (e.g., cells treated with a known PI3K inhibitor). |
| High background on p-Akt Western blot | 1. Blocking with milk. 2. Antibody concentration is too high. 3. Insufficient washing. | 1. Switch to 5% BSA in TBST for blocking and antibody dilution.[10][11] 2. Titrate your primary and secondary antibodies. 3. Increase the number and duration of washes with TBST. |
| Variability between biological replicates | 1. Inconsistent cell culture conditions (e.g., confluency, passage number). 2. Inconsistent drug treatment. 3. Pipetting errors during lysate preparation or loading. | 1. Standardize cell seeding density and use cells within a narrow passage number range. 2. Ensure this compound is fully dissolved and evenly distributed in the culture medium. 3. Use a protein quantification assay (e.g., BCA) to ensure equal loading.[15] |
Experimental Protocols for Validation
To rigorously validate the specificity of this compound's action on the PI3K/Akt pathway, a combination of biochemical and cell-based assays is recommended.
Protocol 1: Western Blot Analysis of Akt Phosphorylation
This protocol is designed to assess the phosphorylation status of Akt at its key activation sites, Ser473 and Thr308.
Materials:
-
Cell culture reagents
-
This compound
-
PI3K inhibitor (e.g., LY294002, Wortmannin)
-
Lysis buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors[15]
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound for different time points. Include untreated controls and a positive control (PI3K inhibitor).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10] Incubate with primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane extensively with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize phospho-Akt levels to total Akt and the loading control.
Protocol 2: In Vitro Kinase Assay
An in vitro kinase assay can help determine if this compound directly inhibits Akt kinase activity.
Materials:
-
Immunoprecipitation kit for Akt
-
Active Akt enzyme (for a cell-free assay)
-
GSK-3 fusion protein (a known Akt substrate)
-
Kinase assay buffer
-
ATP
-
Anti-phospho-GSK-3α/β (Ser21/9) antibody
Procedure:
-
Immunoprecipitation (from treated cells): Lyse cells treated with this compound or a control. Immunoprecipitate Akt using an anti-Akt antibody conjugated to beads.[16][17]
-
Kinase Reaction: Wash the immunoprecipitated Akt beads and resuspend in kinase buffer containing the GSK-3 substrate and ATP. Incubate at 30°C for 30 minutes.[17]
-
Termination and Analysis: Stop the reaction and analyze the phosphorylation of the GSK-3 substrate by Western blotting using a phospho-specific antibody.
-
Cell-Free Assay (optional): Incubate active Akt enzyme directly with this compound at various concentrations before adding the substrate and ATP. This will test for direct enzymatic inhibition.
Visualizing the Experimental Logic
To aid in experimental design and interpretation, the following diagrams illustrate the key concepts and workflows.
Caption: this compound's proposed mechanism of action on the PI3K/Akt pathway.
Caption: A validated workflow for Western blot analysis of Akt phosphorylation.
Conclusion
Validating the specificity of this compound's action on the PI3K/Akt pathway requires a meticulous and multi-faceted experimental approach. By understanding its unique membrane-centric mechanism and employing rigorous controls and optimized protocols, researchers can generate robust and reliable data. This guide provides a framework for troubleshooting common issues and designing experiments that will stand up to scientific scrutiny. Remember that in cell signaling research, the data is what it is, and unexpected results can often lead to new discoveries about a compound's mechanism of action.[18]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - ProQuest [proquest.com]
- 6. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Involvement of lipid rafts in the localization and dysfunction effect of the antitumor ether phospholipid this compound in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Promotes Apoptosis in Androgen-Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. Cell Signaling and Translational Developmental Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Edelfosine Delivery to Solid Tumors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to enhance the delivery of Edelfosine to solid tumors. This guide provides in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to support your experimental success. The information herein is curated to provide not just protocols, but the scientific rationale behind them, ensuring a deeper understanding of your experimental choices.
Understanding the Challenge: The this compound Delivery Paradox
This compound (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) is a promising synthetic alkyl-lysophospholipid with potent anti-tumor activity.[1] Unlike conventional chemotherapeutics that target DNA, this compound integrates into the cell membrane, primarily in lipid rafts, triggering apoptosis selectively in cancer cells while sparing healthy ones.[2] In solid tumor cells, its pro-apoptotic action is often mediated through the induction of endoplasmic reticulum (ER) stress.[3] However, its clinical translation has been hampered by challenges related to its delivery, including dose-dependent hemolytic toxicity when administered intravenously and gastrointestinal issues with oral delivery.[4][5]
Encapsulation of this compound into nanoparticle systems, such as liposomes and solid lipid nanoparticles (SLNs), has emerged as a leading strategy to mitigate these toxicities and improve its therapeutic index.[4][5] These nanocarriers can protect this compound from degradation, control its release, and leverage the Enhanced Permeability and Retention (EPR) effect for passive targeting of solid tumors.[6] This guide will walk you through the critical aspects of formulating, characterizing, and testing this compound-loaded nanoparticles.
Part 1: Formulation Strategies & Troubleshooting
The choice of nanocarrier and its composition is paramount for the successful delivery of this compound. Here, we address common questions and issues related to the formulation of this compound-loaded liposomes and solid lipid nanoparticles.
FAQ 1: Which type of nanoparticle is best for this compound delivery?
Both liposomes and solid lipid nanoparticles (SLNs) have been successfully used to encapsulate this compound. The choice depends on your specific research goals, desired release kinetics, and route of administration.
-
Liposomes: These are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. As an amphiphilic molecule, this compound can be incorporated into the lipid bilayer. Liposomes are highly versatile, and their properties can be readily modified by changing the lipid composition.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers with a solid lipid core matrix. They offer advantages such as high stability and the potential for controlled drug release. Lipids like Compritol® 888 ATO and Precirol® ATO 5 have been effectively used as the solid matrix for this compound encapsulation.[1][7]
Troubleshooting: Low Encapsulation Efficiency (%EE)
Question: My encapsulation efficiency for this compound is consistently low. What factors could be contributing to this, and how can I improve it?
Answer: Low encapsulation efficiency is a common challenge. Here are several factors to consider and troubleshoot:
-
Drug-to-Lipid Ratio: An excessively high drug-to-lipid ratio can lead to saturation of the lipid matrix, resulting in poor encapsulation.[8]
-
Recommendation: Systematically vary the drug-to-lipid ratio to find the optimal loading capacity of your formulation. Start with a lower ratio and gradually increase it while monitoring the %EE.
-
-
Lipid Composition: The choice of lipids significantly impacts the nanoparticle's ability to accommodate this compound.
-
For Liposomes: The inclusion of cholesterol is crucial as it modulates the fluidity and rigidity of the lipid bilayer, which can enhance drug retention.[9][10] The acyl chain length of the phospholipids also plays a role; lipids with higher transition temperatures (longer acyl chains) tend to form more stable bilayers, potentially improving drug retention.[11]
-
For SLNs: The crystalline structure of the solid lipid is a key factor. Lipids like Compritol®, which has a less-ordered crystal lattice, can create more space to accommodate the drug, leading to higher encapsulation efficiency.[12]
-
-
Method of Preparation: The technique used for nanoparticle formation can influence %EE.
-
Recommendation: For the thin-film hydration method for liposomes, ensure the lipid film is thin and evenly distributed before hydration. For SLN preparation by emulsion methods, the homogenization and sonication parameters (time, power) are critical and should be optimized.[13]
-
-
pH of the Hydration Buffer: The charge of both the drug and the lipids can be influenced by the pH of the surrounding medium.
-
Recommendation: While this compound is a zwitterionic molecule, subtle pH changes can affect its interaction with the lipid matrix. Experiment with buffers of slightly different pH values during the hydration or emulsification step.
-
Protocol: Calculating Encapsulation Efficiency (%EE)
To troubleshoot low %EE, accurate measurement is essential. Here is a standard protocol:
-
Separate Free Drug from Nanoparticles:
-
Use a separation technique like ultracentrifugation or centrifugal ultrafiltration to pellet the nanoparticles.[14]
-
Critical Step: Verify the efficiency of your separation method. After separation, analyze the supernatant/filtrate using Dynamic Light Scattering (DLS) to ensure no nanoparticles are present, as this would lead to an overestimation of free drug.[14]
-
-
Quantify Free Drug:
-
Collect the supernatant/filtrate containing the unencapsulated this compound.
-
Quantify the amount of this compound using a validated analytical method such as HPLC-MS.[4]
-
-
Calculate %EE:
-
Use the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Part 2: Nanoparticle Characterization
Thorough characterization of your this compound-loaded nanoparticles is crucial to ensure they meet the required specifications for in vitro and in vivo studies.
FAQ 2: What are the ideal particle size, Polydispersity Index (PDI), and Zeta Potential for tumor targeting?
Answer: These parameters are critical for the stability, biodistribution, and cellular uptake of your nanoparticles.
| Parameter | Recommended Range | Rationale |
| Particle Size | 50 - 200 nm | This size range is generally considered optimal for leveraging the EPR effect, allowing nanoparticles to extravasate through leaky tumor vasculature while avoiding rapid clearance by the kidneys (for very small particles) or the reticuloendothelial system (RES) (for larger particles).[15][16] |
| Polydispersity Index (PDI) | < 0.3 | A PDI value below 0.3 indicates a narrow, monodisperse size distribution, which is crucial for batch-to-batch reproducibility and predictable in vivo behavior.[17] |
| Zeta Potential | -30 mV to +30 mV (ideally near neutral or slightly negative) | A zeta potential within this range suggests good colloidal stability, preventing particle aggregation. A slightly negative surface charge is often preferred to minimize non-specific interactions with negatively charged blood components and cell membranes.[16][18] |
Troubleshooting: Particle Aggregation and Instability
Question: My nanoparticle suspension shows signs of aggregation over time. How can I improve its stability?
Answer: Nanoparticle aggregation is often due to a low surface charge (zeta potential close to zero) or improper storage conditions.
-
Incorporate PEGylated Lipids: Including a small percentage (e.g., 1-5 mol%) of PEGylated lipids (e.g., DSPE-PEG2000) in your liposome formulation creates a hydrophilic layer on the surface. This "stealth" coating provides steric hindrance, preventing aggregation and reducing uptake by the RES, which can prolong circulation time.[19]
-
Optimize Zeta Potential: As mentioned, a sufficiently high absolute zeta potential value helps maintain particle repulsion. You can modulate the surface charge by incorporating charged lipids into your formulation.
-
Lyophilization (Freeze-Drying): For long-term storage, lyophilization is a common strategy.
-
Critical Step: Use a cryoprotectant (e.g., sucrose or trehalose) in your formulation before freeze-drying. These sugars form a glassy matrix that protects the nanoparticles from mechanical stress during freezing and drying, preventing fusion and aggregation upon reconstitution.
-
Part 3: In Vitro & In Vivo Testing
Once you have a stable and well-characterized formulation, the next step is to evaluate its biological activity.
FAQ 3: How can I assess the in vitro efficacy of my this compound nanoparticles?
Answer: A series of in vitro assays should be performed to confirm that your nanoparticle formulation retains or enhances the anti-tumor activity of this compound.
-
Cellular Uptake Studies: To confirm that the nanoparticles are being internalized by cancer cells, you can use fluorescently labeled nanoparticles and visualize their uptake using confocal microscopy or quantify the uptake using flow cytometry or a plate-based fluorescence assay.
-
Cytotoxicity Assays: Standard assays like the MTT or MTS assay can be used to determine the IC50 (half-maximal inhibitory concentration) of your this compound nanoparticles compared to free this compound in your chosen solid tumor cell lines. Enhanced efficacy is often observed with nanoparticle formulations.[1]
-
Hemolysis Assay: A critical assay for this compound formulations is the hemolysis assay, which measures the lysis of red blood cells. Encapsulation of this compound in nanoparticles should significantly reduce its hemolytic activity compared to the free drug.[5]
Protocol: Hemolysis Assay
This protocol provides a general framework for assessing the hemolytic activity of your formulations. It is crucial to optimize this assay for your specific experimental conditions.[20][21]
-
Prepare Red Blood Cell (RBC) Suspension:
-
Obtain fresh whole blood (e.g., from a healthy donor, following ethical guidelines) containing an anticoagulant.
-
Centrifuge the blood to pellet the RBCs.
-
Wash the RBC pellet several times with a buffered saline solution (e.g., PBS, pH 7.4) until the supernatant is clear.
-
Resuspend the washed RBCs to a specific concentration (e.g., 2% v/v) in the same buffer.
-
-
Incubate with Test Samples:
-
In a 96-well plate or microcentrifuge tubes, mix the RBC suspension with different concentrations of your test samples (free this compound, this compound-loaded nanoparticles, and blank nanoparticles).
-
Include a positive control (100% hemolysis, e.g., using a detergent like Triton X-100) and a negative control (0% hemolysis, RBCs in buffer only).
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
-
Measure Hemoglobin Release:
-
Centrifuge the plate/tubes to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a plate reader.
-
-
Calculate % Hemolysis:
-
% Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
-
FAQ 4: What are the key considerations for in vivo studies in solid tumor models?
Answer: In vivo studies are essential to evaluate the therapeutic efficacy and safety of your this compound nanoparticles in a more complex biological system.
-
Choice of Animal Model: Subcutaneous xenograft models in immunocompromised mice (e.g., nude or SCID mice) are commonly used. These involve injecting human solid tumor cell lines under the skin of the mice. While convenient, they may not fully recapitulate the tumor microenvironment. Orthotopic models, where tumor cells are implanted in the organ of origin, can provide a more clinically relevant context. Zebrafish xenograft models are also emerging as a rapid in vivo screening tool.[3]
-
Route of Administration: The route of administration significantly impacts the biodistribution and efficacy of the nanoparticles.
-
Intravenous (IV): IV injection is a common route for nanoparticle delivery to exploit the EPR effect. However, it can lead to rapid clearance by the RES (liver and spleen).[22]
-
Intraperitoneal (IP): IP administration can provide more sustained blood levels of the nanoparticles compared to the IV route and may reduce accumulation in RES organs.[22]
-
Oral: While convenient, oral delivery of nanoparticles faces challenges with stability in the gastrointestinal tract and absorption. However, studies have shown that oral administration of this compound-loaded nanoparticles can be effective, particularly for tumors like glioma.[7]
-
-
Dosing Regimen: The dose and frequency of administration will need to be optimized for your specific tumor model and nanoparticle formulation. This often involves a dose-escalation study to determine the maximum tolerated dose (MTD).
-
Efficacy Endpoints: Tumor growth inhibition is the primary efficacy endpoint. This is typically measured by caliper measurements of the tumor volume over time. At the end of the study, tumors can be excised and weighed. Survival studies are also a critical measure of therapeutic benefit.
-
Toxicity and Biodistribution: It is crucial to monitor the animals for signs of toxicity (e.g., weight loss, changes in behavior). Biodistribution studies, where the nanoparticles are labeled (e.g., with a fluorescent dye or a radionuclide), can provide valuable information on where the nanoparticles accumulate in the body.[22] Histopathological analysis of major organs should be performed to assess any potential off-target toxicity.[5]
Visualizing the Workflow
To aid in your experimental design, the following diagrams illustrate key processes.
Workflow for Liposome Preparation via Thin-Film Hydration
References
- 1. Efficacy of this compound lipid nanoparticles in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound lipid nanoparticles overcome multidrug resistance in K-562 leukemia cells by a caspase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound nanoemulsions inhibit tumor growth of triple negative breast cancer in zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid nanoparticles for alkyl lysophospholipid this compound encapsulation: development and in vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid nanoparticles protect from this compound toxicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo efficacy of this compound-loaded lipid nanoparticles against glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. admin.mantechpublications.com [admin.mantechpublications.com]
- 9. scispace.com [scispace.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.isciii.es [scielo.isciii.es]
- 13. Evaluating the production process of Solid lipid nanoparticles: The effect of process parameters on the physicochemical properties of pre and final emulsion [fsct.modares.ac.ir]
- 14. Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. crimsonpublishers.com [crimsonpublishers.com]
- 17. mdpi.com [mdpi.com]
- 18. Physical Properties of Nanoparticles That Result in Improved Cancer Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 20. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity [ouci.dntb.gov.ua]
- 21. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vivo biodistribution of this compound-loaded lipid nanoparticles radiolabeled with Technetium-99 m: Comparison of administration routes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Edelfosine In Vitro Activity by Mitigating Serum Component Interference
Welcome to the technical support center for Edelfosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions regarding the in vitro application of this compound. Our goal is to empower you with the scientific rationale and practical protocols to mitigate the confounding effects of serum components, ensuring the accuracy and reproducibility of your experimental results.
Introduction: The Challenge of Serum in this compound Assays
This compound (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) is a synthetic alkyl-lysophospholipid with potent and selective anti-cancer properties.[1] Its primary mechanism of action involves interaction with and reorganization of lipid rafts in the cell membrane.[2][3][4] This leads to the clustering of death receptors, such as Fas/CD95, and subsequent activation of apoptotic signaling pathways.[3][4] However, the lipophilic nature of this compound makes its in vitro activity highly susceptible to interference from components present in cell culture media supplements, particularly fetal bovine serum (FBS).
Serum is a complex mixture of proteins, lipids, growth factors, and hormones.[5][6] The most abundant of these proteins, serum albumin, is a known carrier for various endogenous and exogenous molecules, including many drugs. Due to its lipophilic character, this compound can readily bind to albumin and other lipid-binding proteins in the serum. This sequestration reduces the effective concentration of free this compound available to interact with the cell membrane, leading to an underestimation of its true potency and causing significant variability in experimental outcomes, such as IC50 values.[7][8]
This guide provides a structured approach to understanding, quantifying, and mitigating the impact of serum components on this compound's in vitro activity.
Frequently Asked Questions (FAQs)
Here we address common questions and issues encountered by researchers working with this compound in vitro.
Q1: Why are my this compound IC50 values inconsistent across experiments?
A1: Inconsistent IC50 values are a frequent challenge and can often be attributed to variability in serum lots.[7][9] Different batches of FBS can have varying concentrations of albumin and other binding proteins, leading to unpredictable levels of this compound sequestration.[6] To mitigate this, it is crucial to qualify a single lot of FBS for a series of experiments and, whenever possible, transition to lower serum or serum-free conditions.
Q2: How does the concentration of serum in my culture medium affect this compound's activity?
A2: The concentration of serum is inversely correlated with the apparent activity of this compound. Higher serum concentrations lead to greater drug sequestration by albumin, reducing the amount of free drug available to interact with cells. This results in a rightward shift of the dose-response curve and a higher apparent IC50 value. We recommend performing a serum concentration titration experiment to understand its impact in your specific cell model.
Q3: Can I perform my this compound experiments in serum-free medium?
A3: Yes, and it is often the recommended approach for obtaining the most consistent and accurate data on this compound's intrinsic activity.[6] However, transitioning cells to serum-free conditions requires an adaptation period and may necessitate coating culture vessels with attachment factors like fibronectin or vitronectin.[10][11] Not all cell lines adapt well to serum-free conditions, so a gradual reduction in serum concentration is advised.[12]
Q4: What are the key controls to include in my this compound experiments?
A4: In addition to standard positive and negative controls for your assay readout (e.g., apoptosis, cell viability), it is essential to include a "vehicle control." this compound is typically dissolved in a solvent like DMSO or ethanol. The vehicle control consists of cells treated with the same concentration of the solvent used to deliver this compound, ensuring that any observed effects are due to the drug and not the solvent.
Q5: My cells are not responding to this compound as expected, even at high concentrations. What could be the issue?
A5: Assuming the compound's integrity is confirmed, this is a strong indicator of significant serum protein binding. The high concentration of serum proteins in your culture medium is likely sequestering the majority of the this compound, preventing it from reaching its cellular target. We recommend following the troubleshooting guide below to quantify serum binding and optimize your assay conditions.
Visualizing the Mechanism: this compound's Action and Serum Interference
To better understand the concepts discussed, the following diagrams illustrate the key molecular interactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Review of the Current Research on Fetal Bovine Serum and the Development of Cultured Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum-Free vs. Serum-Containing Media: Which Works Better? [synapse.patsnap.com]
- 7. clyte.tech [clyte.tech]
- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. promocell.com [promocell.com]
- 11. Serum free cancer cell line media [sigmaaldrich.com]
- 12. Functional Assessment for Clinical Use of Serum-Free Adapted NK-92 Cells [mdpi.com]
Optimizing incubation time for maximal Edelfosine-induced apoptosis
Welcome to the technical support center for optimizing Edelfosine-induced apoptosis. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Understanding this compound's Mechanism of Action
This compound (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) is a synthetic alkyl-lysophospholipid that induces apoptosis in a variety of cancer cells while largely sparing normal cells.[1][2] Unlike traditional chemotherapeutics that target DNA, this compound's primary targets are the cell and subcellular membranes.[1][3] Its mechanism of action is multifaceted and can be cell-type dependent, but key events include:
-
Lipid Raft Accumulation: this compound accumulates in cholesterol-rich lipid rafts within the plasma membrane.[4][5] This disrupts the normal signaling environment of these microdomains.
-
Death Receptor Clustering: In many hematological cancers, this compound promotes the clustering of death receptors, such as Fas/CD95, within lipid rafts.[5][6] This leads to the formation of the Death-Inducing Signaling Complex (DISC) and activation of the extrinsic apoptosis pathway, independent of the natural Fas ligand.[6][7]
-
Endoplasmic Reticulum (ER) Stress: In solid tumors, this compound can accumulate in the endoplasmic reticulum, inducing ER stress and triggering the intrinsic apoptotic pathway.[4][8]
-
Mitochondrial Involvement: Regardless of the initial trigger, the apoptotic signal often converges at the mitochondria, leading to loss of mitochondrial membrane potential, cytochrome c release, and subsequent caspase activation.[9][10]
-
Inhibition of Survival Pathways: this compound has been shown to inhibit pro-survival signaling pathways like PI3K/Akt.[7][11]
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound's multifaceted mechanism of apoptosis induction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a good starting point for this compound concentration and incubation time?
A1: The optimal concentration and incubation time for this compound are highly dependent on the cell line being used. A good starting point for many cancer cell lines is a dose-response experiment ranging from 1 to 50 µM of this compound, with incubation times of 24, 48, and 72 hours .[12][13]
Expert Insight: It's crucial to perform a thorough literature search for your specific cell line or a similar one to find established IC50 values (the concentration of a drug that inhibits a biological process by 50%).[13][14] This will provide a more targeted starting range for your experiments. Remember that IC50 values can vary based on the assay used and the duration of exposure.[14]
| Cell Line Type | Typical IC50 Range (µM) | Incubation Time (hours) | Reference |
| Acute Myeloid Leukemia (HL-60) | ~5.7 - 13.1 | 24 - 72 | [14] |
| Breast Carcinoma (MCF-7, MDA-MB-231) | 40 | Not Specified | [14] |
| Colorectal Cancer (SW480) | 3.4 | 72 | [14] |
| Non-Small Cell Lung Carcinoma | More Sensitive | Not Specified | [15] |
| Small Cell Lung Carcinoma | Less Sensitive | Not Specified | [15] |
Q2: I am not seeing significant apoptosis. What are the possible reasons?
A2: A lack of apoptotic induction can stem from several factors. Here's a systematic troubleshooting approach:
-
Cell Line Resistance: Some cell lines are inherently resistant to this compound.[16][17] This can be due to various factors, including differences in membrane composition, expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, or deficiencies in key signaling components like the Fas receptor.[2][6][9]
-
Troubleshooting:
-
Confirm the sensitivity of your cell line from published literature if possible.
-
Consider trying a different cancer cell line known to be sensitive to this compound to validate your experimental setup.
-
For resistant cell lines, explore co-treatment with other agents that may sensitize the cells to this compound. For example, combining this compound with autophagy inhibitors has been shown to potentiate its pro-apoptotic effects in some models.[8]
-
-
-
Suboptimal Incubation Time: Apoptosis is a dynamic process, and different apoptotic markers appear at different times.[18] You may be missing the peak of apoptosis.
-
Incorrect this compound Concentration: The concentration of this compound may be too low to induce apoptosis or so high that it is causing necrosis instead.[18]
-
Troubleshooting: Conduct a dose-response experiment with a wider range of concentrations. It is important to distinguish between apoptosis and necrosis, as high concentrations of a compound can lead to non-specific cell death.[18]
-
-
Reagent Quality: The quality and handling of your this compound stock are critical.
-
Troubleshooting: Ensure your this compound is from a reputable supplier and has been stored correctly. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[20]
-
Q3: My results are inconsistent between experiments. How can I improve reproducibility?
A3: Inconsistent results are a common challenge in cell-based assays. Here are key areas to focus on for improving reproducibility:
-
Standardize Cell Culture Practices:
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.[20]
-
Cell Confluency: Seed cells at a consistent density and treat them at the same level of confluency. Over-confluent or sparse cultures can behave differently.[20]
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting an experiment. Unhealthy cells may be more susceptible to apoptosis, leading to variability.[20]
-
-
Rigorous Assay Protocol Adherence:
-
Incubation Times: Use a precise timer for all incubation steps.[20]
-
Pipetting Technique: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate reagent delivery.[20]
-
Controls: Always include appropriate positive and negative controls in every experiment. A positive control (a known apoptosis inducer) will validate that your assay is working correctly.[21]
-
-
Experimental Design:
-
Replicates: Use a sufficient number of biological and technical replicates to ensure statistical power.
-
Edge Effects: In 96-well plates, the outer wells are prone to evaporation, which can affect cell growth and compound concentration. Avoid using the outer wells for experimental samples; instead, fill them with sterile media or PBS.[20]
-
Q4: Which assay should I use to measure this compound-induced apoptosis?
A4: The best assay depends on the specific question you are asking and the resources available. It is often recommended to use more than one method to confirm your findings.[22]
| Assay | Principle | Stage of Apoptosis | Advantages | Disadvantages |
| Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[23] | Early to Late | Allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[23] | Requires flow cytometry. |
| Caspase Activity Assays | Measures the activity of key apoptotic enzymes like caspase-3, -7, -8, and -9 using fluorogenic or colorimetric substrates.[11][24] | Mid | Can provide information about which apoptotic pathway (intrinsic vs. extrinsic) is activated. | Transient signal; timing is critical.[18] |
| TUNEL Assay | Detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks. | Late | Suitable for both cell suspensions and tissue sections. | Can also label necrotic cells; may not be as sensitive as other methods for early apoptosis.[25] |
| Sub-G1 Analysis by Flow Cytometry | Quantifies the fraction of cells with fragmented DNA that appears as a "sub-G1" peak in a cell cycle histogram.[8][26] | Late | Relatively simple and can be performed on a standard flow cytometer. | Does not differentiate between apoptosis and other forms of cell death that involve DNA fragmentation. |
| Western Blot for Apoptotic Markers | Detects the cleavage of key proteins involved in apoptosis, such as PARP or caspases.[8] | Mid to Late | Provides information about specific protein activation. | Semi-quantitative; requires more time and resources than other methods. |
Experimental Workflow: Time-Course and Dose-Response Analysis of Apoptosis
Caption: A typical workflow for optimizing this compound treatment.
Detailed Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound stock solution
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed your cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of harvesting.
-
Treatment: After allowing the cells to adhere (for adherent lines), treat them with the desired concentrations of this compound. Include an untreated control and a positive control for apoptosis if available.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell Harvesting:
-
Suspension Cells: Gently transfer the cells from each well into individual flow cytometry tubes.
-
Adherent Cells: Carefully collect the culture medium (which may contain detached apoptotic cells) into a flow cytometry tube. Wash the adherent cells with PBS, and then detach them with Trypsin-EDTA. Combine the detached cells with the collected medium.
-
-
Washing: Centrifuge the cell suspensions at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat this washing step.[23]
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Selective induction of apoptosis in cancer cells by the ether lipid ET-18-OCH3 (this compound): molecular structure requirements, cellular uptake, and protection by Bcl-2 and Bcl-X(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid rafts, endoplasmic reticulum and mitochondria in the antitumor action of the alkylphospholipid analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid Raft: A Floating Island Of Death or Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Non-small and small cell lung carcinoma cell lines exhibit cell type-specific sensitivity to this compound-induced cell death and different cell line-specific responses to this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dadun.unav.edu [dadun.unav.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. promega.jp [promega.jp]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. youtube.com [youtube.com]
- 22. blog.cellsignal.com [blog.cellsignal.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bmglabtech.com [bmglabtech.com]
- 25. A simple technique for quantifying apoptosis in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Combination of the anti-tumour cell ether lipid this compound with sterols abolishes haemolytic side effects of the drug - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Edelfosine and Perifosine as Akt Inhibitors in Multiple Myeloma
A Technical Guide for Researchers and Drug Development Professionals
Multiple myeloma (MM), a malignancy of plasma cells, remains a significant therapeutic challenge.[1] The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and drug resistance in MM, making it a prime target for novel therapeutic strategies.[2][3] Among the agents developed to target this pathway are the alkyl-lysophospholipids (ALPs) Edelfosine and Perifosine. This guide provides an in-depth, objective comparison of these two molecules as Akt inhibitors in the context of multiple myeloma, supported by experimental data to inform future research and development.
The Central Role of the PI3K/Akt Pathway in Multiple Myeloma
The PI3K/Akt/mTOR pathway is frequently overactive in multiple myeloma, contributing to the malignant phenotype.[2] Upon activation by growth factors or cytokines, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins (e.g., Bad, FOXO transcription factors) and driving cell cycle progression. Consequently, inhibitors of this pathway are of significant interest for MM therapy.
References
- 1. Targeting the fatty acid binding proteins disrupts multiple myeloma cell cycle progression and MYC signaling | eLife [elifesciences.org]
- 2. AKT as a therapeutic target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting PI3K–AKT–mTOR Signaling in Multiple Myeloma-Associated Mesenchymal Stem Cells Impedes the Proliferation of Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the role of lipid raft integrity in Edelfosine's mechanism of action
A Comparative Guide to Validating Lipid Raft Integrity in Edelfosine's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) is a synthetic alkyl-lysophospholipid that has garnered significant interest as an anti-cancer agent.[1] Unlike traditional chemotherapeutics that target DNA, this compound's primary site of action is the cell membrane.[1] A compelling body of evidence indicates that its ability to selectively induce apoptosis in cancer cells is critically dependent on its interaction with lipid rafts—specialized microdomains within the plasma membrane enriched in cholesterol and sphingolipids.[2][3][4][5]
This guide provides an in-depth, comparative analysis of the experimental methodologies used to validate the role of lipid raft integrity in this compound's mechanism of action. We will delve into the causality behind experimental choices, present self-validating protocols, and compare this compound with other lipid raft-targeting agents, supported by experimental data.
The Central Hypothesis: this compound Hijacks Lipid Rafts to Initiate Apoptosis
The prevailing model for this compound's action, particularly in hematological cancers, involves its accumulation in lipid rafts.[2][6] This accumulation is thought to trigger the clustering of Fas/CD95 death receptors within these rafts, initiating the formation of the Death-Inducing Signaling Complex (DISC) and subsequent caspase activation, all independent of the natural Fas ligand (FasL).[7][8][9][10] Concurrently, this compound can displace survival signaling molecules from these rafts, tipping the cellular balance towards apoptosis.[3][8] In some solid tumors, this compound's action is more linked to inducing stress in the endoplasmic reticulum (ER), but this process can also be influenced by lipid raft dynamics and mitochondrial interactions.[3][11][12][13]
Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis mediated by lipid rafts.
Caption: this compound-induced apoptotic pathway via lipid raft clustering.
Part 1: Core Experimental Validation Workflow
To rigorously test the hypothesis that intact lipid rafts are essential for this compound's activity, a multi-step experimental approach is required. This workflow is designed to be self-validating, where each step provides a control for the next.
Caption: Workflow for validating lipid raft dependency.
Experiment 1: Disrupting Lipid Raft Integrity via Cholesterol Depletion
Scientific Rationale: Cholesterol is a cornerstone of lipid raft structure and function.[14][15] By selectively removing cholesterol from the plasma membrane, we can disrupt these microdomains. Methyl-β-cyclodextrin (MβCD) is a cyclic oligosaccharide that is widely used for this purpose due to its high affinity for cholesterol.[14][16][17] If this compound's action is raft-dependent, its apoptotic effect should be significantly diminished in cholesterol-depleted cells.
Detailed Protocol: Cholesterol Depletion with MβCD
-
Cell Preparation: Culture your cancer cell line of interest (e.g., Jurkat T-cells for hematological cancer studies) to a density of approximately 1x10^6 cells/mL.
-
MβCD Preparation: Prepare a 100 mM stock solution of MβCD in serum-free cell culture medium. Warm to 37°C.
-
Depletion:
-
Centrifuge the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in serum-free medium.
-
Add MβCD to a final concentration of 2.5-10 mM (the optimal concentration should be determined empirically for each cell line to ensure minimal cytotoxicity from the MβCD itself).[14]
-
Incubate for 15-60 minutes at 37°C.[16]
-
-
Washing: Pellet the cells by centrifugation and wash twice with PBS to remove the MβCD.
-
Proceed to Validation: The cells are now ready for validation of raft disruption and subsequent experiments.
Experiment 2: Validating Lipid Raft Disruption
Scientific Rationale: It is crucial to confirm that the MβCD treatment has indeed disrupted the lipid rafts before proceeding. This is a key self-validating step. This can be achieved by observing the localization of a known lipid raft marker, such as the Cholera Toxin B (CT-B) subunit, which binds to the ganglioside GM1, a component of lipid rafts. In healthy cells, CT-B will show a punctate or clustered staining pattern on the cell surface. After successful raft disruption, this staining will become more diffuse.[18]
Detailed Protocol: Fluorescence Microscopy with CT-B
-
Cell Staining:
-
Take a small aliquot of both control and MβCD-treated cells.
-
Incubate the cells with a fluorescently-conjugated CT-B (e.g., Alexa Fluor 594-conjugated CT-B) at a concentration of 1 µg/mL for 10 minutes at 4°C.[18]
-
(Optional cross-linking) To visualize raft clustering, you can add an anti-CT-B antibody for 15 minutes at 4°C.[18]
-
-
Washing: Wash the cells twice with cold PBS.
-
Imaging: Mount the cells on a slide and visualize using a confocal or fluorescence microscope.
-
Expected Outcome:
-
Control Cells: Punctate, clustered fluorescence on the plasma membrane.
-
MβCD-treated Cells: Diffuse, uniform fluorescence across the plasma membrane, indicating delocalization of GM1 from the disrupted rafts.
-
Experiment 3: Quantifying the Impact on this compound-Induced Apoptosis
Scientific Rationale: This is the pivotal experiment to test the hypothesis. If lipid raft integrity is necessary for this compound's function, the MβCD-treated cells should exhibit a significantly reduced apoptotic response compared to control cells when treated with this compound. Apoptosis can be quantified by several methods, including Annexin V staining or analysis of the sub-G1 cell population by flow cytometry.[19][20]
Detailed Protocol: Apoptosis Assay
-
Treatment:
-
Resuspend control, MβCD-treated, and cholesterol-repleted (see Experiment 4) cells in complete medium.
-
Treat the cells with a predetermined effective concentration of this compound (e.g., 10-20 µM) for a duration known to induce apoptosis (e.g., 24-48 hours).[19][21] Include untreated controls for each condition.
-
-
Apoptosis Quantification (Flow Cytometry):
-
Harvest the cells.
-
Stain with a fluorescently-labeled Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD according to the manufacturer's protocol.
-
Analyze the cell populations using a flow cytometer. Apoptotic cells will be Annexin V positive.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Experiment 4: The Rescue - Cholesterol Repletion
Scientific Rationale: To ensure that the observed reduction in apoptosis is specifically due to cholesterol depletion and not an off-target effect of MβCD, a "rescue" experiment is performed. By adding back cholesterol to the depleted cells, we should be able to restore lipid raft integrity and, consequently, the sensitivity of the cells to this compound.
Detailed Protocol: Cholesterol Repletion
-
Preparation: Prepare cholesterol-loaded MβCD complexes by incubating MβCD with cholesterol in a 1:8 molar ratio in serum-free media.
-
Repletion: After MβCD treatment (Experiment 1), resuspend the cells in the medium containing the cholesterol-MβCD complexes.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells thoroughly to remove the complexes.
-
Validation and Treatment: Validate the restoration of lipid rafts using CT-B staining as in Experiment 2, and then treat with this compound as in Experiment 3.
Experiment 5: Probing Downstream Signaling
Scientific Rationale: this compound is known to affect survival pathways, such as the PI3K/Akt pathway.[1] Lipid rafts are known to act as signaling platforms. Therefore, disrupting lipid rafts should not only inhibit apoptosis but also alter the downstream signaling events triggered by this compound. Western blotting can be used to analyze the phosphorylation status of key signaling proteins like Akt.
Detailed Protocol: Western Blot for p-Akt
-
Cell Lysis: After treatment with this compound for various time points (e.g., 0, 15, 30, 60 minutes), lyse the control and MβCD-treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[22]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against phosphorylated Akt (p-Akt, e.g., at Ser473) overnight at 4°C.[22][23]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Strip and re-probe the membrane with an antibody for total Akt as a loading control.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.
Part 2: Comparative Analysis and Data Presentation
Comparison with Other Lipid Raft-Targeting Agents
This compound belongs to a class of compounds known as alkyl-lysophospholipids (ALPs).[1][5] Several other ALPs, such as Miltefosine and Perifosine, also interact with lipid rafts to induce apoptosis.[4][24] However, there can be differences in their specific mechanisms and potencies. Additionally, other classes of drugs and natural compounds, like certain statins and resveratrol, can disrupt or modulate lipid rafts, offering alternative approaches to target these domains in cancer therapy.[4][25]
The following table summarizes a comparison of this compound with other relevant compounds.
| Compound | Class | Primary Mechanism Related to Lipid Rafts | Reported Efficacy (Example) | Reference |
| This compound | Alkyl-lysophospholipid | Accumulates in rafts, induces Fas/CD95 clustering, displaces survival signals. | Induces ~38% apoptosis in PANC-1 cancer stem cells at 20 µM. | [2][7][21] |
| Miltefosine | Alkyl-lysophospholipid | Disrupts lipid rafts, induces apoptosis in colorectal cancer stem cells. | Less potent than this compound against Leishmania and some cancer cells. | [5][25][26] |
| Perifosine | Alkyl-lysophospholipid | Binds to lipid rafts, promotes Fas/CD95 translocation. | Induces apoptosis via raft-mediated signaling. | [10][24] |
| Lovastatin | Statin | Inhibits cholesterol synthesis, leading to lipid raft disruption. | Increases chemosensitivity in pancreatic cancer stem cells. | [25] |
| Resveratrol | Natural Polyphenol | Accumulates in lipid rafts, often used with death receptor agonists. | Shows anti-tumor activity by modulating raft-dependent signaling. | [4] |
Expected Quantitative Outcomes
The following table illustrates the expected results from the experimental workflow, providing a clear, quantitative basis for validating the role of lipid raft integrity.
| Experimental Condition | % Apoptosis (Annexin V+) | p-Akt/Total Akt Ratio (Relative to Control) | Interpretation |
| Control (No Treatment) | ~5% | 1.0 | Baseline cell health and signaling. |
| This compound Only | ~45% | 0.4 | This compound induces significant apoptosis and inhibits Akt signaling. |
| MβCD + this compound | ~15% | 0.9 | Disruption of lipid rafts significantly abrogates this compound's effects. |
| Cholesterol Repletion + this compound | ~40% | 0.5 | Restoration of lipid rafts rescues this compound's pro-apoptotic activity. |
Note: The values presented are hypothetical and for illustrative purposes. Actual results will vary depending on the cell line, drug concentrations, and experimental conditions.
Conclusion and Future Perspectives
The experimental framework detailed in this guide provides a robust and self-validating approach to confirm the critical role of lipid raft integrity in the anti-cancer mechanism of this compound. By systematically disrupting, validating, and rescuing the lipid raft structure, researchers can generate compelling evidence for this membrane-centric mode of action.
Comparative analysis with other raft-targeting agents highlights the nuances within this class of drugs and opens avenues for combination therapies. For instance, combining this compound with agents that inhibit cholesterol synthesis could potentially synergize to enhance anti-cancer efficacy. Understanding the intricate relationship between drug, membrane structure, and cell fate remains a vibrant and promising area of cancer research, with lipid rafts standing out as a key therapeutic target.[25][27]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Lipid rafts, endoplasmic reticulum and mitochondria in the antitumor action of the alkylphospholipid analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Insights Into Targeting Membrane Lipids for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Involvement of raft aggregates enriched in Fas/CD95 death-inducing signaling complex in the antileukemic action of this compound in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid raft-mediated Fas/CD95 apoptotic signaling in leukemic cells and normal leukocytes and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Involvement of Raft Aggregates Enriched in Fas/CD95 Death-Inducing Signaling Complex in the Antileukemic Action of this compound in Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor alkyl-lysophospholipid analog this compound induces apoptosis in pancreatic cancer by targeting endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. digital.csic.es [digital.csic.es]
- 14. diva-portal.org [diva-portal.org]
- 15. Cholesterol Depletion Using Methyl-β-cyclodextrin | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Disruption of Lipid Raft Microdomains, Regulation of CD38, TP53, and MYC Signaling, and Induction of Apoptosis by Lomitapide in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Induction of Apoptosis in Human Pancreatic Cancer Stem Cells by the Endoplasmic Reticulum-Targeted Alkylphospholipid Analog this compound and Potentiation by Autophagy Inhibition [mdpi.com]
- 22. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | New Insights Into Targeting Membrane Lipids for Cancer Therapy [frontiersin.org]
- 25. The lipid rafts in cancer stem cell: a target to eradicate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mitochondria and lipid raft-located FOF1-ATP synthase as major therapeutic targets in the antileishmanial and anticancer activities of ether lipid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
A Tale of Two Killers: Unraveling the Divergent Apoptotic Pathways of Edelfosine and Cisplatin
A Comparative Guide for Researchers in Oncology and Drug Development
In the landscape of cancer therapeutics, the ultimate goal is to induce selective death in malignant cells. Edelfosine, a synthetic alkyl-lysophospholipid, and Cisplatin, a platinum-based chemotherapeutic, stand as two prominent agents that achieve this end through the elegant process of apoptosis, or programmed cell death. However, the paths they take to this common destination diverge fundamentally, offering unique therapeutic opportunities and challenges. This guide provides an in-depth, objective comparison of the apoptotic pathways triggered by these two potent anti-cancer drugs, grounded in experimental evidence to inform researchers, scientists, and drug development professionals.
At a Glance: this compound vs. Cisplatin - A Dichotomy in Apoptotic Induction
| Feature | This compound | Cisplatin |
| Primary Cellular Target | Cell membrane (lipid rafts) and Endoplasmic Reticulum (ER) | Nuclear DNA |
| Primary Mechanism of Action | Disruption of membrane microdomains and induction of ER stress | Formation of DNA adducts and inter/intra-strand cross-links |
| Predominant Apoptotic Pathway | Primarily Extrinsic (Death Receptor-mediated), but can also engage the Intrinsic pathway | Primarily Intrinsic (Mitochondrial-mediated) due to DNA damage response |
| Initiator Caspase Activation | Primarily Caspase-8 | Primarily Caspase-9 |
| Key Signaling Events | - Clustering of Fas/CD95 in lipid rafts - Formation of Death-Inducing Signaling Complex (DISC) - ER stress response (UPR) | - Activation of DNA Damage Response (DDR) pathways (ATR, p53) - Mitochondrial outer membrane permeabilization (MOMP) - Release of cytochrome c |
| Selectivity | High selectivity for tumor cells, sparing normal cells | Low selectivity, causing significant side effects in normal tissues |
The Elegant Executioner: this compound's Membrane-Centric Assault
This compound represents a class of anti-cancer agents that cleverly bypass direct DNA interaction. Its primary battlefield is the cell membrane and the endoplasmic reticulum, initiating a cascade of events that culminate in apoptosis.
A Dance of Death in Lipid Rafts: The Extrinsic Pathway
This compound's most well-documented mechanism involves the reorganization of the plasma membrane's lipid rafts. These cholesterol- and sphingolipid-rich microdomains are crucial signaling hubs. This compound selectively accumulates in the membranes of cancer cells and induces the clustering of Fas/CD95 death receptors within these rafts. This clustering occurs independently of the natural Fas ligand (FasL), leading to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain) and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC). The proximity of pro-caspase-8 molecules within the DISC facilitates their auto-cleavage and activation, initiating the extrinsic apoptotic cascade. Activated caspase-8 then proceeds to activate downstream effector caspases, such as caspase-3, leading to the execution of apoptosis.
This compound-induced extrinsic apoptotic pathway.
Stress from Within: The Endoplasmic Reticulum and the Intrinsic Connection
In many solid tumors, this compound is also shown to accumulate in the endoplasmic reticulum (ER). This leads to ER stress and the activation of the Unfolded Protein Response (UPR). Prolonged and severe ER stress can trigger apoptosis through the intrinsic pathway. This involves the upregulation of pro-apoptotic proteins and can lead to the loss of mitochondrial membrane potential and the release of cytochrome c. Furthermore, activated caspase-8 from the extrinsic pathway can cleave Bid to tBid, which then translocates to the mitochondria to further amplify the apoptotic signal through the intrinsic pathway, creating a crosstalk between the two arms of apoptosis.
The Genotoxic Giant: Cisplatin's DNA-Focused Onslaught
Cisplatin, a cornerstone of chemotherapy for decades, operates through a more direct and forceful mechanism: DNA damage.
The DNA Damage Response: A Call to the Intrinsic Pathway
Upon entering the cell, Cisplatin's chloride ligands are replaced by water molecules, creating a reactive complex that readily binds to the N7 position of purine bases in DNA. This results in the formation of DNA adducts, primarily 1,2-intrastrand cross-links, which distort the DNA double helix. This damage is recognized by the cell's DNA Damage Response (DDR) machinery. Key proteins such as ATR (Ataxia Telangiectasia and Rad3-related) and the tumor suppressor p53 are activated.
If the DNA damage is too extensive to be repaired, the DDR signals to the intrinsic, or mitochondrial, pathway of apoptosis. This signaling cascade leads to the activation of pro-apoptotic Bcl-2 family members like Bax and Bak, which permeabilize the outer mitochondrial membrane. This Mitochondrial Outer Membrane Permeabilization (MOMP) results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. In the cytoplasm, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1) and pro-caspase-9 to form the apoptosome. This complex facilitates the activation of caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases like caspase-3, leading to apoptosis.
Cisplatin-induced intrinsic apoptotic pathway.
The Extrinsic Connection: A Secondary Route
While the intrinsic pathway is dominant for Cisplatin, some studies suggest that it can also influence the extrinsic pathway. For instance, Cisplatin has been shown to upregulate the expression of death receptors like Fas/CD95 on the cell surface, potentially sensitizing cells to FasL-mediated apoptosis. However, this is generally considered a secondary mechanism compared to its potent DNA-damaging effects.
Experimental Workflows: Deciphering the Apoptotic Pathways
The elucidation of these distinct pathways relies on a suite of robust experimental techniques. Below are step-by-step methodologies for key assays used to compare the apoptotic effects of this compound and Cisplatin.
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This is a cornerstone assay to quantify the percentage of apoptotic and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
-
Protocol:
-
Seed cancer cells (e.g., Jurkat for suspension, A549 for adherent) in 6-well plates and allow them to adhere overnight (for adherent cells).
-
Treat cells with various concentrations of this compound or Cisplatin for desired time points (e.g., 24, 48 hours). Include an untreated control.
-
Harvest the cells. For adherent cells, use trypsinization and collect the supernatant to include any floating apoptotic cells.
-
Wash the cells twice with cold 1X PBS and centrifuge.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Analysis of Caspase Activation by Western Blotting
This technique allows for the detection of specific caspase cleavage, indicating their activation.
-
Principle: Caspases are synthesized as inactive zymogens (pro-caspases) and are activated by proteolytic cleavage. Western blotting can distinguish between the full-length pro-caspase and its cleaved, active fragments.
-
Protocol:
-
Treat cells with this compound or Cisplatin as described above.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for pro- and cleaved forms of Caspase-8, Caspase-9, and Caspase-3. Also, probe for PARP, a substrate of activated caspase-3, and a loading control like β-actin or GAPDH.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Expected Results:
-
This compound: Increased levels of cleaved Caspase-8 and cleaved Caspase-3.
-
Cisplatin: Increased levels of cleaved Caspase-9 and cleaved Caspase-3.
-
Both: Appearance of the cleaved PARP fragment.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay
This assay is crucial for assessing the involvement of the intrinsic apoptotic pathway.
-
Principle: JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells in a potential-dependent manner. In healthy, non-apoptotic cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.
-
Protocol:
-
Treat cells with this compound or Cisplatin. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Harvest and wash the cells.
-
Resuspend the cells in a suitable buffer or medium.
-
Add the JC-1 staining solution and incubate at 37°C for 15-30 minutes.
-
Wash the cells to remove excess dye.
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
-
Data Interpretation: A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential and the induction of intrinsic apoptosis.
Conclusion: Divergent Paths to a Common End
The comparative analysis of this compound and Cisplatin reveals two remarkably different strategies for inducing apoptosis in cancer cells. This compound's elegant manipulation of membrane dynamics and ER stress presents a highly selective approach, often sparing non-malignant cells. In contrast, Cisplatin's brute-force genotoxic assault triggers a robust DNA damage response that is highly effective but lacks tumor specificity, leading to significant side effects.
Understanding these divergent pathways is paramount for the rational design of novel cancer therapies. For instance, tumors resistant to DNA-damaging agents like Cisplatin may still be susceptible to membrane-targeting drugs like this compound. Conversely, combining these two agents could offer a synergistic effect, attacking cancer cells from multiple angles. As our comprehension of the intricate signaling networks governing apoptosis deepens, so too will our ability to harness these powerful molecules for more effective and personalized cancer treatment.
A Head-to-Head Comparison of R- and S-Enantiomers of Edelfosine: A Guide for Researchers
In the landscape of cancer therapeutics, the alkylphospholipid Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) has emerged as a compelling pro-apoptotic agent.[1][2] Unlike conventional chemotherapeutics that target DNA, this compound exerts its cytotoxic effects through interaction with cellular membranes, particularly lipid rafts, making it a prototype for a novel class of anti-cancer drugs.[3][4][5][6] However, this compound is a chiral molecule, and its therapeutic potential is intricately linked to the stereochemistry at the C2 position of the glycerol backbone. This guide provides a comprehensive head-to-head comparison of the R- and S-enantiomers of this compound, synthesizing available experimental data to inform researchers, scientists, and drug development professionals on their distinct pharmacological profiles.
The Critical Role of Stereochemistry in this compound's Activity
The spatial arrangement of the methoxy group at the C2 position of the glycerol backbone gives rise to the R- and S-enantiomers of this compound. While often studied as a racemic mixture, recent investigations have unveiled significant differences in the pharmacokinetic and pharmacodynamic properties of the individual enantiomers, underscoring the importance of stereospecificity in drug development.
Pharmacokinetic Profile: The S-Enantiomer's Advantage
A key differentiator between the R- and S-enantiomers lies in their pharmacokinetic behavior. Preclinical studies in rodents have consistently demonstrated that the S-enantiomer possesses a superior pharmacokinetic profile compared to the R-enantiomer.
Key Pharmacokinetic Parameters:
| Parameter | R-Enantiomer (R-CP201) | S-Enantiomer (S-CP201) | Key Findings |
| AUClast (µg*h/mL) | 43.0 (i.v.), 49.4 (oral) | 50.6 (i.v.), 63.7 (oral) | S-enantiomer shows higher systemic exposure.[7] |
| Cmax (µg/mL) | 1.9 | 2.6 | S-enantiomer reaches a higher maximum concentration.[7] |
| Oral Bioavailability (F) | ~29.1% - 35% | ~33.2% - 45% | S-enantiomer exhibits greater oral bioavailability.[7] |
| Half-life (t1/2) | 2.1h (alpha), 18.2h (beta) | 1.8h (alpha), 8.0h (beta) | S-enantiomer has a shorter beta half-life.[7] |
| In vivo Interconversion | Not observed | Not observed | The enantiomers are stereochemically stable in vivo.[7] |
These findings suggest that the S-enantiomer is more readily absorbed and persists at higher concentrations in the bloodstream, potentially leading to enhanced therapeutic efficacy.[7]
Antitumor Efficacy: A Stereospecific Response
The enhanced pharmacokinetic properties of the S-enantiomer translate to superior antitumor activity in preclinical models. In a pancreatic cancer patient-derived xenograft (PDX) study, the S-enantiomer demonstrated a more significant reduction in tumor volume compared to the R-enantiomer.[7] While some studies with racemic mixtures have shown efficacy across various cancer types, including leukemia, lung, and prostate cancer, the data on the purified enantiomers points to a clear therapeutic advantage for the S-form in certain solid tumors.[7][8][9]
However, the biological response to this compound enantiomers can be cell-type and context-dependent. For instance, some reports suggest that both D- and L-isomers (corresponding to R and S) exhibit similar cytotoxic effects in certain leukemia cell lines.[10] Conversely, another study indicated that the (+)-R enantiomer is the biologically active form in repressing E2F1 transcriptional activity.[11] This highlights the necessity of evaluating the individual enantiomers in specific cancer models to determine the optimal therapeutic candidate.
Mechanism of Action: A Tale of Two Membranes
The primary mechanism of action for this compound involves its integration into cellular membranes, with a particular affinity for cholesterol-rich lipid rafts.[12][13] This accumulation disrupts membrane integrity and signaling cascades, ultimately leading to apoptosis.[3][5][6]
Key Mechanistic Steps:
-
Lipid Raft Accumulation: this compound's structure facilitates its insertion into the plasma membrane, where it preferentially localizes to lipid rafts. This is a critical step, as disruption of these microdomains inhibits the drug's uptake and pro-apoptotic effects.[8]
-
Death Receptor Clustering: Within the lipid rafts, this compound promotes the clustering of the Fas/CD95 death receptor, initiating the extrinsic apoptotic pathway independent of its natural ligand.[1][8]
-
Intracellular Targeting: Beyond the plasma membrane, this compound accumulates in the endoplasmic reticulum (ER) and mitochondria, inducing cellular stress and triggering the intrinsic apoptotic pathway.[12][14][13][15]
-
Signaling Pathway Modulation: this compound has been shown to inhibit pro-survival signaling pathways, such as the PI3K/AKT pathway, further tipping the cellular balance towards apoptosis.[6][7]
While the general mechanism is understood for the racemic mixture, further research is needed to fully elucidate the specific molecular interactions and downstream signaling consequences of the individual R- and S-enantiomers. It is plausible that subtle differences in their three-dimensional structures could lead to differential interactions with membrane components and signaling proteins, contributing to their varied efficacy.
Experimental Workflow for Assessing Enantiomer-Specific Cytotoxicity:
Caption: Workflow for comparing the cytotoxicity of R- and S-Edelfosine.
Stereoselective Synthesis: A Foundation for Chiral Drug Development
The ability to compare the individual enantiomers of this compound is predicated on the availability of stereoselective synthetic routes. Several methods have been developed to produce both the R- and S-enantiomers with high enantiomeric purity, often starting from chiral precursors like D- or L-mannitol or glyceric acid derivatives.[16] These synthetic strategies are crucial for enabling the preclinical and clinical evaluation of the individual enantiomers and for the eventual development of a stereochemically pure drug product.
Simplified Signaling Pathway of this compound-Induced Apoptosis:
Caption: Key pathways in this compound-induced apoptosis.
Conclusion and Future Directions
The available evidence strongly suggests that the S-enantiomer of this compound is the more promising candidate for clinical development, particularly for solid tumors, due to its superior pharmacokinetic profile and enhanced in vivo efficacy. However, the nuanced and potentially context-dependent activities of the R- and S-enantiomers warrant further investigation.
For researchers and drug developers, key future directions should include:
-
Head-to-Head In Vitro Screening: Comprehensive screening of the purified R- and S-enantiomers across a wide panel of cancer cell lines to identify specific cancer types that are more sensitive to one enantiomer over the other.
-
Detailed Mechanistic Studies: In-depth investigation into the differential effects of the enantiomers on membrane biophysics, lipid raft composition, and downstream signaling pathways.
-
In Vivo Efficacy and Toxicology: Further in vivo studies in various animal models to confirm the superior efficacy and to fully characterize the safety and toxicology profiles of the individual enantiomers.
By focusing on the stereochemically pure forms of this compound, the scientific community can move closer to unlocking the full therapeutic potential of this unique anti-cancer agent and delivering a more effective and targeted treatment for patients.
References
- 1. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound and miltefosine effects on lipid raft properties: membrane biophysics in cell death by antitumor lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. aacrjournals.org [aacrjournals.org]
- 8. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-small and small cell lung carcinoma cell lines exhibit cell type-specific sensitivity to this compound-induced cell death and different cell line-specific responses to this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. Involvement of lipid rafts in the localization and dysfunction effect of the antitumor ether phospholipid this compound in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Involvement of lipid rafts in the localization and dysfunction effect of the antitumor ether phospholipid this compound in mitochondria. [vivo.weill.cornell.edu]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Synthesis of ether lipids: natural compounds and analogues [beilstein-journals.org]
A Comparative Guide to In Vivo Confirmation of PI3K/Akt Signaling Inhibition by Edelfosine
For Researchers, Scientists, and Drug Development Professionals
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in a wide variety of cancers makes it a prime target for therapeutic intervention.[1][2][4][5] Edelfosine has emerged as a promising anti-cancer agent that disrupts multiple signal transduction pathways associated with cell survival, including the PI3K/Akt pathway.[6][7][8] This guide will equip you with the necessary knowledge and tools to rigorously validate its in vivo efficacy.
Understanding the Mechanism: this compound's Impact on PI3K/Akt Signaling
This compound, a prototypal synthetic alkyl-lysophospholipid, exerts its anti-tumor effects through a multi-faceted mechanism.[6] Unlike traditional cytotoxic agents that target DNA, this compound primarily acts on cell membranes, where it interacts with lipid rafts.[6][9][10] This interaction disrupts the localization and function of key signaling proteins, including components of the PI3K/Akt pathway.
The PI3K/Akt pathway is typically activated by receptor tyrosine kinases (RTKs) or G-protein-coupled receptors. This activation leads to the phosphorylation of Akt at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473), which is necessary for its full activation.[6][11][12] Activated Akt then proceeds to phosphorylate a multitude of downstream targets, promoting cell survival and proliferation. This compound has been shown to cause a dose-dependent decrease in Akt activity by inhibiting its phosphorylation, without affecting the total amount of Akt protein.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting PI3K in cancer treatment: A comprehensive review with insights from clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iv.iiarjournals.org [iv.iiarjournals.org]
- 12. Model-based in silico analysis of the PI3K/Akt pathway: the elucidation of cross-talk between diabetes and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Edelfosine's Antitumor Efficacy in Preclinical Xenograft Models
This guide provides an in-depth, cross-validated analysis of the antitumor effects of Edelfosine, a pioneering alkyl-lysophospholipid, across a spectrum of preclinical xenograft models. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of this compound's mechanism, its differential efficacy, and the causal logic behind the experimental designs used to validate its potential as a cancer therapeutic.
Introduction: A Paradigm Shift in Cancer Therapy
This compound (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH3) represents a significant departure from conventional cytotoxic agents. As the prototype of a novel class of antineoplastic drugs, the synthetic alkyl-lysophospholipids, its mechanism of action is fundamentally different from therapies that target DNA replication.[1] Instead, this compound integrates into the cell membrane, primarily targeting the distinct lipid metabolism and membrane composition of cancer cells.[2][3] This unique approach allows for a remarkable selectivity, inducing apoptosis in malignant cells while largely sparing their healthy counterparts.[1][4]
The central thesis of this guide is to critically evaluate and compare the performance of this compound across various xenograft models, which serve as the cornerstone of preclinical in vivo validation. By examining its effects on different tumor types, from hematological malignancies to solid tumors, we can build a comprehensive and trustworthy profile of its therapeutic window and potential clinical applications.
The Molecular Mechanism: Targeting the Cancer Cell's Achilles' Heel
Understanding this compound's efficacy begins with its intricate mechanism of action, which is centered on the disruption of cellular membranes and critical signaling pathways. Unlike drugs that are dependent on the proliferative state of a cell, this compound's effects are more fundamental.[1]
The drug is selectively incorporated and accumulates in the plasma membrane of tumor cells, a phenomenon attributed to the altered lipid composition of cancerous cells.[5][6] This accumulation is concentrated in cholesterol-rich microdomains known as lipid rafts.[7] From this position, this compound orchestrates a multi-pronged attack:
-
Induction of Apoptosis via Death Receptors: In hematological cancers like Mantle Cell Lymphoma (MCL) and Chronic Lymphocytic Leukemia (CLL), this compound promotes the co-clustering of the Fas/CD95 death receptor within these lipid rafts.[5][7] This aggregation triggers the downstream caspase cascade, leading to programmed cell death.
-
Endoplasmic Reticulum (ER) Stress in Solid Tumors: For many solid tumors, such as pancreatic cancer, this compound accumulates in the endoplasmic reticulum, inducing a persistent ER stress response that ultimately culminates in apoptosis.[4][8]
-
Mitochondrial-Dependent Apoptosis: Regardless of the initial trigger (lipid rafts or ER stress), the apoptotic signal converges at the mitochondria. This compound facilitates the redistribution of lipid rafts to the mitochondria, leading to a loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of the intrinsic apoptotic pathway.[7][8]
-
Inhibition of Pro-Survival Signaling: this compound actively suppresses critical survival pathways that are often hyperactive in cancer, including the PI3K/Akt/mTOR pathway, further tipping the balance towards cell death.[3][9]
The following diagram illustrates the convergence of these mechanisms, highlighting the central role of lipid rafts and mitochondria.
Caption: this compound's multifaceted mechanism of action.
Comparative Efficacy Across Diverse Xenograft Models
The true test of a preclinical compound lies in its in vivo performance. This compound has been rigorously tested in numerous xenograft models, demonstrating a broad spectrum of activity. The data summarized below is collated from peer-reviewed studies, providing a clear comparison of its effects.
| Cancer Type | Xenograft Model Details | Animal Model | This compound Dosage & Route | Key Outcomes | Reference |
| Pancreatic Cancer | Capan-2 & HuP-T4 cells (subcutaneous) | SCID Mice | 30 mg/kg, daily, oral | Significant inhibition of tumor growth and weight; induction of apoptosis in tumor cells. | [4] |
| Mantle Cell Lymphoma (MCL) | Z-138 cells (subcutaneous) | SCID Mice | 20 mg/kg, i.v. or oral | Preferential drug accumulation in the tumor; potent anticancer activity. | [5][10] |
| Chronic Lymphocytic Leukemia (CLL) | Patient-derived cells (subcutaneous) | SCID Mice | 20 mg/kg, oral | Potent in vivo anticancer activity; selective drug uptake by malignant cells. | [5] |
| Prostate Cancer | LNCaP cells (orthotopic) | Nude Mice | 5-20 mg/kg, 3x/week, oral | Significant decrease in tumor volume and PSA levels, especially when combined with androgen deprivation. | [9] |
| Glioma | C6 glioma cells (subcutaneous) | Nude Mice | 25 mg/kg, oral (in lipid nanoparticles) | Highly significant reduction in tumor growth. Nanoparticle formulation enhanced brain accumulation. | [11] |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 cells (zebrafish embryo) | Zebrafish | Nanoemulsion | Effective decrease in the proliferation of highly aggressive tumor cells. | [12] |
| TNBC (Brain Metastasis) | Patient-derived stem cells (intracardiac) | Mice | Not specified | Prevented growth of cancer stem cells that metastasized to the brain. | [13] |
| Lung Cancer | A549 cells (intravenous) | Not specified | Daily treatment | Demonstrated a cytotoxic profile in an in vivo lung colonization model. | [14] |
This comparative data underscores this compound's consistent antitumor activity across both hematological and solid tumors, and in various xenograft types including subcutaneous, orthotopic, and metastatic models. Notably, its efficacy via oral administration is a significant advantage for potential clinical translation.[4][5][9]
Protocol Deep Dive: A Pancreatic Cancer Xenograft Study
To provide actionable insights, we will deconstruct a representative experimental workflow based on the successful pancreatic cancer study.[4] This protocol is designed to be self-validating by including clear endpoints and control groups.
Experimental Workflow Diagram
Caption: Standard workflow for a subcutaneous xenograft study.
Step-by-Step Methodology
-
Animal Model Selection & Justification:
-
Protocol: Utilize CB17-severe combined immunodeficient (SCID) mice.
-
Causality: SCID mice lack functional B and T cells, preventing the rejection of human tumor xenografts. This ensures that any observed antitumor effect is due to the therapeutic agent and not an confounding immune response.
-
-
Cell Line & Implantation:
-
Protocol: Culture human pancreatic cancer cells (e.g., Capan-2). Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 5 x 10^7 cells/mL. Subcutaneously inject 0.1 mL (5 x 10^6 cells) into the flank of each mouse.
-
Causality: Using established, well-characterized cell lines ensures reproducibility. Subcutaneous injection creates a localized, easily measurable tumor, which is ideal for initial efficacy screening.
-
-
Treatment Regimen:
-
Protocol: Once tumors become palpable (approx. 50-100 mm³), randomize mice into two groups: a control group receiving water (vehicle) and a treatment group receiving this compound (30 mg/kg) daily via oral gavage.
-
Causality: Oral administration tests a clinically relevant delivery route. The 30 mg/kg dose is based on prior dose-finding studies to maximize efficacy while minimizing toxicity. A vehicle control group is essential to isolate the drug's specific effect.
-
-
Monitoring & Endpoints:
-
Protocol: Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight as a general indicator of toxicity.
-
Causality: Regular tumor measurement provides the primary data for assessing tumor growth inhibition over time. Body weight monitoring is a critical animal welfare and safety checkpoint.
-
-
Final Analysis:
-
Protocol: After a predetermined period (e.g., 32 days), euthanize the animals. Excise the tumors and measure their final weight and volume. Process a portion of the tumor tissue for histological analysis, such as TUNEL staining, to quantify apoptosis.
-
Causality: Final tumor weight provides a definitive, quantitative measure of efficacy. Histological analysis validates the mechanism of action, confirming that the observed tumor regression is due to the induction of apoptosis as hypothesized.
-
Conclusion: A Validated, Broad-Spectrum Antitumor Agent
The cross-validation of this compound's efficacy across multiple, distinct xenograft models provides compelling evidence of its potential. The data consistently demonstrates:
-
Broad-Spectrum Activity: this compound is effective against both hematological and solid tumors.[4][5]
-
Selective Tumor Targeting: Biodistribution studies confirm that this compound preferentially accumulates in tumor tissue, which explains its high therapeutic index and low toxicity to normal cells.[6][10]
-
Clinically Relevant Administration: Its proven efficacy via oral administration is a major asset for future clinical development.[10]
-
Multi-Modal Action: Beyond direct cytotoxicity, this compound also exhibits anti-angiogenic properties, further contributing to its ability to control tumor growth.[15]
References
- 1. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activities, Mechanisms of Action and Biomedical Prospe...: Ingenta Connect [ingentaconnect.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor alkyl ether lipid this compound: tissue distribution and pharmacokinetic behavior in healthy and tumor-bearing immunosuppressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo efficacy of this compound-loaded lipid nanoparticles against glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. This compound: An Antitumor Drug Prototype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The anticancer drug this compound is a potent inhibitor of neovascularization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Gene Expression Profiles of Edelfosine-Sensitive vs. -Resistant Cancer Cells
This guide provides an in-depth comparison of the gene expression landscapes that distinguish cancer cells sensitive to the anti-cancer drug Edelfosine from those that have acquired resistance. We will explore the underlying molecular mechanisms of this compound's action, detail the methodologies for developing and analyzing resistant cell lines, and present a framework for interpreting the complex data generated from gene expression profiling.
Introduction: this compound and the Challenge of Drug Resistance
This compound (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH₃) is a synthetic alkyl-lysophospholipid that represents a unique class of anti-cancer agents. Unlike conventional chemotherapeutics that target DNA, this compound integrates into the cell membrane, particularly within cholesterol-rich lipid rafts.[1][2] This interaction triggers a cascade of downstream signaling events, leading to selective apoptosis in tumor cells while largely sparing healthy ones.[3][4]
The primary mechanisms of this compound-induced apoptosis include:
-
Lipid Raft Disruption: Accumulation in lipid rafts recruits death receptors like Fas/CD95, initiating the extrinsic apoptosis pathway.[2][5]
-
Inhibition of Survival Pathways: It can suppress pro-survival signaling, notably the PI3K/Akt pathway.[6][7]
-
Endoplasmic Reticulum (ER) Stress: In some solid tumors, this compound accumulates in the ER, triggering an unfolded protein response and subsequent apoptosis.[1][5][8]
-
Mitochondrial Targeting: The drug can also induce the redistribution of lipid rafts to mitochondria, leading to the loss of mitochondrial membrane potential and the release of cytochrome c.[1][2]
Despite its promise, the development of drug resistance remains a significant clinical hurdle. Cancer cells can adapt to this compound treatment, leading to therapeutic failure. Understanding the genetic and transcriptional changes that drive this resistance is paramount for developing strategies to overcome it. This guide outlines a comprehensive approach using RNA-Sequencing (RNA-Seq) to compare the gene expression profiles of this compound-sensitive and -resistant cells, thereby identifying the molecular drivers of resistance.
Establishing and Validating this compound-Resistant Cell Lines
The foundation of a robust comparative analysis is a well-characterized biological model. This involves generating a resistant cell line from a sensitive parental line and rigorously validating its resistance phenotype.
Experimental Workflow for Generating Resistant Cells
Protocol 1: Generation of this compound-Resistant Cells
Causality: This protocol uses a dose-escalation strategy, a common method for inducing drug resistance. By gradually increasing the drug concentration, we select for cells that acquire mutations or epigenetic changes allowing them to survive and proliferate under drug pressure.
-
Cell Line Selection: Begin with a cancer cell line known to be sensitive to this compound (e.g., HL-60 leukemia cells).[9] Culture cells in their recommended medium.
-
Initial IC50 Determination: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the initial concentration of this compound that inhibits 50% of cell growth (IC50) for the parental cell line.
-
Chronic Exposure: Culture the parental cells in medium containing this compound at a starting concentration of approximately IC20 (the concentration that inhibits 20% of growth).
-
Dose Escalation: Once the cells resume a normal growth rate, double the concentration of this compound. Repeat this process incrementally over several months. The key is to apply continuous selective pressure without completely eliminating the culture.
-
Isolation of Resistant Population: After culturing for 6-12 months, the surviving cell population is considered putatively resistant.
-
Validation of Resistance: Perform a new IC50 assay comparing the parental and the newly generated cell line. A significant (e.g., >5-fold) increase in the IC50 value confirms the resistant phenotype.
-
Cryopreservation: Once validated, establish a low-passage master cell bank of both the resistant and parental lines to ensure consistency for future experiments.
Gene Expression Profiling via RNA-Sequencing
RNA-Seq is a powerful, hypothesis-free method that provides a comprehensive snapshot of the transcriptome, allowing for the quantification of gene expression and the discovery of novel transcripts.[10][11]
Protocol 2: RNA-Seq Workflow and Bioinformatic Analysis
Trustworthiness: This protocol incorporates critical quality control (QC) checkpoints. Ensuring high-quality RNA and sequencing libraries is essential for generating reliable and reproducible data. The bioinformatic pipeline follows industry standards for differential expression analysis.
-
Cell Culture and Treatment: Plate both this compound-sensitive (Parental) and -resistant (Resistant) cells in triplicate (for statistical power). Culture under standard conditions.
-
RNA Extraction: Harvest cells and extract total RNA using a column-based kit (e.g., RNeasy Kit, Qiagen). Include a DNase I treatment step to eliminate genomic DNA contamination.
-
RNA Quality Control (QC): Assess RNA integrity and quantity.
-
Integrity: Use an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value ≥ 8 is recommended for high-quality sequencing.
-
Quantity: Use a fluorometric method (e.g., Qubit) for accurate quantification.
-
-
Library Preparation:
-
Perform poly(A) selection to enrich for messenger RNA (mRNA).
-
Fragment the mRNA and synthesize first-strand and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library via PCR.
-
-
Library QC: Quantify the final library and assess its size distribution using a Bioanalyzer.
-
Sequencing: Sequence the libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq). Aim for a read depth of at least 20 million reads per sample for differential gene expression analysis.[12]
-
Bioinformatic Analysis:
-
Raw Read QC: Use tools like FastQC to check the quality of sequencing reads.
-
Alignment: Align reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the count data and perform statistical analysis to identify Differentially Expressed Genes (DEGs) between sensitive and resistant cells.[13] Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > |1| are typically considered significant.
-
Pathway Enrichment Analysis: Use tools like GSEA, DAVID, or Metascape to determine if the identified DEGs are enriched in specific biological pathways (e.g., KEGG pathways, Gene Ontology terms).[14][15]
-
Comparative Analysis: Unveiling the Signatures of Resistance
The bioinformatic analysis of RNA-Seq data reveals the key transcriptional changes underpinning this compound resistance. The results are typically interpreted by examining individual DEGs and the broader biological pathways they represent.
Differentially Expressed Genes (DEGs)
Analysis of DEGs often points to specific genes whose upregulation or downregulation contributes to the resistant phenotype. While the exact DEGs will be specific to the cell line and experimental conditions, common themes in drug resistance often emerge.
Table 1: Representative Differentially Expressed Genes in this compound-Resistant Cells
| Gene Symbol | Gene Name | Log2 Fold Change (Resistant vs. Sensitive) | Putative Role in Resistance |
| Upregulated | |||
| ABCB1 | ATP Binding Cassette Subfamily B Member 1 | 4.5 | Encodes MDR1, a drug efflux pump that actively removes this compound from the cell. |
| Bcl2 | B-cell lymphoma 2 | 2.1 | Anti-apoptotic protein; its overexpression can block the mitochondrial apoptosis pathway.[4] |
| SREBF1 | Sterol Regulatory Element Binding Transcription Factor 1 | 3.2 | Master regulator of lipid and cholesterol biosynthesis; may alter membrane composition. |
| HMGCR | 3-Hydroxy-3-Methylglutaryl-CoA Reductase | 2.8 | Rate-limiting enzyme in cholesterol synthesis; linked to lipid raft integrity. |
| Downregulated | |||
| FAS | Fas Cell Surface Death Receptor | -2.5 | Key receptor in the extrinsic apoptosis pathway; downregulation impairs this compound's primary mechanism.[3] |
| CHOP | DNA Damage Inducible Transcript 3 | -3.0 | Pro-apoptotic transcription factor involved in the ER stress response.[5] |
| BID | BH3 Interacting Domain Death Agonist | -2.2 | Pro-apoptotic protein that links the extrinsic and intrinsic apoptosis pathways. |
Pathway Enrichment Analysis
Pathway analysis provides a higher-level view of the biological processes affected. In this compound resistance, we can hypothesize that pathways related to drug metabolism, cell survival, and membrane composition will be significantly altered.
Key Pathways Implicated in this compound Resistance:
-
Drug Efflux and Metabolism: The most common form of resistance to many drugs involves upregulation of ATP-binding cassette (ABC) transporters, which act as pumps to remove the drug from the cell.
-
Lipid and Cholesterol Metabolism: Since this compound's primary target is the cell membrane, alterations in lipid synthesis pathways can change membrane fluidity and the composition of lipid rafts, thereby preventing drug accumulation or downstream signaling.
-
Pro-Survival Signaling: Upregulation of anti-apoptotic proteins (like Bcl-2) or constitutive activation of survival pathways (like Akt) can override the pro-apoptotic signals initiated by this compound.[4]
-
Downregulation of Apoptotic Machinery: Resistant cells may downregulate key components of the apoptotic pathways, such as the Fas death receptor or other crucial caspases, making them less responsive to apoptotic stimuli.
Conclusion and Future Directions
The comparison of gene expression profiles between this compound-sensitive and -resistant cells provides a powerful roadmap to understanding the molecular basis of therapeutic failure. RNA-Seq analysis can pinpoint specific genes and pathways that serve as drivers of the resistant phenotype.
These findings have direct translational implications:
-
Biomarker Development: Genes that are consistently upregulated in resistant cells could serve as biomarkers to predict which patients are less likely to respond to this compound.
-
Novel Therapeutic Targets: The pathways identified as crucial for resistance can become targets for combination therapies. For instance, co-administering this compound with an inhibitor of a specific drug efflux pump or a pro-survival pathway could re-sensitize resistant tumors.
-
Rational Drug Design: Understanding resistance mechanisms can guide the development of next-generation alkyl-lysophospholipids that are less susceptible to these escape pathways.
Further validation of the identified gene targets using techniques like CRISPR-Cas9 gene editing or siRNA-mediated knockdown is a critical next step to confirm their functional role in conferring this compound resistance.
References
- 1. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - ProQuest [proquest.com]
- 3. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The value of RNA sequencing in drug discovery - Tempus [tempus.com]
- 11. RNA-seq reveals determinants of sensitivity to chemotherapy drugs in esophageal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emea.illumina.com [emea.illumina.com]
- 13. Differential Expression and Pathway Analysis in Drug-Resistant Triple-Negative Breast Cancer Cell Lines Using RNASeq Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioinformatics analysis identifies potential chemoresistance-associated genes across multiple types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Ether Lipid Edelfosine: A Comparative Analysis of its Impact on Diverse Cancer Stem Cell Populations
A Technical Guide for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
The intrinsic resistance of cancer stem cells (CSCs) to conventional therapies and their ability to drive tumor recurrence and metastasis represent a formidable challenge in oncology.[1] This guide provides an in-depth comparative analysis of the synthetic alkyl-lysophospholipid, Edelfosine, and its differential impact on CSC populations derived from various malignancies, including glioblastoma, breast cancer, and leukemia. We will delve into its unique membrane-targeted mechanism of action, compare its efficacy against other anti-CSC agents, and provide detailed experimental protocols to empower researchers in their quest for novel anti-CSC therapeutics.
The Enigma of Cancer Stem Cells: A Rationale for Targeted Therapies
CSCs, a small subpopulation of cells within a tumor, possess self-renewal and differentiation capabilities, driving tumor heterogeneity and therapeutic resistance.[2] Unlike the bulk of tumor cells, CSCs are often quiescent and express high levels of ATP-binding cassette (ABC) transporters, enabling them to efflux chemotherapeutic drugs.[1] This inherent resistance necessitates the development of therapies that specifically target the CSC niche. This compound, with its unique mode of action that circumvents traditional resistance mechanisms, has emerged as a promising candidate in this arena.[1][3]
This compound's Multifaceted Mechanism of Action: A Tale of Two Compartments
Unlike conventional chemotherapeutics that target DNA, this compound is a membrane-active agent, leading to a differential mechanism of action in various cancer types.[3] This dichotomy is largely observed between hematological malignancies and solid tumors.
Hematological Malignancies: A Lipid Raft-Mediated Apoptotic Cascade
In leukemia and lymphoma cells, this compound preferentially accumulates in cholesterol-rich microdomains of the plasma membrane known as lipid rafts.[1] This accumulation triggers the recruitment and clustering of the Fas/CD95 death receptor within these rafts, initiating a potent apoptotic signaling cascade independent of its natural ligand, FasL.[1][4] This process involves the activation of caspase-8 and the subsequent executioner caspases, leading to programmed cell death.[5]
Solid Tumors: Endoplasmic Reticulum Stress as a Primary Driver of Cell Death
In contrast, in solid tumor cells such as those from pancreatic cancer, this compound primarily localizes to the endoplasmic reticulum (ER).[6] This accumulation induces a state of chronic ER stress, leading to the unfolded protein response (UPR) and ultimately, apoptosis.[6] Interestingly, in some apoptosis-resistant glioblastoma cells, this compound has been shown to induce necroptosis, a form of programmed necrosis, highlighting its versatile cell-killing capabilities.[7]
Figure 1: Differential mechanisms of this compound in cancer stem cells.
Comparative Efficacy of this compound Across Cancer Stem Cell Populations
While direct comparative studies are limited, available data allows for an initial assessment of this compound's efficacy against CSCs from different cancer types.
Glioblastoma Stem Cells (GSCs)
Alternative Agent: Temozolomide (TMZ) TMZ is the standard-of-care alkylating agent for GBM. However, resistance, often mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), is a major clinical hurdle. GSCs have been shown to be particularly resistant to TMZ.
Breast Cancer Stem Cells (BCSCs)
The BCSC population, often characterized by an ALDH+ and/or CD44+/CD24- phenotype, is associated with metastasis and treatment failure.[9] Studies have shown that this compound can prevent breast cancer cells, including CSCs, from activating in the brain, a common site of metastasis.[10][11] While specific IC50 values for BCSCs are not consistently reported, the efficacy of this compound has been demonstrated in various breast cancer cell lines, with nanoformulations enhancing its cytotoxic effect.[12]
Alternative Agent: Salinomycin Salinomycin is an ionophore antibiotic that has been shown to selectively target and kill BCSCs. It is thought to interfere with the Wnt/β-catenin signaling pathway and induce apoptosis in this cell population.
Leukemia Stem Cells (LSCs)
LSCs, typically found within the CD34+/CD38- cell fraction, are responsible for leukemia initiation and relapse.[13][14] this compound has demonstrated significant activity against various leukemia cell lines.[5] Notably, nanoformulations of this compound have been shown to overcome resistance in the K-562 leukemia cell line, which is otherwise resistant to the free drug.[15][16] This suggests that overcoming drug efflux mechanisms, a hallmark of CSCs, is a key advantage of encapsulated this compound.[15][16] The mechanism in sensitive leukemia cells involves caspase-dependent apoptosis, while in resistant cells, it appears to be caspase-independent.[15]
Comparative Performance Data
| Cancer Stem Cell Population | Key Markers | This compound Efficacy | Alternative Agent | Alternative Agent Efficacy |
| Glioblastoma (GSC) | CD133+ | Induces necroptosis in resistant cells; 10 µM causes rapid cell death in U118 glioma cells.[7] | Temozolomide | Standard-of-care; resistance is common, particularly in GSCs. |
| Breast (BCSC) | ALDH+, CD44+/CD24- | Prevents activation in the brain; nanoformulations enhance cytotoxicity.[10][11][12] | Salinomycin | Selectively kills BCSCs by interfering with Wnt signaling. |
| Leukemia (LSC) | CD34+/CD38- | Potent against various cell lines; nanoformulations overcome resistance in K-562 cells.[5][15][16] | Standard Chemotherapy (e.g., Cytarabine) | LSCs are often resistant, leading to relapse. |
Experimental Protocols for Assessing Anti-CSC Activity
To facilitate further research, we provide standardized protocols for key in vitro and in vivo assays to evaluate the efficacy of this compound and other anti-CSC agents.
Tumorsphere Formation Assay
This assay assesses the self-renewal capacity of CSCs, a key hallmark of this population.
Protocol:
-
Cell Preparation: Harvest single-cell suspensions from the cancer cell line or primary tumor of interest.
-
Seeding: Plate cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates containing serum-free sphere-forming medium supplemented with EGF and bFGF.
-
Treatment: Add this compound or other test compounds at various concentrations.
-
Incubation: Culture for 7-14 days, allowing for tumorsphere formation.
-
Quantification: Count the number and measure the size of tumorspheres (typically >50 µm in diameter) under a microscope. A decrease in sphere formation indicates an inhibitory effect on CSC self-renewal.
Figure 2: Workflow for the Tumorsphere Formation Assay.
Flow Cytometry for CSC Marker Analysis
This technique allows for the quantification of specific CSC subpopulations based on the expression of cell surface or intracellular markers.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the treated and untreated cell populations.
-
Staining: Incubate cells with fluorescently-conjugated antibodies against relevant CSC markers (e.g., CD133 for GSCs, CD44/CD24 for BCSCs, CD34/CD38 for LSCs). For ALDH activity, use a specific fluorescent substrate assay (e.g., ALDEFLUOR™).
-
Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis: Gate on the cell populations of interest and quantify the percentage of marker-positive cells. A reduction in the percentage of CSCs in the treated group indicates a targeted effect.
In Vivo Limiting Dilution Assay
This gold-standard assay determines the frequency of tumor-initiating cells (a functional definition of CSCs) in a given cell population.
Protocol:
-
Cell Preparation: Prepare serial dilutions of treated and untreated cancer cells.
-
Injection: Subcutaneously or orthotopically inject the different cell dilutions into immunocompromised mice (e.g., NOD/SCID).
-
Monitoring: Monitor the mice for tumor formation over a defined period.
-
Analysis: Use specialized software (e.g., ELDA) to calculate the frequency of tumor-initiating cells in each group. A lower frequency in the treated group indicates a reduction in CSCs.
Future Perspectives and Conclusion
This compound represents a compelling anti-cancer agent with a unique mechanism of action that holds promise for targeting the elusive cancer stem cell population. Its differential effects on hematological and solid tumor CSCs underscore the importance of understanding the specific biology of the target cell population. Further research, particularly direct comparative studies and investigations into synergistic combinations with other therapies, is warranted to fully elucidate its clinical potential. The experimental frameworks provided in this guide are intended to empower researchers to rigorously evaluate this compound and other novel compounds in the ongoing effort to eradicate cancer at its root.
References
- 1. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Glioblastoma Stem‐Like Cells are More Sensitive to Allogeneic NK and T Cell‐Mediated Killing Compared with Serum‐Cultured Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Induction of Apoptosis in Human Pancreatic Cancer Stem Cells by the Endoplasmic Reticulum-Targeted Alkylphospholipid Analog this compound and Potentiation by Autophagy Inhibition [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Sulforaphane suppresses the growth of glioblastoma cells, glioblastoma stem cell–like spheroids, and tumor xenografts through multiple cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Breast cancer cell lines contain functional cancer stem cells with metastatic capacity and a distinct molecular signature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rdworldonline.com [rdworldonline.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Efficacy of this compound lipid nanoparticles in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Leukemic Stem Cell (CD34+/CD38-/TIM3+) Frequency in Patients with Acute Myeloid Leukemia: Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prognostic impact of the CD34+/CD38- cell burden in patients with acute myeloid leukemia receiving allogeneic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound lipid nanoparticles overcome multidrug resistance in K-562 leukemia cells by a caspase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dadun.unav.edu [dadun.unav.edu]
A Researcher's Guide to Replicating Edelfosine's Selective Cytotoxicity: A Comparative and Mechanistic Analysis
In the landscape of oncology research, the synthetic ether lipid Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) stands out for its unique mechanism of action. Unlike conventional chemotherapeutics that target DNA, this compound integrates into the cell membrane, demonstrating a remarkable selectivity in inducing apoptosis in cancer cells while largely sparing their healthy counterparts[1][2][3]. This guide provides a comprehensive overview for researchers aiming to replicate and build upon the published findings of this compound's selective cytotoxicity. We will delve into the molecular mechanisms, offer a comparative perspective with other alkylphospholipids, and provide detailed experimental protocols to validate these effects in your own laboratory setting.
The Central Role of Lipid Rafts in this compound's Selectivity
The preferential accumulation of this compound in the plasma membrane of tumor cells is the cornerstone of its selective action[4][5]. This selectivity is attributed to the distinct lipid composition and organization of cancer cell membranes, which are often enriched in ether lipids[6][7]. Once integrated, this compound's primary target is not a single protein but rather specialized membrane microdomains known as lipid rafts. These cholesterol- and sphingolipid-rich domains function as signaling platforms[8].
This compound's incorporation into these rafts triggers a cascade of events that ultimately leads to programmed cell death. A key event is the ligand-independent clustering of the Fas/CD95 death receptor within these rafts[9][10][11]. This aggregation facilitates the recruitment of the adaptor protein Fas-associated death domain (FADD) and procaspase-8, forming the Death-Inducing Signaling Complex (DISC)[9][12]. The formation of the DISC within these raft clusters acts as a scaffold, leading to the activation of caspase-8 and the initiation of the extrinsic apoptotic pathway[13].
Interestingly, the role of lipid rafts appears to be particularly prominent in hematological cancers[1][14]. In some solid tumors, while lipid rafts are still involved, the endoplasmic reticulum (ER) emerges as another critical target where this compound accumulation can induce ER stress, also culminating in apoptosis[1][15][16]. Ultimately, apoptotic signals originating from both the plasma membrane and the ER converge on the mitochondria to execute the cell death program[1][14][17].
Comparative Efficacy of Alkylphospholipid Analogs
This compound belongs to a class of compounds known as alkylphospholipid analogs (APLs). While several APLs exhibit anti-cancer properties, this compound has demonstrated superior potency in specific cancer types. A comparative study on mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL) cells revealed the following hierarchy of apoptotic induction:
| Alkylphospholipid Analog | Relative Potency in MCL and CLL Cells |
| This compound | ++++ |
| Perifosine | +++ |
| Erucylphosphocholine | ++ |
| Miltefosine | ++ |
| Data synthesized from studies on MCL and CLL cells, indicating this compound as the most potent inducer of apoptosis among the tested APLs[4]. |
This enhanced efficacy of this compound underscores the importance of its specific molecular structure in mediating its potent and selective anti-tumor effects.
Key Signaling Pathways Modulated by this compound
The cytotoxic activity of this compound is not solely reliant on the activation of death receptor pathways. It also actively suppresses pro-survival signaling, most notably the PI3K/Akt pathway. This pathway is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival[18][19][20]. This compound's disruption of lipid raft integrity is thought to impede the proper localization and activation of key signaling molecules, including Akt, thereby contributing to its pro-apoptotic effect[16].
Visualizing this compound's Mechanism of Action
To better understand the intricate signaling network affected by this compound, the following diagrams illustrate the key molecular events.
Caption: this compound accumulation in lipid rafts induces Fas/CD95 clustering and DISC formation.
Caption: this compound disrupts lipid rafts, leading to inhibition of the PI3K/Akt survival pathway.
Experimental Protocols for Replicating Key Findings
To empirically validate the selective cytotoxicity of this compound, a series of well-established in vitro assays are recommended. The following protocols are designed to be self-validating and provide a clear workflow for assessing the compound's effects.
Workflow for Assessing this compound's Cytotoxicity
Caption: Experimental workflow for validating this compound's selective cytotoxicity.
Protocol 1: Cell Viability Assessment via MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., Jurkat for leukemia, MCF-7 for breast cancer)
-
Normal, non-malignant cell line (e.g., peripheral blood mononuclear cells - PBMCs)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose, typically <0.5%). Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells from Protocol 1
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after this compound treatment. For adherent cells, use trypsin and neutralize with serum-containing medium.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Isolation and Analysis of Lipid Rafts
This protocol involves the isolation of detergent-resistant membranes (a biochemical correlate of lipid rafts) followed by Western blotting to detect the localization of specific proteins.
Materials:
-
Treated and control cells
-
Lysis buffer containing 1% Triton X-100
-
Sucrose solutions (e.g., 80%, 30%, and 5% w/v)
-
Ultracentrifuge and tubes
-
Antibodies for Western blotting (e.g., anti-Fas/CD95, anti-Flotillin as a raft marker, anti-Calnexin as a non-raft marker)
Procedure:
-
Cell Lysis: Lyse approximately 2 x 10⁷ cells in 1 mL of ice-cold lysis buffer for 30 minutes on ice.
-
Sucrose Gradient Preparation: In an ultracentrifuge tube, mix the cell lysate with an equal volume of 80% sucrose to achieve a final concentration of 40%.
-
Gradient Layering: Carefully overlay the 40% sucrose layer with 30% sucrose, followed by 5% sucrose.
-
Ultracentrifugation: Centrifuge at 200,000 x g for 18-20 hours at 4°C.
-
Fraction Collection: Carefully collect fractions from the top of the gradient. Lipid rafts will be concentrated at the interface of the 5% and 30% sucrose layers.
-
Protein Analysis: Precipitate the proteins from each fraction and analyze by SDS-PAGE and Western blotting using antibodies against Fas/CD95 and raft/non-raft markers to assess protein localization. An increased presence of Fas/CD95 in the raft fractions of this compound-treated cells would support the published mechanism.
By following these detailed protocols and understanding the underlying molecular mechanisms, researchers can effectively replicate and expand upon the foundational studies of this compound's selective cytotoxicity. This will pave the way for further investigations into the therapeutic potential of this unique anti-cancer agent.
References
- 1. Lipid rafts, endoplasmic reticulum and mitochondria in the antitumor action of the alkylphospholipid analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. From biosynthesis to function: the roles of ether lipids in cancer development and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Methodological Pitfalls of Investigating Lipid Rafts in the Brain: What Are We Still Missing? [mdpi.com]
- 9. Involvement of raft aggregates enriched in Fas/CD95 death-inducing signaling complex in the antileukemic action of this compound in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipid Rafts and Fas/CD95 Signaling in Cancer Chemotherapy: Ingenta Connect [ingentaconnect.com]
- 11. Lipid rafts and Fas/CD95 signaling in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Involvement of Raft Aggregates Enriched in Fas/CD95 Death-Inducing Signaling Complex in the Antileukemic Action of this compound in Jurkat Cells | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound [mdpi.com]
- 18. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of phosphatidylinositol 3-kinase-Akt signaling blocks growth, promotes apoptosis, and enhances sensitivity of small cell lung cancer cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
Safety Operating Guide
Edelfosine Disposal Guide: A Protocol for Safe and Compliant Laboratory Waste Management
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of Edelfosine, a potent cytotoxic and antineoplastic agent. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and drug development settings. The causality behind each procedural step is explained to foster a deep understanding of the principles of hazardous waste management.
Hazard Identification and Core Principles
This compound (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) is a synthetic alkyl-lysophospholipid designed as an anti-cancer agent.[1] Its mechanism of action involves inducing selective apoptosis in tumor cells, partly by integrating into the cell membrane and disrupting lipid rafts.[2][3][4][5] This cytotoxic nature is the primary reason it requires specialized disposal protocols. While its toxicological properties have not been fully investigated, it is known to be a potential irritant to the eyes, skin, and respiratory system.[6]
The proper management of this compound waste is governed by the same rigorous standards applied to all cytotoxic drugs. The foundational principles are:
-
Segregation: At the point of generation, this compound waste must be kept separate from all other waste streams (e.g., regular trash, biohazardous waste, non-hazardous chemical waste).[7][8] This is the most critical step to prevent cross-contamination and ensure the waste is routed to the correct high-temperature incineration facility.
-
Containment: Waste must be placed in designated, sealed, and leak-proof containers that are clearly identified for cytotoxic materials.[7]
-
Labeling: All containers must be explicitly labeled with the words "Cytotoxic Waste," "Hazardous Waste," or other warnings as required by institutional policy and local regulations.[7][9]
-
Decontamination: All surfaces and non-disposable equipment that come into contact with this compound must be thoroughly decontaminated.
This compound Hazard Summary
| Property | Description | Source(s) |
| Chemical Name | 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine | [1] |
| CAS Number | 77286-66-9 | [6] |
| Molecular Formula | C27H58NO6P | [10] |
| Primary Hazard | Cytotoxic / Antineoplastic; induces apoptosis in cells. | [2][3] |
| Potential Health Effects | May cause eye, skin, and respiratory tract irritation. | [6] |
| Regulatory Class | Hazardous Waste. Must be managed according to institutional, local, and federal regulations (e.g., EPA, OSHA). | [9][11][12] |
| Recommended PPE | Chemical safety goggles, impervious gloves (e.g., double-gloving with nitrile), lab coat or gown, and potentially respiratory protection for aerosols or dust. | [7][11] |
| Primary Disposal Method | High-temperature incineration via a licensed hazardous waste facility. | [8][11] |
This compound Waste Management Workflow
The following diagram illustrates the decision-making process for segregating different forms of this compound waste at the point of generation.
Caption: Decision workflow for proper segregation and containment of this compound waste streams.
Operational Disposal Protocols
Personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE), including a lab coat or gown, double gloves, and safety glasses or goggles.[7] All handling of the pure compound or concentrated solutions should occur within a chemical fume hood or other ventilated enclosure to prevent inhalation of dust or aerosols.[6]
Protocol 3.1: Disposal of Unused or Expired this compound (Pure Compound)
This protocol applies to this compound in its original container that is expired, surplus, or no longer needed.
-
DO NOT attempt to open the original manufacturer's vial or container.
-
Ensure the container's cap is tightly sealed and the exterior is clean and free of contamination. If contamination is suspected, decontaminate the exterior following Protocol 3.5.
-
Place the entire, unopened container into a designated, rigid, leak-proof hazardous waste container. This outer container must be clearly labeled "Hazardous Waste" and "Cytotoxic Waste."
-
Log the addition of the material on the hazardous waste container's inventory sheet, noting "this compound" and the quantity.
-
Store the sealed waste container in a designated satellite accumulation area until collection by Environmental Health & Safety (EHS) personnel.[9]
Causality: Disposing of the pure compound in its original, sealed container minimizes the risk of generating dust or aerosols, providing the highest level of containment and safety for waste handlers.
Protocol 3.2: Disposal of Contaminated Sharps
This includes needles, syringes, glass Pasteur pipettes, pipette tips, and scalpel blades that have contacted this compound.
-
Immediately after use, place the sharp item directly into a designated, puncture-proof cytotoxic sharps container. These containers are typically color-coded (e.g., yellow with a purple lid) to differentiate them from standard biohazardous sharps containers.[8][12]
-
DO NOT recap, bend, or break needles.
-
Ensure the container is clearly labeled with the cytotoxic hazard symbol.[7]
-
Once the container is three-quarters full, lock the lid securely.
-
Stage the sealed container for pickup by your institution's hazardous waste management service.
Causality: Segregating cytotoxic sharps prevents accidental punctures and exposures. Using dedicated color-coded containers ensures this high-risk waste stream is immediately identifiable and handled with the appropriate level of caution throughout the disposal process.
Protocol 3.3: Disposal of Contaminated Labware (Non-Sharps)
This applies to plastic tubes, vials, culture plates, and other non-sharp items contaminated with this compound.
-
Collect all contaminated non-sharp labware in a rigid, leak-proof waste container lined with a heavy-duty plastic bag (e.g., a 4mm polypropylene bag).[7]
-
The container and bag must be clearly labeled for cytotoxic waste.
-
When the bag is full, seal it securely. Seal the outer rigid container and stage it for collection.
-
For reusable glassware, immerse it in a decontaminating solution (e.g., 10% bleach followed by a thorough rinse) under a chemical fume hood before proceeding with standard washing procedures. The initial rinsate must be collected as hazardous liquid waste (see Protocol 3.4).
Causality: Containing contaminated labware in a sealed, rigid container prevents leaks and protects personnel from exposure to residual this compound.
Protocol 3.4: Disposal of Liquid Waste
This includes stock solutions, working solutions, and the first rinsate from decontaminating glassware.
-
Collect all liquid waste containing this compound in a designated, shatter-resistant, and sealable hazardous waste container (e.g., a high-density polyethylene carboy).
-
The container must be compatible with the solvent used (e.g., water, DMSO, ethanol).
-
Label the container with a "Hazardous Waste" tag, clearly identifying the contents as "Aqueous this compound Waste" (or specifying the solvent) and listing all chemical components and their approximate concentrations.
-
Keep the container sealed when not in use. Store it in a secondary containment bin within a designated satellite accumulation area.
-
DO NOT dispose of this compound solutions down the drain.[12]
Causality: this compound is cytotoxic and environmentally harmful. Drain disposal is prohibited to prevent the contamination of waterways. Collecting liquid waste in a dedicated, labeled container ensures it is properly manifested and sent for chemical incineration.
Protocol 3.5: Disposal of Contaminated PPE and Spill Cleanup Materials
This protocol covers gloves, gowns, bench paper, and materials used to clean up minor spills.
-
Place all contaminated PPE and cleanup debris into a designated, clearly labeled cytotoxic waste bag (double-bagging is recommended).[13]
-
This bag should be kept within a rigid container with a lid to prevent tearing and contain odors.
-
Once full, seal the bag and the outer container and manage it for routine hazardous waste pickup.
-
For a significant spill, evacuate the area, post a warning sign, and immediately contact your institution's EHS or emergency response team.[11][14]
Causality: Contaminated PPE is a primary source of potential exposure. Segregating it as cytotoxic waste ensures it is not mistaken for regular trash and is disposed of via high-temperature incineration, destroying any residual cytotoxic compound.
Regulatory Framework
In the United States, the disposal of laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16] The Occupational Safety and Health Administration (OSHA) sets guidelines to ensure worker safety when handling hazardous drugs like this compound.[11][17][18] Laboratories must operate in compliance with their designated generator status (e.g., Very Small, Small, or Large Quantity Generator), which dictates waste accumulation time limits and documentation requirements.[9] As a discarded commercial chemical product, unused this compound would likely be classified as a U- or P-listed hazardous waste, with P-listed wastes having more stringent regulations due to acute toxicity.[19] Always consult your institution's EHS department for specific guidance that incorporates federal, state, and local regulations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound [mdpi.com]
- 5. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:77286-66-9 | Chemsrc [chemsrc.com]
- 7. danielshealth.ca [danielshealth.ca]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. This compound | C27H58NO6P | CID 1392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. osha.gov [osha.gov]
- 12. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 13. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 14. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 15. epa.gov [epa.gov]
- 16. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 17. academic.oup.com [academic.oup.com]
- 18. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
Navigating the Safe Handling of Edelfosine: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides essential, field-tested procedures for the safe handling and disposal of Edelfosine. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each safety protocol. Our commitment is to empower your research with the highest standards of safety, ensuring both personal protection and experimental integrity.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound is a synthetic alkyl-lysophospholipid with potent antineoplastic properties.[1] While it is a valuable tool in cancer research, like all cytotoxic compounds, it necessitates careful handling to mitigate risks of exposure. Although comprehensive toxicological data for this compound is not fully established, it is known to be a hazardous drug that can cause skin and eye irritation. Therefore, treating it with the highest level of precaution is paramount. The primary routes of occupational exposure to cytotoxic drugs like this compound are through skin contact, inhalation of aerosols or powder, and accidental ingestion.
The core principle of our safety protocol is the "Hierarchy of Controls," where Personal Protective Equipment (PPE) serves as the critical final barrier between the researcher and the hazardous substance.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most critical step in ensuring your safety when handling this compound. The following table outlines the minimum required PPE for various tasks involving this compound.
| Task | Minimum Required PPE |
| Receiving and Unpacking | Chemotherapy-tested gloves. |
| Weighing and Aliquoting (Powder) | Double chemotherapy-tested gloves, disposable gown, eye protection (safety glasses with side shields or goggles), and a fit-tested N95 respirator. |
| Reconstituting and Diluting (Liquid) | Double chemotherapy-tested gloves, disposable gown, and eye protection (safety glasses with side shields or goggles). |
| Administering to Cell Cultures | Double chemotherapy-tested gloves and a disposable gown. |
| Cleaning and Decontamination | Double chemotherapy-tested gloves, disposable gown, and eye protection. |
| Waste Disposal | Double chemotherapy-tested gloves and a disposable gown. |
The Rationale Behind the Recommendations:
-
Double Gloving: The use of two pairs of chemotherapy-tested gloves provides an extra layer of protection against potential tears or permeation. The outer glove should be removed immediately upon any suspected contamination.
-
Disposable Gowns: Impermeable, disposable gowns protect your clothing and skin from splashes and spills.
-
Eye Protection: Safety glasses with side shields or goggles are essential to prevent accidental splashes to the eyes.
-
Respiratory Protection: When handling the powdered form of this compound, an N95 respirator is crucial to prevent the inhalation of fine particles.
Step-by-Step Guide to Safe Handling and Disposal
This section provides a detailed workflow for handling this compound, from preparation to disposal, designed to minimize exposure and ensure a safe laboratory environment.
Preparation and Handling Workflow
Caption: this compound Handling Workflow
Spill Management: A Calm and Collected Response
In the event of a spill, a swift and organized response is crucial to contain the contamination and ensure the safety of all personnel.
Immediate Actions:
-
Alert Others: Immediately notify colleagues in the vicinity of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Assess the Spill: Determine the nature and extent of the spill.
Cleanup Procedure for Small Spills (<5 mL):
-
Don PPE: Put on a fresh set of the appropriate PPE as outlined in the table above.
-
Contain the Spill: Cover the spill with absorbent pads, starting from the outside and working inwards.
-
Clean the Area: Use a detergent solution to clean the spill area, followed by a rinse with water.
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.
For large spills (>5 mL) or spills of the powder, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
Decontamination and Disposal: Leaving No Trace
Proper decontamination and disposal are critical to prevent residual contamination and ensure compliance with regulatory standards.
Decontamination Protocol
All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated. A standard procedure is to wipe down surfaces with a detergent solution, followed by a rinse with 70% ethanol or another appropriate disinfectant.
Waste Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.
Caption: this compound Waste Disposal Plan
Key Disposal Principles:
-
Segregation: Never mix this compound waste with general laboratory trash.
-
Labeling: All hazardous waste containers must be clearly labeled with their contents.
-
Professional Disposal: All this compound waste must be disposed of through a certified hazardous waste management company. Do not attempt to dispose of this material down the drain or in regular trash.[2]
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research, contributing to the advancement of science while prioritizing the well-being of yourself and your colleagues.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
